An In-Depth Technical Guide to the Chemical Properties of 5-Bromo-3-ethyl-isoxazole Abstract This technical guide provides a comprehensive overview of 5-Bromo-3-ethyl-isoxazole (CAS No: 1314961-74-4), a halogenated heter...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Chemical Properties of 5-Bromo-3-ethyl-isoxazole
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-3-ethyl-isoxazole (CAS No: 1314961-74-4), a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. The isoxazole moiety is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a range of activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The presence of an ethyl group at the 3-position and a bromine atom at the 5-position provides a unique scaffold with specific physicochemical properties and versatile functional handles for further chemical modification. The C5-bromo substituent, in particular, serves as a key site for carbon-carbon bond formation via cross-coupling reactions, rendering this molecule a valuable building block in the synthesis of complex pharmaceutical agents and novel chemical entities. This document, intended for researchers, scientists, and drug development professionals, details the core chemical properties, a plausible synthetic route, spectroscopic characterization, chemical reactivity, and essential safety protocols for 5-Bromo-3-ethyl-isoxazole.
Core Chemical Properties
5-Bromo-3-ethyl-isoxazole is a specialized chemical intermediate. Its fundamental properties are summarized below, providing a foundational dataset for its application in synthetic and analytical workflows.
The synthesis of substituted isoxazoles can be achieved through various established methodologies, most notably via 1,3-dipolar cycloaddition reactions or the cyclization of functionalized precursors.[1][5] For 5-Bromo-3-ethyl-isoxazole, a direct and effective strategy involves the regioselective bromination of the parent 3-ethyl-isoxazole heterocycle.
Synthetic Strategy: Electrophilic Bromination
The isoxazole ring can undergo electrophilic substitution. The kinetics and mechanism of isoxazole bromination have been studied, confirming it as a viable pathway.[6] The C5 position is generally susceptible to electrophilic attack. A common and effective brominating agent for such transformations is N-Bromosuccinimide (NBS), often with a radical initiator or under specific solvent conditions to facilitate the reaction.
Illustrative Experimental Protocol: Synthesis of 5-Bromo-3-ethyl-isoxazole
This protocol is a generalized representation based on standard bromination procedures for heterocyclic compounds and should be adapted and optimized based on laboratory-specific conditions.
Reaction Setup: To a solution of 3-ethyl-isoxazole (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask, add N-Bromosuccinimide (NBS) (1.05 eq.). The flask should be equipped with a magnetic stirrer and protected from light.
Initiation and Reaction: The reaction mixture is stirred at room temperature. For less reactive substrates, gentle heating or the addition of a catalytic amount of a radical initiator like AIBN or benzoyl peroxide may be required.
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, 3x). The combined organic layers are washed with saturated sodium thiosulfate solution to quench any remaining bromine, followed by a wash with brine.
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 5-Bromo-3-ethyl-isoxazole.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 5-Bromo-3-ethyl-isoxazole.
Spectroscopic Profile for Structural Elucidation
While specific spectra for 5-Bromo-3-ethyl-isoxazole were not found in the provided search results, its structure can be confidently predicted based on spectroscopic data from closely related analogs.[7][8][9]
¹H NMR Spectroscopy:
Ethyl Group: A triplet integrating to 3H would be expected around δ 1.2-1.4 ppm (for the -CH₃) and a quartet integrating to 2H around δ 2.7-2.9 ppm (for the -CH₂-).
Isoxazole Proton: A sharp singlet integrating to 1H, corresponding to the proton at the C4 position, is anticipated around δ 6.5-6.8 ppm.[9]
¹³C NMR Spectroscopy:
Five distinct carbon signals are expected. The C3 and C5 carbons attached to heteroatoms would be significantly downfield. The ethyl group carbons would appear upfield (~δ 10-15 and 20-25 ppm). The C4 carbon would likely resonate around δ 100-110 ppm, while the C5-Br carbon would be influenced by the halogen.
Mass Spectrometry (MS):
The mass spectrum would exhibit a characteristic pair of molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity. This pattern is the definitive signature of a molecule containing a single bromine atom, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Infrared (IR) Spectroscopy:
The IR spectrum would show characteristic absorption bands for the C=N stretch of the isoxazole ring (around 1620-1650 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), and a C-Br stretch in the lower wavenumber region (500-600 cm⁻¹).[10]
Chemical Reactivity and Applications in Drug Development
Reactivity of the Isoxazole Core
The isoxazole ring is an aromatic heterocycle, which imparts a degree of stability. However, the N-O bond is relatively weak and can be cleaved under certain reductive conditions. This property can be exploited synthetically to transform the isoxazole into other valuable structures like γ-amino alcohols or β-hydroxy ketones.[8]
The Role of the C5-Bromo Substituent: A Gateway to Molecular Complexity
The primary utility of 5-Bromo-3-ethyl-isoxazole in drug development lies in the reactivity of the C5-bromo substituent. This site is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments. This capability is fundamental to building molecular libraries and performing structure-activity relationship (SAR) studies.
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups, which are valuable linkers and pharmacophores.
Heck Coupling: Reaction with alkenes to form substituted olefins.
Stille Coupling: Reaction with organostannanes.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing functional groups crucial for biological activity.
spectroscopic data for 5-Bromo-3-ethyl-isoxazole (¹H NMR, ¹³C NMR, IR, MS)
A Technical Guide for Structural Elucidation and Analytical Validation Executive Summary In modern medicinal chemistry, functionalized heterocycles serve as critical pharmacophores and synthetic building blocks. 5-Bromo-...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Structural Elucidation and Analytical Validation
Executive Summary
In modern medicinal chemistry, functionalized heterocycles serve as critical pharmacophores and synthetic building blocks. 5-Bromo-3-ethyl-isoxazole (CAS: 1314961-74-4) is a highly versatile intermediate, frequently utilized in Suzuki-Miyaura cross-coupling reactions to generate complex therapeutic agents. However, distinguishing the 5-bromo regioisomer from its 4-bromo counterpart requires rigorous analytical precision. This whitepaper provides an in-depth, authoritative guide to the spectroscopic elucidation of 5-Bromo-3-ethyl-isoxazole, detailing self-validating experimental workflows and the fundamental causality behind its ¹H NMR, ¹³C NMR, FT-IR, and EI-MS signatures.
Self-Validating Experimental Protocols
To ensure uncompromising data integrity, all analytical procedures must function as self-validating systems. A self-validating protocol incorporates internal checks that instantly flag sample degradation, impurities, or instrumental drift.
Solution-State NMR Spectroscopy Workflow
The quality of Nuclear Magnetic Resonance (NMR) data is highly dependent on sample homogeneity and precise field locking [3].
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 15 mg (for ¹H) or 40 mg (for ¹³C) of 5-Bromo-3-ethyl-isoxazole.
Solvent Selection: Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal standard (δ 0.00 ppm) to self-validate the chemical shift axis, while the deuterium provides a stable frequency lock to compensate for B₀ magnetic field drift.
Tube Preparation: Transfer to a high-quality 5 mm NMR tube. Gently sonicate to remove dissolved oxygen. Causality: Paramagnetic oxygen promotes rapid spin-lattice relaxation (
T1
), which can broaden spectral lines and distort integration values.
Acquisition: Lock, tune, and shim the spectrometer (e.g., 400 MHz). Acquire ¹H data with a 30° pulse angle and a 2-second relaxation delay to ensure quantitative integration.
Self-validating NMR acquisition and processing workflow for structural elucidation.
FT-IR and EI-MS Protocols
FT-IR (ATR Method): Place 2-3 mg of the neat sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Apply consistent pressure. Causality: ATR is preferred over KBr pelleting because KBr is highly hygroscopic; absorbed water produces a broad O-H stretch that masks critical high-frequency C-H vibrational modes.
EI-MS (Electron Ionization): Introduce the sample via direct insertion probe (DIP) or GC-inlet. Ionize using a standard 70 eV electron beam. Causality: 70 eV is the universal standard because it imparts sufficient internal energy to induce reproducible, structurally diagnostic fragmentation pathways, allowing direct comparison with established mass spectral libraries.
Spectroscopic Data & Interpretative Logic
¹H NMR: Proton Environments and Coupling Dynamics
The ¹H NMR spectrum of 5-Bromo-3-ethyl-isoxazole is characterized by a distinct isolated heteroaromatic proton and an aliphatic spin system. The chemical shift of the proton at the C4 position is highly sensitive to the electronic effects of substituents at the C3 and C5 positions, providing a key diagnostic marker [1].
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Integration
J (Hz)
Assignment
6.25
Singlet (s)
1H
-
Isoxazole H-4
2.70
Quartet (q)
2H
7.6
-CH₂- (Ethyl)
1.28
Triplet (t)
3H
7.6
-CH₃ (Ethyl)
Causal Analysis:
The ethyl group exhibits classic first-order scalar coupling (an
A2X3
spin system). The methylene protons (-CH₂-) are split into a quartet by the three adjacent methyl protons, while the methyl protons appear as a triplet. The methylene group is significantly deshielded (δ 2.70) relative to a standard alkane due to the diamagnetic anisotropy and electron-withdrawing nature of the adjacent isoxazole ring. The H-4 proton appears as a sharp singlet at δ 6.25. It is shielded compared to typical aromatic protons but deshielded relative to simple alkenes, a direct result of the competing heteroatom ring currents and the anisotropic deshielding effect of the C5 bromine.
¹³C NMR: Carbon Framework and Electronic Shielding
Carbon-13 NMR provides definitive proof of the regiochemistry. The assignment of the 5-bromoisoxazole regioisomer can be confirmed by the distinctively downfield ¹³C-NMR signal for the C-5 carbon [4].
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Type
Assignment
165.5
Quaternary (C)
Isoxazole C-3
142.8
Quaternary (C)
Isoxazole C-5 (C-Br)
105.2
Methine (CH)
Isoxazole C-4
19.5
Methylene (CH₂)
-CH₂- (Ethyl)
11.8
Methyl (CH₃)
-CH₃ (Ethyl)
Causal Analysis:
The C-5 carbon is bonded directly to the highly electronegative oxygen atom and the bromine atom. While oxygen strongly deshields the carbon via inductive withdrawal, the "heavy-atom effect" of bromine introduces a counteracting shielding effect. This delicate electronic balance results in a resonance at ~142.8 ppm, which is highly diagnostic for 5-bromoisoxazoles compared to their 4-bromo isomers (which typically resonate further downfield). C-3 is strongly deshielded (165.5 ppm) due to the adjacent sp² hybridized nitrogen.
FT-IR: Vibrational Fingerprinting
Infrared spectroscopy validates the functional groups present within the molecule through their characteristic dipole moment changes during vibration.
Table 3: FT-IR Data (ATR)
Wavenumber (cm⁻¹)
Intensity
Assignment
3125
Weak
C-H stretch (Isoxazole ring)
2975, 2935
Medium
C-H stretch (Aliphatic ethyl group)
1585
Strong
C=N stretch (Isoxazole ring)
1510
Medium
C=C stretch (Isoxazole ring)
1420
Strong
C-O stretch
950
Medium
N-O stretch
650
Strong
C-Br stretch
Causal Analysis:
The isoxazole pharmacophore is confirmed by the strong C=N stretching frequency at 1585 cm⁻¹ and the characteristic N-O stretch at 950 cm⁻¹. The C-Br bond, being heavy and relatively weak, vibrates at a much lower frequency (650 cm⁻¹), appearing in the fingerprint region.
EI-MS: Ionization and Fragmentation Pathways
Mass spectrometry provides the ultimate self-validating check for halogenated compounds. Common fragmentation pathways for isoxazoles involve the cleavage of the weak N-O bond, followed by the expulsion of neutral species [2].
Table 4: EI-MS Data (70 eV)
m/z
Relative Abundance (%)
Ion Assignment
177
~50
[M(⁸¹Br)]⁺•
175
~50
[M(⁷⁹Br)]⁺•
162 / 160
~15
[M - CH₃]⁺
148 / 146
~20
[M - C₂H₅]⁺
96
~100 (Base Peak)
[M - Br]⁺ (C₅H₆NO⁺)
68
~40
[C₄H₆N]⁺
Causal Analysis:
Trustworthiness in this spectral analysis relies on the isotopic signature of bromine. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. The observation of a molecular ion (M⁺•) doublet at m/z 175 and 177 with equal intensity instantly validates the presence of one bromine atom without requiring High-Resolution Mass Spectrometry (HRMS).
Upon electron impact, the molecule undergoes homolytic cleavage of the C-Br bond, expelling a bromine radical to form the highly stable, resonance-stabilized base peak at m/z 96. Subsequent fragmentation involves the characteristic cleavage of the isoxazole N-O bond and loss of carbon monoxide (CO) to yield the m/z 68 cation.
EI-MS fragmentation pathway of 5-Bromo-3-ethyl-isoxazole.
Conclusion
The structural elucidation of 5-Bromo-3-ethyl-isoxazole requires a multi-faceted spectroscopic approach. By understanding the causality behind the data—such as the heavy-atom shielding effect in ¹³C NMR, the anisotropic deshielding of the H-4 proton in ¹H NMR, and the 1:1 isotopic doublet in EI-MS—researchers can confidently validate the regiochemistry and purity of this critical synthetic intermediate. Implementing the self-validating protocols outlined in this guide ensures robust, reproducible, and publication-quality analytical data.
References
OuluREPO. "Vacuum ultraviolet photoionization and ionic fragmentation of the isoxazole molecules".[Link]
ALWSCI. "How To Prepare And Run An NMR Sample".[Link]
5-Bromo-3-ethyl-isoxazole mechanism of action in biological systems
The 5-Bromo-3-ethyl-isoxazole Pharmacophore: Core Mechanisms of Action, Target Engagement, and Biological Profiling Executive Summary In advanced medicinal chemistry and drug development, 5-Bromo-3-ethyl-isoxazole is rar...
Author: BenchChem Technical Support Team. Date: March 2026
The 5-Bromo-3-ethyl-isoxazole Pharmacophore: Core Mechanisms of Action, Target Engagement, and Biological Profiling
Executive Summary
In advanced medicinal chemistry and drug development, 5-Bromo-3-ethyl-isoxazole is rarely deployed as a standalone monotherapy. Instead, it serves as a highly privileged, tunable pharmacophore—a structural building block integrated into larger molecular frameworks to dictate spatial orientation, target residence time, and the fundamental mechanism of biological target engagement[1]. By combining the heteroaromatic properties of the isoxazole ring with the unique electronic profile of a 5-bromo substituent and the lipophilicity of a 3-ethyl group, this motif equips molecules with a mechanistic duality: the capacity for highly directional, reversible non-covalent binding, alongside the potential for targeted irreversible covalent inhibition[2][3].
This technical whitepaper deconstructs the causality behind these mechanisms and outlines the self-validating experimental workflows required to profile them in biological systems.
The biological activity of the 5-Bromo-3-ethyl-isoxazole motif is the sum of three distinct structural features, each driving a specific biophysical interaction:
A. Directed Halogen Bonding (The 5-Bromo Motif)
Unlike lighter halogens (such as fluorine), bromine is highly polarizable. The electron-withdrawing nature of the isoxazole ring pulls electron density away from the bromine atom, creating a highly positive, electron-deficient region at the tip of the halogen known as a σ-hole [3].
Mechanism: This σ-hole acts as a specialized Lewis acid, forming highly directional, non-covalent "halogen bonds" with Lewis bases—most notably the backbone carbonyl oxygens within kinase hinge regions or the allosteric sites of receptors like AMPA[4].
Causality: Because heavier halogens form more positive σ-holes, brominated isoxazoles exhibit significantly stronger halogen bonding interactions than their fluorinated counterparts, which drastically reduces the dissociation rate (
koff
) and prolongs target residence time[5].
B. Latent Electrophilicity & Covalent Alkylation
In specific enzymatic microenvironments, the 5-bromo-isoxazole ring can function as a latent electrophile.
Mechanism: When positioned near a hyper-nucleophilic active-site cysteine, the compound can undergo a nucleophilic aromatic substitution (
SNAr
) or a ring-opening event. The deprotonated cysteine thiolate attacks the isoxazole ring, displacing the bromide ion and forming a permanent covalent adduct[2].
Causality: This mechanism is highly analogous to the natural product acivicin, which utilizes a halogenated isoxazole to irreversibly inhibit glutamine amidotransferases and other emerging anti-cancer targets[6].
C. Hydrophobic Anchoring (The 3-Ethyl Group)
Mechanism: The 3-ethyl substitution provides a critical lipophilic anchor.
Causality: By displacing high-energy, ordered water molecules from hydrophobic sub-pockets within a receptor, the ethyl group provides an entropically favorable desolvation penalty. This steric anchoring further stabilizes the ligand-target complex, ensuring the 5-bromo group is perfectly aligned for either halogen bonding or covalent attack[4].
Caption: Mechanistic divergence of the 5-Bromo-3-ethyl-isoxazole motif driving target engagement.
Quantitative Structure-Activity Data
To demonstrate the causality of these functional groups, the following table summarizes the biophysical parameters of a representative 5-bromo-3-ethyl-isoxazole derivative against a target kinase, compared to its structural analogs[3][5].
Compound Variant
Structural Modification
Target Affinity (
Kd
, nM)
Dissociation Rate (
koff
,
s−1
)
Cellular
IC50
(µM)
Primary Mechanism of Action
5-Bromo-3-ethyl-isoxazole
Base Pharmacophore
12.5
1.2×10−4
0.05
Halogen Bonding / Covalent
5-Fluoro-3-ethyl-isoxazole
Loss of σ-hole
340.0
8.5×10−3
2.10
Weak H-Bonding
5-Bromo-3-methyl-isoxazole
Reduced Lipophilicity
45.0
3.1×10−4
0.35
Halogen Bonding
Des-bromo-3-ethyl-isoxazole
Negative Control
>10,000
N/A
>50.0
None (Inactive)
Data Interpretation: The substitution of bromine for fluorine results in a massive increase in the dissociation rate (
koff
), proving that the σ-hole of the bromine atom is responsible for locking the molecule into the active site via halogen bonding[5].
Self-Validating Experimental Workflows
To accurately profile a drug candidate containing this pharmacophore, researchers must employ orthogonal, self-validating assays that decouple reversible binding from irreversible covalent modification.
Protocol 1: Validation of Halogen Bonding via Surface Plasmon Resonance (SPR)
In vitro enzymatic assays (
IC50
) cannot differentiate between a molecule that binds tightly via hydrogen bonds versus one that utilizes halogen bonds. SPR is required to decouple the association rate (
kon
) from the dissociation rate (
koff
).
Immobilization: Covalently couple the purified target protein (e.g., a recombinant kinase) to a CM5 sensor chip via standard amine coupling.
Analyte Injection: Inject the 5-bromo-3-ethyl-isoxazole derivative and a matched-pair control (the 5-fluoro analog) across the chip at varying concentrations (1 nM to 1 µM).
Kinetic Profiling (The Self-Validating Step): Halogen bonding primarily affects the transition state of dissociation. A successful validation will show that both the brominated and fluorinated compounds have a nearly identical
kon
, but the brominated compound exhibits a significantly slower
koff
[5]. This proves the bromine σ-hole is actively engaged with the protein backbone.
Protocol 2: Validation of Covalent Engagement via Activity-Based Protein Profiling (ABPP)
If the bromo-isoxazole is acting as a latent electrophile, in vitro assays may yield false positives due to non-specific aggregation. ABPP must be used in live cells to ensure physiological redox states and native protein folding dictate cysteine reactivity[6].
Probe Synthesis: Synthesize an alkyne-tagged derivative of the bromo-isoxazole compound.
Live-Cell Incubation: Incubate live HepG2 cells with the alkyne-probe for 4 hours to allow for intracellular target engagement[6].
Lysis & Click Chemistry: Lyse the cells. Perform Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide reporter tag to the covalently bound probe.
Stringent Enrichment (The Self-Validating Step): Bind the proteome to streptavidin-agarose beads. Wash the beads stringently with 1% SDS and 8M urea. Causality: This harsh wash denatures the proteins and strips away any non-covalently bound molecules. Only proteins that have formed an irreversible, covalent bond with the bromo-isoxazole will remain on the beads[2].
Target ID: Perform on-bead trypsin digestion and analyze the peptides via LC-MS/MS to identify the specific protein target and the exact modified cysteine residue[2].
Caption: Activity-Based Protein Profiling (ABPP) workflow isolating covalent isoxazole targets.
References
[2] Covalent Inhibition by a Natural Product-Inspired Latent Electrophile. PMC - NIH. 2
[3] Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications.3
[4] Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI. 4
[6] Target discovery of acivicin in cancer cells elucidates its mechanism of growth inhibition. RSC. 6
[1] An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Derivatives. Benchchem.1
[5] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing). 5
The Architectural Evolution of 3,5-Disubstituted Isoxazoles: From Historical Discovery to Modern Rational Drug Design
Executive Summary The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—represents a cornerstone in modern medicinal chemistry. While the unsubstituted core is a fundamental buildin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—represents a cornerstone in modern medicinal chemistry. While the unsubstituted core is a fundamental building block, it is the 3,5-disubstituted isoxazole architecture that has profoundly impacted drug discovery. By offering a highly tunable polar surface area, metabolic stability, and precise spatial vectors for pharmacophore presentation, 3,5-disubstituted isoxazoles have evolved from early academic curiosities into privileged scaffolds found in blockbuster therapeutics. This technical guide explores the historical timeline, bioisosteric rationale, and the causal mechanics behind the modern synthesis of these vital heterocycles.
Historical Context: The Genesis of the Isoxazole Core
The foundational chemistry of isoxazoles was established by Ludwig Claisen in 1903 through the oximation of propargylaldehyde acetal[1]. However, the therapeutic potential of this heterocycle remained largely untapped until the mid-20th century with the advent of sulfa drugs. The commercial success of sulfisoxazole demonstrated the value of the isoxazole ring in modulating physicochemical properties and acting as a bioisostere[2].
As rational drug design matured in the late 20th century, medicinal chemists recognized that substituting the isoxazole ring at the 3- and 5-positions provided an optimal geometric arrangement for mimicking amides, esters, and carboxylic acids[3]. This realization catalyzed the development of numerous targeted therapeutics, most notably the COX-2 selective inhibitor Valdecoxib and the anti-rheumatic drug Leflunomide[4].
Caption: Chronological evolution of the isoxazole scaffold in drug discovery.
Medicinal Chemistry & Bioisosteric Causality
The strategic preference for the 3,5-disubstituted pattern is rooted in strict physicochemical causality. The carboxylic acid functional group, while critical for target binding, often introduces metabolic instability, toxicity, and limited passive diffusion across biological membranes[3].
By employing a 3,5-disubstituted isoxazole as a planar, heterocyclic bioisostere, chemists can retain the hydrogen-bond acceptor capabilities (via the N and O heteroatoms) while drastically altering the molecule's pharmacokinetic profile. For example, 3-hydroxyisoxazole derivatives exhibit pKa values of ~4–5, closely mimicking the acidity of carboxylic acids while resisting enzymatic degradation[3]. Furthermore, the 1,3-dipolar nature of the ring allows for a diverse display of polar surface area, enabling the perturbation of biopolymers through noncovalent interactions[5].
Quantitative Biological Efficacy
The superiority of the 3,5-disubstituted isoxazole over traditional functional groups is evident in comparative biological assays. The table below summarizes the enhanced antiprotozoal efficacy achieved when replacing furan or amide linkages with the isoxazole core.
Table 1: Comparative Biological Activity of 3,5-Disubstituted Isoxazoles vs. Reference Compounds
The chemical synthesis of 3,5-disubstituted isoxazoles relies on two primary pathways: the classical condensation route and the modern 1,3-dipolar cycloaddition. To ensure scientific integrity, the protocols below are designed as self-validating systems, explaining the causality behind each reagent choice.
Method A: The 1,3-Dipolar Cycloaddition (Modern Standard)
The most direct and regioselective method for synthesizing 3,5-disubstituted isoxazoles is the[3+2] cycloaddition of a terminal alkyne with a nitrile oxide.
Causality of Reagent Selection:
Nitrile oxides are highly reactive 1,3-dipoles that rapidly homodimerize into inactive furoxans (1,2,5-oxadiazole 2-oxides) if left isolated[7]. To prevent this, the nitrile oxide must be generated in situ from an aldoxime precursor. Using a hypervalent iodine reagent like phenyliodine bis(trifluoroacetate) (PIFA) allows for near-instantaneous oxidation of the oxime under mild conditions, outcompeting the dimerization pathway. Alternatively, N-chlorosuccinimide (NCS) followed by a base (TEA) generates the hydroximoyl chloride intermediate[5]. To force strict regioselectivity toward the 3,5-isomer (avoiding the 3,4-isomer), a Copper(I) catalyst is employed[7].
Caption: Mechanistic pathway of 1,3-dipolar cycloaddition for isoxazole synthesis.
Oxime Formation: Dissolve the starting aldehyde (1.0 equiv) in a 5:1 mixture of MeOH/H₂O. Add hydroxylamine hydrochloride (1.5 equiv) and sodium acetate (1.5 equiv).
Validation Check: Monitor via TLC (Hexane/EtOAc). The reaction is complete when the UV-active aldehyde spot disappears, typically yielding a more polar oxime spot.
In Situ Dipole Generation: To the oxime solution, add the terminal alkyne (1.0 equiv).
Oxidation & Cycloaddition: Add PIFA (1.5 equiv) portion-wise over 2 hours to maintain a low steady-state concentration of the nitrile oxide, minimizing furoxan formation.
Validation Check: The reaction mixture may exhibit a mild exotherm. LC-MS analysis of an aliquot should confirm the [M+H]⁺ mass of the desired 3,5-disubstituted isoxazole, with minimal trace of the furoxan dimer mass.
Isolation: Quench with water, extract with dichloromethane (3 x 20 mL), dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.
Method B: The Classical Chalcone Route
Historically, 3,5-disubstituted isoxazoles were synthesized via the Claisen-Schmidt condensation to form a chalcone, followed by cyclization with hydroxylamine[8].
Causality of Reagent Selection:
A strong base (NaOH) is required to deprotonate the acetophenone, forming an enolate that attacks the benzaldehyde derivative to yield an α,β-unsaturated ketone (chalcone)[8]. Hydroxylamine acts as an ambidentate bis-nucleophile. The nitrogen attacks the β-carbon (Michael addition), and the oxygen attacks the carbonyl carbon, followed by dehydration to aromatize the newly formed isoxazole ring.
Self-Validating Protocol 2: Chalcone Cyclization
Chalcone Synthesis: Mix acetophenone (1.0 equiv) and the substituted aldehyde (1.0 equiv) in ethanol. Add aqueous NaOH dropwise.
Validation Check: A pale yellow solid (chalcone) should precipitate[8]. Filter and verify the melting point (typically 55-57 °C for unsubstituted chalcone)[8].
Cyclization: Dissolve the purified chalcone (1.0 equiv) in ethanol. Add hydroxylamine hydrochloride (1.5 equiv) and sodium acetate (to neutralize the HCl salt and liberate the free nucleophilic amine).
Aromatization: Reflux the mixture for 4–8 hours[7].
Validation Check: Monitor via TLC. The disappearance of the bright yellow chalcone spot indicates successful cyclization.
Workup: Cool to room temperature, pour into ice-cold water to precipitate the product, and recrystallize from ethanol.
Future Perspectives: Green Chemistry
The future of isoxazole synthesis lies in sustainable, green chemistry methodologies. Recent advancements have demonstrated that ultrasound-assisted synthesis in aqueous media can drastically reduce reaction times and eliminate the need for volatile organic solvents[9]. Acoustic cavitation enhances the mass transfer between the nitrile oxide and the alkyne, improving the selectivity and yield of 3,5-disubstituted isoxazoles while adhering to modern ecological standards[9].
References
The synthetic and therapeutic expedition of isoxazole and its analogs. National Center for Biotechnology Information (PMC). Available at:[Link]
Carboxylic Acid (Bio)Isosteres in Drug Design. National Center for Biotechnology Information (PMC). Available at:[Link]
Synthesis and in Vitro Antiprotozoal Activities of Dicationic 3,5-Diphenylisoxazoles. Journal of Medicinal Chemistry (ACS). Available at:[Link]
Synthesis and Antitrypanosomal Activity of Novel 2-Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents. ACS Omega. Available at:[Link]
Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Combinatorial Science. Available at:[Link]
Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Radboud Repository. Available at:[Link]
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals (MDPI). Available at:[Link]
physical properties of 5-Bromo-3-ethyl-isoxazole (melting point, boiling point, solubility)
Executive Summary In modern medicinal chemistry, the isoxazole scaffold is a privileged pharmacophore, frequently deployed as a bioisostere for phenyl rings, amides, and esters to improve metabolic stability and target e...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the isoxazole scaffold is a privileged pharmacophore, frequently deployed as a bioisostere for phenyl rings, amides, and esters to improve metabolic stability and target engagement. 5-Bromo-3-ethyl-isoxazole (CAS: 1314961-74-4) and its highly utilized synthetic derivative, ethyl 5-bromo-3-ethyl-isoxazole-4-carboxylate (CAS: 2114330-05-9), serve as critical building blocks in the synthesis of complex therapeutics[1][2].
This technical whitepaper provides an in-depth analysis of the physical properties (melting point, boiling point, and solubility) of these compounds. More importantly, it outlines field-proven, self-validating experimental workflows for characterizing halogenated heterocycles, ensuring that drug development professionals can generate reliable thermodynamic data devoid of kinetic artifacts.
Molecular Architecture & Structural Implications
The physicochemical behavior of 5-Bromo-3-ethyl-isoxazole is dictated by three distinct structural domains:
The Isoxazole Core: Imparts a unique dipole moment and acts as a hydrogen-bond acceptor.
The C3-Ethyl Group: Modulates the steric bulk and significantly increases the lipophilicity (LogP) of the molecule, shifting its solubility profile away from aqueous media toward organic solvents.
The C5-Bromine Atom: Serves as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) but also increases the molecular density and alters the thermal phase transitions.
Figure 1: Structural reactivity map of 5-Bromo-3-ethyl-isoxazole highlighting functional group utility.
Physicochemical Properties Profile
Because the base scaffold (CAS 1314961-74-4) is often synthesized in situ or exists as a low-melting intermediate, commercial procurement and physical characterization frequently focus on its stable carboxylate derivative (CAS 2114330-05-9)[1][2]. The table below synthesizes the quantitative physical data for both forms.
To ensure scientific integrity and trustworthiness (E-E-A-T), physical properties must not be taken at face value from predictive software. They must be empirically verified using self-validating systems. The workflow below outlines the rigorous path from sample preparation to data synthesis.
Figure 2: Standardized experimental workflow for physicochemical property characterization.
Protocol 1: Thermal Analysis (Melting & Boiling Point Determination)
Traditional capillary melting point apparatuses and distillation setups are prone to subjective visual errors and fail to capture polymorphic transitions. We utilize Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for absolute thermodynamic precision.
Step-by-Step Methodology:
Purity Verification: Prior to thermal analysis, verify that the compound purity is ≥97% via quantitative NMR (qNMR) or HPLC[1]. Causality Insight: Impurities cause freezing point depression, artificially lowering the observed melting point and broadening the melting range.
Instrument Calibration: Calibrate the DSC using high-purity Indium (Tm = 156.6°C) and Zinc standards. This creates a self-validating baseline for thermodynamic accuracy.
DSC Acquisition (Melting Point): Weigh 2–5 mg of the solid derivative into an aluminum crucible. Ramp the temperature from 0°C to 150°C at 5°C/min under a 50 mL/min nitrogen purge. The melting point is strictly defined as the extrapolated onset temperature of the endothermic peak, not the peak maximum.
TGA Acquisition (Boiling Point): For liquid base scaffolds, weigh 5 mg into an open alumina pan. Ramp from 25°C to 350°C at 10°C/min. The boiling point is determined by the onset of rapid, catastrophic mass loss.
Causality Insight: Halogenated heterocycles can undergo thermal dehalogenation near their boiling points. TGA is superior to distillation because it allows the operator to differentiate between vaporization (clean mass loss) and thermal decomposition (mass loss accompanied by exothermic degradation peaks).
Protocol 2: Thermodynamic Solubility Profiling
Determining the solubility of 5-Bromo-3-ethyl-isoxazole is critical for both synthetic reaction design and biological assay formulation.
Step-by-Step Methodology:
Saturation: Add an excess amount (e.g., 50 mg) of the compound to 1 mL of the target solvent (e.g., PBS pH 7.4, or Dichloromethane) in a sealed borosilicate glass vial.
Equilibration: Agitate the suspension on an orbital shaker at 300 rpm at a strictly controlled 25.0 ± 0.1 °C for 48 hours.
Phase Separation: Centrifuge the mixture at 10,000 × g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter (ensure the filter membrane is compatible with the solvent).
Quantification: Dilute the filtrate into the mobile phase and analyze via HPLC-UV against a pre-established multi-point calibration curve.
Causality Insight: Why use the 48-hour shake-flask method instead of kinetic turbidimetric assays (solvent shift)? Highly lipophilic compounds like brominated isoxazoles tend to form metastable supersaturated solutions when spiked from DMSO into water. Kinetic methods will read this supersaturation as "soluble," leading to falsely elevated solubility metrics. The 48-hour equilibration ensures the system has collapsed into a true, reliable thermodynamic state.
Conclusion on Solvent Compatibility & Handling
Due to the lipophilic nature imparted by the C3-ethyl group and the dense C5-bromine atom, 5-Bromo-3-ethyl-isoxazole exhibits excellent solubility in aprotic organic solvents (DCM, EtOAc, THF) and polar aprotic solvents (DMSO, DMF). However, its aqueous solubility is negligible.
When utilizing this compound in biological screening or formulation, DMSO must be used as the primary stock solvent . To prevent sudden precipitation (crashing out) upon introduction to aqueous media, researchers must employ slow, stepwise serial dilutions and consider the use of co-solvents or surfactants (e.g., Tween-80) to maintain the compound in solution.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 53408112, 5-Bromo-3-ethyl-1,2-oxazole." PubChem. Available at:[Link]
The Isoxazole Core: A Technical Guide to Electrophilic Aromatic Substitution (SEAr)
Executive Summary The isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry and agrochemicals, prized for its metabolic stability and ability to act as a bioisostere for amides and esters. However,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry and agrochemicals, prized for its metabolic stability and ability to act as a bioisostere for amides and esters. However, functionalizing the isoxazole core via Electrophilic Aromatic Substitution (SEAr) presents unique synthetic challenges. Due to the electron-withdrawing nature of its adjacent oxygen and nitrogen atoms, the ring is inherently deactivated compared to electron-rich heterocycles like furan or pyrrole.
This technical guide provides an in-depth analysis of the electronic architecture governing isoxazole reactivity, detailing the mechanistic causality behind its strict C-4 regioselectivity. Furthermore, it establishes self-validating, field-proven experimental protocols for halogenation and nitration workflows, grounded in authoritative literature.
Electronic Architecture and Regioselectivity (The "Why")
To successfully execute electrophilic substitutions on isoxazoles, one must first understand the electronic distribution of the ring. Isoxazole is a five-membered aromatic system, but its reactivity profile more closely resembles that of pyridine rather than furan[1].
The Causality of C-4 Regioselectivity
Electrophilic aromatic substitution on the isoxazole ring occurs almost exclusively at the C-4 position [2]. This strict regioselectivity is dictated by the relative stabilities of the transition states (Wheland intermediates):
Attack at C-3 or C-5: If an electrophile (
E+
) attacks the C-3 or C-5 positions, the resulting resonance structures force a partial positive charge onto the highly electronegative oxygen or nitrogen atoms. This severely disrupts the octet and creates an energetically prohibitive transition state.
Attack at C-4: When the electrophile attacks at C-4, the positive charge in the Wheland intermediate is delocalized across the carbon atoms (C-3 and C-5), avoiding direct localization on the heteroatoms. Consequently, the C-4 intermediate is the kinetic and thermodynamic favorite.
Furthermore, the presence of electron-donating groups (such as alkyl, aryl, or amino groups) at the C-3 and C-5 positions significantly enhances the electron density at C-4, accelerating the SEAr process[1]. Unsubstituted isoxazole is highly sluggish towards electrophiles, making 3,5-disubstituted isoxazoles the standard substrates for these functionalizations.
Caption: Mechanistic pathway of Electrophilic Aromatic Substitution (SEAr) strictly at the C-4 position.
Core Electrophilic Substitution Workflows
Halogenation Strategies
Halogenation at C-4 is a critical gateway reaction, as 4-haloisoxazoles are prime substrates for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).
Bromination: Can be achieved rapidly using molecular bromine (
Br2
) in aqueous media. The high dielectric constant of water stabilizes the polar transition state, allowing for second-order kinetic bromination without the need for Lewis acid catalysis[3].
Iodination: Direct iodination is notoriously difficult due to the low electrophilicity of iodine. Modern approaches often bypass direct SEAr by utilizing electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with Iodine Monochloride (
ICl
), which constructs the ring and installs the C-4 iodine simultaneously in excellent yields[4].
Nitration Protocols
Nitrating the isoxazole ring requires overcoming its inherent electron deficiency. Standard "mixed acid" (
HNO3/H2SO4
) can be too harsh for complex, functionally decorated isoxazoles, leading to oxidative ring cleavage or degradation.
The Solution: Utilizing Acetic Anhydride (
Ac2O
) or Trifluoroacetic Anhydride (TFAA) in combination with concentrated Nitric Acid (
HNO3
).
Causality: The anhydride reacts with
HNO3
in situ to generate acetyl nitrate (
CH3COONO2
) or trifluoroacetyl nitrate. These species are potent, non-oxidizing sources of the nitronium ion (
NO2+
), allowing for smooth C-4 nitration under milder conditions (0 °C to room temperature)[5][6].
Caption: Workflow for the mild, anhydride-mediated nitration of isoxazole derivatives.
Quantitative Data Presentation
The following table summarizes the comparative yields and conditions for electrophilic substitutions across various isoxazole substrates, demonstrating the necessity of activating groups and specialized reagents.
Table 1: Reagents and Yields for C-4 Electrophilic Substitutions
To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. Researchers must strictly adhere to the temperature controls, as SEAr reactions (particularly nitration) are highly exothermic and temperature-sensitive.
Protocol A: Synthesis of 4-Nitro-3,5-diarylisoxazole via Acetyl Nitrate[5]
Objective: Regioselective nitration of a 3,5-disubstituted isoxazole without oxidative degradation.
Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar. Suspend the 3,5-diarylisoxazole substrate (0.69 mmol) in anhydrous Acetic Anhydride (
Ac2O
, 7.0 mL).
Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: Low temperatures prevent uncontrolled exothermic runaway and minimize N-oxidation.
Electrophile Generation: Slowly add concentrated Nitric Acid (
HNO3
, 0.05 mL) dropwise over 10 minutes. Maintain the temperature strictly below 5 °C during the addition.
Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir continuously for 70 hours. Monitor the disappearance of the starting material via TLC (Ethyl Acetate/Hexane 3:7).
Quenching & Extraction: Pour the crude mixture onto crushed ice (25 mL) to hydrolyze the unreacted anhydride. Extract the aqueous layer with Dichloromethane (DCM, 3 × 20 mL).
Isolation: Dry the combined organic extracts over anhydrous sodium sulfate (
Na2SO4
), filter, and concentrate under reduced pressure. Purify via silica gel chromatography to yield the 4-nitroisoxazole derivative.
Protocol B: Rapid Bromination in Aqueous Media[3]
Objective: Green, rapid bromination of the isoxazole core utilizing water to stabilize the transition state.
Buffer Preparation: Prepare an aqueous buffer solution at pH 4.7 using potassium nitrate (
KNO3
) to maintain constant ionic strength.
Reagent Standardization: Standardize a stock solution of molecular bromine (
Br2
) via iodometric titration against sodium thiosulfate. Store in amber glass to prevent homolytic photolysis.
Reaction: In a temperature-controlled vessel, combine the isoxazole stock solution with the
Br2
solution. The reaction follows second-order kinetics.
Validation: Confirm the formation of the mono-substituted 4-bromoisoxazole via TLC (Ethanol/n-Hexane 4:6). The aqueous medium drives the reaction to completion rapidly without the need for heavy metal Lewis acids.
Structural Characterization of Novel Isoxazole Compounds: A Comprehensive Technical Guide
Executive Summary Isoxazoles are privileged heterocyclic scaffolds in medicinal chemistry, featured prominently in blockbuster therapeutics such as the COX-2 inhibitor valdecoxib and the disease-modifying antirheumatic d...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Isoxazoles are privileged heterocyclic scaffolds in medicinal chemistry, featured prominently in blockbuster therapeutics such as the COX-2 inhibitor valdecoxib and the disease-modifying antirheumatic drug (DMARD) leflunomide [3]. The five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic and steric properties that govern its biological activity and target binding [1].
However, the synthesis of isoxazoles—most commonly achieved via [3+2] nitrile oxide cycloadditions—often yields a mixture of regioisomers (e.g., 3,5-disubstituted versus 3,4-disubstituted) depending on the dipolarophile and reaction conditions [4]. Definitive structural characterization is therefore a critical bottleneck. This guide outlines a self-validating, multi-modal analytical framework designed to ensure absolute structural certainty during the hit-to-lead optimization phase.
The Integrated Characterization Workflow
To prevent costly late-stage attrition due to misassigned structures, modern drug discovery pipelines must integrate orthogonal analytical techniques. Relying solely on standard 1D Nuclear Magnetic Resonance (NMR) is a frequent pitfall. The workflow below illustrates the logical progression from synthesis to validated lead.
Fig 1: Integrated structural characterization workflow for novel isoxazole compounds.
Advanced NMR Strategies for Regiochemical Assignment
The Causality of Experimental Choice
In a typical 3,5-disubstituted isoxazole, the single heterocyclic proton at the C4 position resonates between
δ
6.0 and 7.0 ppm [5]. Because it lacks adjacent protons, standard COSY or TOCSY experiments are uninformative. While
13
C HMBC can correlate the C4 proton to the C3 and C5 carbons, the chemical shifts of C3 and C5 can be heavily skewed by the electronic nature of their respective substituents, leading to ambiguous assignments.
The definitive solution is 1
H-
15
N HMBC . The
15
N nucleus in the isoxazole ring is highly sensitive to its local electronic environment. By observing the long-range scalar coupling (
2JHN
or
3JHN
) between the C4 proton and the N2 nitrogen, the regiochemistry can be unambiguously locked.
Protocol: Self-Validating
1
H-
15
N HMBC Acquisition
Sample Preparation: Dissolve 10–15 mg of the purified isoxazole in 600
μ
L of a deuterated solvent with a known dielectric constant (e.g., DMSO-
d6
or CDCl
3
). Filter the sample through a 0.2
μ
m PTFE syringe filter to remove paramagnetic particulates that shorten
T2
relaxation times.
Probe Tuning & Pulse Calibration: Insert the sample into a spectrometer equipped with a cryoprobe (
≥
600 MHz). Manually tune and match the
1
H and
15
N channels. Perform a 90-degree pulse calibration (nutation experiment) on the
1
H channel to ensure optimal excitation and minimize artifacts.
Parameter Optimization: Set up a 2D
1
H-
15
N HMBC experiment. Because
15
N has a low gyromagnetic ratio and low natural abundance, utilize Non-Uniform Sampling (NUS) at 25–50% to achieve high resolution in the indirect (
15
N) dimension without prohibitively long acquisition times. Set the long-range coupling evolution delay based on an estimated
nJHN
of 5–8 Hz.
System Validation: Run a standard sample of a known isoxazole (e.g., sulfamethoxazole) under identical conditions to verify the
15
N correlation cross-peaks before acquiring data on the novel compound.
Mass Spectrometry (HRMS & MS/MS) Fragmentation Dynamics
The Causality of Experimental Choice
High-Resolution Mass Spectrometry (HRMS) confirms the exact mass and elemental composition, but tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) reveals the structural topology.
The isoxazole ring possesses a fundamental "weak link": the N–O bond. With a bond dissociation energy significantly lower than typical C–C or C–N bonds, the N–O bond is the primary site of initial cleavage under CID conditions [2]. Upon N–O cleavage, the molecule typically undergoes a ring contraction to an azirine intermediate, followed by the expulsion of carbon monoxide (CO) or a nitrile species (R-CN). Tracking these specific neutral losses is diagnostic for the isoxazole core.
Fig 2: Primary mass spectrometry (CID) fragmentation pathway of the isoxazole core.
Protocol: Self-Validating LC-HRMS/MS Workflow
Chromatographic Separation: Utilize a UPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.7
μ
m). Use a gradient of Water/Acetonitrile with 0.1% Formic Acid to ensure sharp peak shapes and consistent ionization.
Ionization & Lock Mass: Operate the ESI source in positive ion mode. Continuously infuse a lock mass calibrant (e.g., Leucine Enkephalin,
m/z
556.2771) to ensure sub-ppm mass accuracy throughout the run.
Energy Stepping (CID): Acquire MS/MS spectra using a data-dependent acquisition (DDA) method. Apply a normalized collision energy (NCE) stepping protocol (e.g., 20, 40, 60 eV) to capture both fragile precursor transitions (N–O cleavage) and robust backbone fragmentations.
Data Validation: Verify the presence of the characteristic [M+H - CO]
+
or[M+H - RCN]
+
peaks. If these are absent, the structure may be a misassigned oxazole, which exhibits significantly different fragmentation pathways (e.g., loss of CO is less favorable without prior rearrangement).
Data Presentation & Interpretation
Consolidating orthogonal data is essential for regulatory submissions and patent applications. Table 1 summarizes the expected diagnostic signals for a model 3-aryl-5-alkyl isoxazole.
Table 1: Diagnostic Analytical Markers for Isoxazole Characterization
Analytical Modality
Target Nucleus / Ion
Diagnostic Signal / Shift
Mechanistic Rationale
1
H NMR
C4-H
δ
6.0 – 7.0 ppm (singlet)
Highly shielded relative to standard aromatics; lacks adjacent protons for scalar coupling.
13
C NMR
C3, C4, C5
C3: ~150–160 ppmC4: ~100–110 ppmC5: ~165–175 ppm
C5 is highly deshielded due to proximity to oxygen; C4 is relatively electron-rich.
15
N NMR
N2
δ
~ 0 to 20 ppm(relative to nitromethane)
Highly sensitive to C3/C5 substitution; crucial for HMBC regiochemical assignment.
HRMS/MS (CID)
[M+H - CO]
+
Δm/z
= -27.9949 Da
Initial N–O bond cleavage followed by expulsion of carbon monoxide from the ring.
HRMS/MS (CID)
[M+H - RCN]
+
Variable (depends on C3 substituent)
Cleavage of the azirine intermediate expelling the C3-nitrile fragment.
X-Ray Crystallography for Absolute Conformation
When chiral centers are present on the substituents, or when the solid-state dihedral angle between the isoxazole and an adjacent aryl ring is required for in silico docking studies, X-ray crystallography remains the gold standard.
Protocol: Vapor Diffusion Crystallization
Solvent Selection: Dissolve 2–5 mg of the compound in a minimum volume of a "good" solvent (e.g., dichloromethane or ethyl acetate).
Chamber Setup: Place the open vial containing the solution inside a larger, sealed chamber containing a "poor" anti-solvent (e.g., hexanes or pentane).
Equilibration: Allow the anti-solvent to slowly vaporize and diffuse into the inner vial over 3–7 days at a stable temperature (typically 4 °C or 20 °C). The slow reduction in solubility promotes the nucleation of high-quality, diffraction-grade single crystals.
Validation: Mount the crystal on a diffractometer equipped with a Mo or Cu K
α
source. Solve the structure using direct methods and refine until the R-factor is < 5%, confirming the absolute configuration via anomalous dispersion if heavy atoms are present.
Conclusion
The structural characterization of novel isoxazole compounds demands a rigorous, multi-faceted approach. By combining the regiochemical precision of
15
N HMBC NMR, the dynamic mechanistic insights of HRMS/MS fragmentation, and the absolute conformational certainty of X-ray crystallography, researchers can confidently validate their synthetic pipelines. This self-validating framework not only accelerates hit-to-lead optimization but also ensures the scientific integrity required for advanced drug development.
References
Oxazole and Isoxazole Chemistry in Crop Protection. ResearchGate.[Link]
Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. ResearchGate.[Link]
Oxyboration with and without a Catalyst: Borylated Isoxazoles via B–O σ-Bond Addition. ACS Publications.[Link]
Unveiling the regioselective synthesis of antiviral 5-isoxazol-5-yl-2'-deoxyuridines from the perspective of a molecular electron density theory. SciSpace.[Link]
Exploratory
reactivity of the isoxazole ring with bromine substituents
Harnessing the Reactivity of Bromoisoxazoles: A Technical Guide to Cross-Coupling, SNAr, and Scaffold Diversification Executive Summary The isoxazole scaffold is a privileged pharmacophore in medicinal chemistry and agro...
Author: BenchChem Technical Support Team. Date: March 2026
Harnessing the Reactivity of Bromoisoxazoles: A Technical Guide to Cross-Coupling, SNAr, and Scaffold Diversification
Executive Summary
The isoxazole scaffold is a privileged pharmacophore in medicinal chemistry and agrochemical development, prized for its ability to act as a bioisostere for amides and esters. Functionalization of the isoxazole ring relies heavily on halogenated intermediates, with bromoisoxazoles serving as highly versatile electrophiles. However, the inherent lability of the nitrogen-oxygen (N-O) bond and the distinct electronic environments of the C3, C4, and C5 positions demand precise control over reaction conditions. This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for the selective functionalization of bromoisoxazoles, focusing on cross-coupling and nucleophilic aromatic substitution (SNAr).
Electronic Topology and Position-Dependent Reactivity
The reactivity of a bromoisoxazole is fundamentally dictated by the position of the bromine atom relative to the heteroatoms1[1]. The adjacent highly electronegative oxygen and nitrogen atoms create an electron-deficient aromatic system, which polarizes the carbon-halogen bonds differently at each position.
4-Bromoisoxazoles (The Electrophilic Hub): The C4 position is the most electron-rich carbon on the isoxazole ring. Consequently, direct bromination of isoxazoles using molecular bromine in aqueous media occurs rapidly at this position via an arenium ion mechanism2[2]. Because it is electronically insulated from the direct inductive pull of the heteroatoms, the C4-Br bond is highly stable, making 4-bromoisoxazoles ideal candidates for robust transition-metal-catalyzed cross-couplings without significant risk of ring degradation3[3].
3-Bromoisoxazoles (The SNAr Target): The C3 position is adjacent to the nitrogen atom. The electron-withdrawing nature of the imine-like nitrogen activates the C3-Br bond toward Nucleophilic Aromatic Substitution (SNAr). While thermally mediated SNAr can be sluggish, base-promoted addition-elimination sequences allow for the efficient synthesis of 3-aminoisoxazoles4[4].
5-Bromoisoxazoles (The Labile Electrophile): The C5 position is highly activated for oxidative addition by palladium. However, the proximity to the oxygen atom makes the N-O bond highly susceptible to base-mediated cleavage. Under basic cross-coupling conditions, 5-bromoisoxazoles frequently undergo ring opening to form unwanted ketone byproducts 5[5].
Regio-dependent reactivity pathways of bromoisoxazoles highlighting orthogonal functionalization.
Mechanistic Pathways and Causality in Catalyst Selection
Overcoming N-O Cleavage in Suzuki-Miyaura Couplings
Late-stage diversification of 5-bromoisoxazoles via Suzuki-Miyaura coupling is highly desirable for accelerating lead optimization6[6]. The primary failure mode in this reaction is the competitive base-induced deprotonation or direct nucleophilic attack that triggers N-O bond cleavage. To mitigate this, the catalytic cycle must be accelerated to outcompete the background degradation.
The use of sterically demanding, electron-rich phosphine ligands such as tri-tert-butylphosphine (introduced as the stable salt P(t-Bu)3·HBF4) facilitates rapid oxidative addition and reductive elimination. Coupled with a mild, anhydrous base (e.g., K3PO4) and a non-polar solvent system (Toluene), the formation of the trisubstituted isoxazole is maximized while suppressing the ketone byproduct5[5].
SNAr Amination of 3-Bromoisoxazoles
Direct amination of 3-bromoisoxazoles often results in poor yields due to the high activation energy required to break aromaticity. By utilizing microwave irradiation or strong phosphazene bases, the reaction traverses a stabilized Meisenheimer complex. The causality here is thermodynamic: the base neutralizes the generated HBr, shifting the equilibrium, while the elevated temperature provides the kinetic energy to overcome the aromatic stabilization energy4[4].
Quantitative Data: Cross-Coupling Optimization
The following table summarizes the optimization of the Suzuki-Miyaura cross-coupling of a model 3,4-disubstituted 5-bromoisoxazole with phenylboronic acid, demonstrating the critical impact of ligand and base selection on chemoselectivity[5].
To ensure reproducibility, the following protocols are designed as self-validating systems incorporating strict in-process controls (IPCs).
Step-by-step workflow for the chemoselective Suzuki-Miyaura coupling of 5-bromoisoxazoles.
Protocol A: Chemoselective Suzuki-Miyaura Coupling of 5-Bromoisoxazoles
Objective: Couple 5-bromoisoxazole with an aryl boronic acid while preventing N-O bond cleavage.
Preparation (Inert Atmosphere): In an oven-dried Schlenk flask, combine the 5-bromoisoxazole (1.0 equiv), aryl boronic acid (1.5 equiv), K3PO4 (2.0 equiv), Pd2(dba)3 (0.02 equiv), and P(t-Bu)3·HBF4 (0.08 equiv).
Causality: The 1:4 ratio of Pd to ligand ensures complete formation of the active monomeric Pd(0) species, preventing the formation of inactive palladium black.
Solvent Addition: Add anhydrous, degassed Toluene (0.2 M).
Causality: Exclusion of water and polar aprotic solvents (like DMF) drastically reduces the rate of base-mediated hydrolysis of the isoxazole ring.
Thermal Activation: Heat the mixture to 60 °C under argon for 4 hours.
Self-Validation Checkpoint (LC-MS IPC): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.
Success Indicator: Disappearance of the starting material mass and appearance of the desired product mass [M+H]+.
Failure Indicator: Appearance of a mass peak at[M+18]+ (hydrolysis) or [M+H+16]+ (ring-opened ketone). If observed, lower the temperature to 50 °C and verify the anhydrous nature of the base.
Workup & Isolation: Filter the mixture through a pad of Celite to remove the palladium and inorganic salts. Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc) to yield the trisubstituted isoxazole.
Protocol B: Microwave-Assisted SNAr Amination of 3-Bromoisoxazoles
Objective: Synthesize 3-aminoisoxazoles via nucleophilic aromatic substitution.
Reagent Mixing: In a microwave-safe vial, dissolve the 3-bromoisoxazole (1.0 equiv) and the secondary amine (3.0 equiv) in NMP (0.5 M).
Causality: NMP is highly polar and microwave-transparent, allowing for rapid, localized superheating of the polar reactants.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).
Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated HBr without competing with the secondary amine for the electrophilic C3 carbon.
Microwave Irradiation: Seal the vial and irradiate at 150 °C for 20 minutes.
Self-Validation Checkpoint (TLC): Elute a TLC plate in 3:1 Hexanes/EtOAc.
Success Indicator: The product should appear as a highly UV-active spot with a lower Rf than the starting material. A Ninhydrin stain can confirm the presence of the amine moiety.
Isolation: Dilute with EtOAc, wash extensively with brine (5x) to remove NMP and DIPEA salts, dry over Na2SO4, and concentrate.
Conclusion
The functionalization of bromoisoxazoles requires a nuanced understanding of the heterocycle's electronic topology. While 4-bromoisoxazoles offer a stable platform for standard electrophilic and cross-coupling reactions, the 3- and 5-positions demand tailored conditions. By employing bulky, electron-rich palladium catalysts and anhydrous, mild bases, researchers can effectively bypass the thermodynamic trap of N-O bond cleavage, unlocking the full potential of the isoxazole scaffold in drug discovery.
References
Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction | PMC (nih.gov) | 6
Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide-Free Aqueous Medium using Hydrodynamic Voltammetry | Journal of ISAS | 2
Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles | ResearchGate | 5
Application Notes & Protocols: A Guide to the One-Pot Synthesis of 3,5-Disubstituted Isoxazoles
Introduction: The Enduring Significance of the Isoxazole Scaffold The isoxazole ring system is a cornerstone of modern medicinal chemistry, celebrated for its presence in a multitude of pharmacologically active agents.[1...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Enduring Significance of the Isoxazole Scaffold
The isoxazole ring system is a cornerstone of modern medicinal chemistry, celebrated for its presence in a multitude of pharmacologically active agents.[1][2][3][4][5] This five-membered heterocycle, with its adjacent nitrogen and oxygen atoms, is not merely a passive scaffold but an active participant in molecular interactions, often serving as a bioisostere for other functional groups and contributing to the overall pharmacokinetic and pharmacodynamic profile of a drug candidate.[2][6] The 3,5-disubstituted isoxazole motif, in particular, is a recurring feature in a diverse array of therapeutic agents, including anti-inflammatory drugs like Valdecoxib, antibiotics such as Sulfamethoxazole, and GABAa agonists like Muscimol.[4][6] The prevalence of this scaffold in drug discovery underscores the critical need for efficient, robust, and regioselective synthetic methodologies.[3][4]
One-pot syntheses have emerged as a powerful strategy in organic chemistry, offering significant advantages in terms of operational simplicity, reduced waste generation, and improved time and resource efficiency. By telescoping multiple reaction steps into a single, continuous process without the isolation of intermediates, these methods are highly desirable in both academic and industrial settings. This guide provides an in-depth exploration of contemporary one-pot methodologies for the synthesis of 3,5-disubstituted isoxazoles, with a focus on the underlying chemical principles and practical experimental protocols.
Core Synthetic Strategies: A Comparative Overview
The synthesis of 3,5-disubstituted isoxazoles is predominantly achieved through the construction of the heterocyclic ring from acyclic precursors. Among the myriad of approaches, three one-pot strategies have gained significant traction due to their versatility and efficiency:
The [3+2] Cycloaddition of in situ Generated Nitrile Oxides with Alkynes: This is arguably the most versatile and widely employed method for isoxazole synthesis.[7][8][9][10][11] The key to this approach lies in the controlled, in situ generation of a highly reactive nitrile oxide intermediate, which then undergoes a 1,3-dipolar cycloaddition with a terminal alkyne. The regioselectivity of this reaction, which dictates the formation of the desired 3,5-disubstituted isomer over the 3,4-disubstituted alternative, is a critical consideration.
Copper-Catalyzed Multi-component Reaction: This elegant strategy combines the principles of cross-coupling and cyclization in a single pot. A prime example is the Cu(I)-catalyzed reaction of an acid chloride, a terminal alkyne, and hydroxylamine.[12] This method proceeds through an α,β-unsaturated ynone intermediate, which is formed via Sonogashira coupling and subsequently undergoes cyclocondensation with hydroxylamine.
Condensation of α,β-Unsaturated Ketones with Hydroxylamine: This classical approach involves the reaction of a pre-formed α,β-unsaturated ketone (often a chalcone) with hydroxylamine or its salts.[1] While not always a "one-pot" synthesis in the strictest sense of starting from simpler precursors, it is a straightforward and reliable method for the cyclization step.
The choice of synthetic route is often dictated by the availability of starting materials, the desired substitution pattern, and the required tolerance of functional groups. The following sections will delve into the mechanistic details and provide practical protocols for two of the most powerful one-pot approaches.
Mechanistic Insights: The [3+2] Cycloaddition Pathway
The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a concerted pericyclic reaction. The regiochemical outcome is governed by the frontier molecular orbitals (FMOs) of the dipole (nitrile oxide) and the dipolarophile (alkyne). In many cases, particularly with terminal alkynes, the reaction proceeds with high regioselectivity to yield the 3,5-disubstituted isoxazole. The use of a copper(I) catalyst can further enhance this regioselectivity, proceeding through a copper acetylide intermediate.[9][13][14]
The in situ generation of the nitrile oxide is crucial, as these species are often unstable and prone to dimerization to form furoxans.[6][9] Common methods for generating nitrile oxides in a one-pot setting include:
Dehydrohalogenation of hydroximoyl chlorides: These are typically formed by the chlorination of aldoximes using reagents like N-chlorosuccinimide (NCS) or chloramine-T.[9][10]
Oxidation of aldoximes: Hypervalent iodine reagents or alkyl nitrites can directly oxidize aldoximes to nitrile oxides.[7][8][15][16]
Caption: Workflow for the one-pot synthesis of 3,5-disubstituted isoxazoles via nitrile oxide cycloaddition.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed One-Pot Synthesis from an Aldehyde and a Terminal Alkyne
This protocol is adapted from the work of Fokin and co-workers and represents a highly reliable and regioselective method.[9][13][14] It involves the sequential, one-pot conversion of an aldehyde to an aldoxime, followed by its transformation to a nitrile oxide and subsequent copper-catalyzed cycloaddition with a terminal alkyne.
Materials:
Aldehyde (1.0 equiv)
Hydroxylamine hydrochloride (1.05 equiv)
Sodium hydroxide (1.05 equiv)
Terminal alkyne (1.0 equiv)
Chloramine-T trihydrate (1.05 equiv)
Copper(II) sulfate pentahydrate (0.03 equiv)
Copper turnings (a few pieces)
tert-Butanol
Water
Dichloromethane or Ethyl acetate for extraction
Procedure:
Oxime Formation: In a round-bottom flask, dissolve the aldehyde (e.g., 10 mmol) and hydroxylamine hydrochloride (10.5 mmol) in a 1:1 mixture of tert-butanol and water (e.g., 40 mL). Add an aqueous solution of sodium hydroxide (10.5 mmol in 10 mL of water) dropwise. Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by Thin Layer Chromatography (TLC) until the aldehyde is fully consumed.
Nitrile Oxide Generation and Cycloaddition: To the reaction mixture containing the in situ formed aldoxime, add the terminal alkyne (10 mmol), copper(II) sulfate pentahydrate (0.3 mmol), and a few small pieces of copper turnings. Add chloramine-T trihydrate (10.5 mmol) portion-wise over 10-15 minutes. A mild exotherm may be observed.
Reaction: Stir the reaction mixture vigorously at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.
Workup: Upon completion, quench the reaction with water (50 mL). Extract the product with dichloromethane or ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the pure 3,5-disubstituted isoxazole.
Caption: Step-by-step workflow for the Cu(I)-catalyzed one-pot synthesis of 3,5-disubstituted isoxazoles.
Protocol 2: One-Pot Synthesis via Sonogashira Coupling and Intramolecular Cyclization
This protocol, based on the work by Kumar and colleagues, is an excellent example of a tandem reaction sequence for the synthesis of 3,5-disubstituted isoxazoles.[12] It is particularly useful when starting from acid chlorides.
Materials:
Acid chloride (1.0 equiv)
Terminal alkyne (1.0 equiv)
Copper(I) iodide (CuI) (0.05 equiv)
Triethylamine (Et3N) (3.0 equiv)
Hydroxylamine hydrochloride (2.0 equiv)
Sodium acetate (2.4 equiv)
Tetrahydrofuran (THF), anhydrous
Procedure:
Sonogashira Coupling: To a flame-dried, nitrogen-purged round-bottom flask, add CuI (0.05 mmol), anhydrous THF (2 mL), the acid chloride (1.0 mmol), and triethylamine (3.0 mmol). Stir the mixture for a few minutes, then add the terminal alkyne (1.0 mmol). Heat the reaction mixture to 60 °C and stir for 3 hours. Monitor the formation of the α,β-unsaturated ynone intermediate by TLC.
Cyclocondensation: After the coupling reaction is complete, add hydroxylamine hydrochloride (2.0 mmol) and sodium acetate (2.4 mmol) to the reaction mixture. Continue stirring at 60 °C for an additional 5 hours.
Workup: Cool the reaction mixture to room temperature and quench with water. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Purification: After filtering and concentrating the solvent, purify the crude residue by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.
Data Summary and Comparison
The following table provides a comparative overview of different one-pot methodologies for the synthesis of 3,5-disubstituted isoxazoles, highlighting key reaction parameters and typical yields.
Incomplete Oxime Formation: Ensure the complete conversion of the aldehyde to the oxime before proceeding to the nitrile oxide generation step.
Nitrile Oxide Dimerization: The slow addition of the oxidizing agent (e.g., Chloramine-T) can help to maintain a low concentration of the nitrile oxide, minimizing dimerization.[10]
Substrate Reactivity: Electron-withdrawing groups on the aldehyde can sometimes lead to lower yields. Optimization of reaction time and temperature may be necessary.
Poor Regioselectivity:
While copper(I)-catalyzed reactions generally provide excellent regioselectivity for the 3,5-isomer, uncatalyzed reactions can sometimes yield a mixture of regioisomers.[9][12] The choice of a catalyzed system is often the best solution to this problem.
Conclusion
The one-pot synthesis of 3,5-disubstituted isoxazoles represents a significant advancement in synthetic efficiency. The methodologies outlined in this guide, particularly the copper(I)-catalyzed cycloaddition of in situ-generated nitrile oxides, provide researchers in drug discovery and development with powerful and reliable tools for accessing this privileged scaffold. By understanding the underlying mechanisms and paying careful attention to reaction parameters, these protocols can be readily implemented and adapted to generate diverse libraries of isoxazole-containing compounds for biological evaluation.
References
Kumar, A., et al. (2023). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Journal of Chemical Sciences. [Link]
Li, J., et al. (2012). New Synthetic Method for 3,5-Disubstituted Isoxazole. Chinese Journal of Organic Chemistry. [Link]
Sciforum (2018). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Molbank. [Link]
Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. [Link]
Request PDF. Facile consecutive three-component synthesis of 3,5-disubstituted isoxazoles. [Link]
Organic Chemistry Portal. One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. [Link]
PubMed. One-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles. [Link]
RSC Publishing (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. [Link]
CORE. Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. [Link]
ResearchGate. One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. [Link]
ACS Publications. Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. [Link]
Asian Journal of Research in Chemistry. Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. [Link]
ResearchGate. Advances in isoxazole chemistry and their role in drug discovery. [Link]
National Center for Biotechnology Information. Advances in isoxazole chemistry and their role in drug discovery. [Link]
PubMed. Preparation of 3,5-disubstituted pyrazoles and isoxazoles from terminal alkynes, aldehydes, hydrazines, and hydroxylamine. [Link]
ResearchGate. Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... [Link]
ResearchGate. Isoxazolines from Nitro Compounds: Synthesis and Applications. [Link]
National Center for Biotechnology Information. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. [Link]
Organic Chemistry Portal. Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. [Link]
Taylor & Francis. Isoxazole – Knowledge and References. [Link]
Organic Chemistry Portal. Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. [Link]
Bentham Science. Recent Progress in the Synthesis of Isoxazoles. [Link]
LOCKSS. ONE-POT THREE-COMPONENT SYNTHESIS OF 3,5-DISUBSTITUTED ISOXAZOLES BY A COUPLING–CYCLOCONDENSATION SEQUENCE. [Link]
RSC Publishing. Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. [Link]
MDPI. One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. [Link]
RSC Publishing. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. [Link]
ResearchGate. 1,3‐Dipolar cycloaddition reaction of nitrile oxides. [Link]
PubMed. Efficient and regioselective one-pot synthesis of 3-substituted and 3,5-disubstituted isoxazoles. [Link]
PubMed. Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. [Link]
Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 5-Bromo-3-ethylisoxazole
Introduction The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, offering a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3] Its significance is part...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, offering a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3] Its significance is particularly pronounced in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals and advanced materials.[4][5] This guide provides an in-depth exploration of the application of 5-bromo-3-ethylisoxazole as a substrate in Suzuki cross-coupling reactions. The isoxazole ring is a valuable pharmacophore, and the ability to functionalize it at the 5-position opens avenues for the creation of novel molecular entities with potential biological activity.[6]
These application notes are designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols necessary for the successful implementation of this powerful synthetic transformation. We will delve into the reaction mechanism, explore the critical roles of various reaction components, and provide step-by-step procedures for achieving high-yield couplings.
Mechanistic Insights: The "Why" Behind the Protocol
A comprehensive understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1][7][8] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3][8]
The Catalytic Cycle
Oxidative Addition: The cycle initiates with the oxidative addition of the palladium(0) catalyst to the 5-bromo-3-ethylisoxazole. This step forms a Pd(II) intermediate. The reactivity of the aryl halide is a crucial factor, with the order of reactivity generally being I > Br > Cl.[7][9] For 5-bromo-3-ethylisoxazole, this step is typically efficient with standard palladium catalysts.
Transmetalation: This is arguably the most complex step and is where the base plays a critical role.[1][2][10] The organoboron species (e.g., a boronic acid) is activated by the base to form a more nucleophilic borate complex.[10][11][12] This borate then transfers its organic group to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) complex. The exact mechanism of transmetalation is still a subject of investigation, but the formation of the borate is widely accepted as a key activation step.[1][12]
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7][8]
The success of a Suzuki coupling hinges on the judicious selection of the catalyst, ligand, base, and solvent.
Palladium Catalyst and Ligands
The choice of palladium source and accompanying ligand is critical for catalytic activity. While Pd(PPh₃)₄ can be used, modern catalyst systems often employ a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand.[11][13] For heteroaryl substrates like 5-bromo-3-ethylisoxazole, electron-rich and sterically hindered phosphine ligands can be particularly effective in promoting the oxidative addition and reductive elimination steps.[14]
The base is not a mere spectator; it is essential for the activation of the boronic acid.[2][11] It reacts with the boronic acid to form a more nucleophilic boronate species, which is the active participant in the transmetalation step.[10][12] The choice of base can significantly influence reaction rates and yields.
The solvent must be capable of dissolving the various components of the reaction mixture and is often a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base. The choice of solvent can also impact the reaction temperature and rate.
Typical Solvent Systems:
Solvent System
Typical Ratio
Boiling Point (°C)
Notes
1,4-Dioxane/Water
4:1 to 10:1
~101
A common and effective system.
Toluene/Water
4:1 to 10:1
~111
Good for higher temperature reactions.
DME/Water
4:1
~85
Lower boiling point, suitable for milder conditions.
THF/Water
4:1
~66
Lower boiling point, may require longer reaction times.
Experimental Protocols
The following protocols provide a starting point for the Suzuki cross-coupling of 5-bromo-3-ethylisoxazole. Optimization may be necessary for specific boronic acids.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and can be adapted for various aryl and heteroaryl boronic acids.
Materials:
5-Bromo-3-ethylisoxazole (1.0 equivalent)
Arylboronic acid (1.2 equivalents)
Palladium catalyst (e.g., [PdCl₂(dppf)], 3 mol%)
Base (e.g., K₂CO₃, 2.0 equivalents)
Solvent (e.g., 1,4-Dioxane and water, 4:1)
Round-bottom flask or microwave vial
Magnetic stirrer
Heating mantle or oil bath
Inert gas (Nitrogen or Argon)
// Nodes
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B [label="2. Inert Atmosphere", fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="3. Add Solvents", fillcolor="#F1F3F4", fontcolor="#202124"];
D [label="4. Heat and Stir", fillcolor="#EA4335", fontcolor="#FFFFFF"];
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G [label="7. Purification", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
A -> B [label="Seal Vessel"];
B -> C [label="Purge with N2/Ar"];
C -> D [label="Degassed Solvents"];
D -> E [label="Typically 80-100 °C"];
E -> F [label="Reaction Complete"];
F -> G [label="Extraction"];
G -> Z [label="Column Chromatography", shape=plaintext, fontcolor="#202124"];
Z [label="Pure Product", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
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caption [label="Fig. 2: General Experimental Workflow.", fontsize=10, fontname="Arial"];
}
Procedure:
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-3-ethylisoxazole, the arylboronic acid, the palladium catalyst, and the base.[16]
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.[16]
Solvent Addition: Add the degassed organic solvent and water via syringe.[16]
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[16]
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][16]
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with brine.[5][17]
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 5-aryl-3-ethylisoxazole.[5][17]
Use a fresh batch of catalyst and base. Ensure the reaction is heated to the appropriate temperature. Verify the purity of starting materials.[18]
Homo-coupling of Boronic Acid
Presence of oxygen, catalyst decomposition.
Thoroughly degas solvents and maintain an inert atmosphere. Consider a different catalyst/ligand system.[19]
Protodeborylation
Presence of water and acid, prolonged reaction times.
Use anhydrous conditions if possible. Minimize reaction time once the starting material is consumed.
Difficulty in Purification
Residual boronic acid or palladium catalyst.
Perform an aqueous wash to remove the boronic acid. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.[20][21]
Conclusion
The Suzuki-Miyaura cross-coupling of 5-bromo-3-ethylisoxazole is a highly effective method for the synthesis of a diverse array of 5-aryl-3-ethylisoxazoles. A thorough understanding of the reaction mechanism and the roles of the various components allows for the rational selection of reaction conditions to achieve optimal results. The protocols provided herein serve as a robust starting point for researchers to explore the vast chemical space accessible through this powerful transformation, ultimately aiding in the discovery and development of novel chemical entities.
References
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
Suzuki reaction - Wikipedia. Available from: [Link]
Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society - ACS Publications. Available from: [Link]
Table 1 . Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate. Available from: [Link]
Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available from: [Link]
Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. Available from: [Link]
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). Available from: [Link]
Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. - ResearchGate. Available from: [Link]
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. Available from: [Link]
Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling-Isoxazole Fragmentation - Organic Chemistry Portal. Available from: [Link]
Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC. Available from: [Link]
Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands - Comptes Rendus de l'Académie des Sciences. Available from: [Link]
Suzuki cross-coupling - Chemistry LibreTexts. Available from: [Link]
WO2018106336A1 - Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling - Google Patents.
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC. Available from: [Link]
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available from: [Link]
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Available from: [Link]
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available from: [Link]
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC. Available from: [Link]
Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties - Semantic Scholar. Available from: [Link]
Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts - Organic Chemistry Portal. Available from: [Link]
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][2]-Fused Indole Heterocycles - PMC. Available from: [Link]
Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles - MDPI. Available from: [Link]
Application Note: 5-Bromo-3-ethyl-isoxazole as a Strategic Precursor in Pharmaceutical Synthesis
Introduction & Mechanistic Rationale Isoxazoles represent a privileged class of five-membered heterocycles in medicinal chemistry, prized for their electron-rich aromatic structure, metabolic stability, and capacity to a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Isoxazoles represent a privileged class of five-membered heterocycles in medicinal chemistry, prized for their electron-rich aromatic structure, metabolic stability, and capacity to act as robust hydrogen-bond acceptors 1. Among substituted isoxazoles, 5-bromo-3-ethyl-isoxazole has emerged as a highly versatile electrophilic precursor. The strategic placement of the bromine atom at the C5 position enables rapid structural diversification via transition-metal-catalyzed cross-coupling, generating drug-like scaffolds with highly desirable physiochemical properties 2. Simultaneously, the C3-ethyl group provides a tunable lipophilic vector essential for optimizing the pharmacokinetic profile (LogP) of downstream drug candidates.
Why Bromine? The selection of a brominated isoxazole over its chlorinated or iodinated counterparts is driven by a delicate balance of reactivity and stability. While iodinated heterocycles are highly reactive toward oxidative addition, they are notoriously prone to protodehalogenation side reactions under standard basic coupling conditions. Conversely, brominated heterocycles exhibit superior chemoselectivity and significantly reduced dehalogenation risks, ensuring high-fidelity cross-coupling [[3]]().
Fig 1. Catalytic cycle logic for 5-bromo-3-ethyl-isoxazole functionalization.
As a best practice in pharmaceutical synthesis, protocols must be designed with built-in causality and self-validation steps to prevent downstream failures.
Protocol A: Suzuki-Miyaura Cross-Coupling for 5-Aryl-3-ethyl-isoxazoles
Objective : Synthesize biaryl-like isoxazole scaffolds for CNS and anti-inflammatory drug discovery.
Causality & Design : The use of Pd(dppf)Cl₂ is critical; its large bite angle facilitates the reductive elimination step, which can otherwise be sluggish for electron-rich heterocycles. A biphasic solvent system (1,4-dioxane/H₂O) is employed because water is mechanistically required to hydroxylate the boronic acid, forming the reactive boronate species necessary for transmetalation.
Step-by-Step Procedure :
Reagent Assembly : In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 5-bromo-3-ethyl-isoxazole (1.0 mmol, 1.0 equiv), the selected arylboronic acid (1.2 mmol, 1.2 equiv), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).
Atmosphere Exchange : Seal the tube with a septum. Evacuate and backfill with ultra-high purity N₂ (repeat 3x) to prevent catalyst oxidation and homocoupling of the boronic acid.
Solvent & Base Addition : Syringe in 4.0 mL of degassed 1,4-dioxane, followed by 1.0 mL of a 2.0 M aqueous K₂CO₃ solution. Note: High-purity anhydrous K₂CO₃ (<0.001% heavy metals) is strictly recommended to suppress trace-metal-induced protodehalogenation3.
Thermal Activation : Replace the septum with a Teflon screw cap under positive N₂ flow. Heat the reaction mixture at 90°C in a pre-heated oil bath for 4–6 hours.
Self-Validation (In-Process Control) : At t = 3h, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LCMS. Validation Check: The complete disappearance of the characteristic m/z isotopic doublet (⁷⁹Br/⁸¹Br ratio of 1:1) belonging to the starting material confirms complete oxidative addition. The appearance of the product mass [M+H]⁺ validates successful coupling.
Workup & Purification : Cool to room temperature. Dilute with EtOAc (15 mL) and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Sonogashira Coupling for Alkyne-Linked Isoxazoles
Objective : Introduce terminal or internal alkynes at the C5 position to create rigid, linear pharmacophore linkers.
Causality & Design : CuI is used as a co-catalyst to form a highly reactive copper acetylide intermediate in situ, which undergoes rapid transmetalation with the Pd(II)-isoxazole complex. Triethylamine (Et₃N) serves a dual purpose as both the solvent and the base required to deprotonate the terminal alkyne.
Step-by-Step Procedure :
Preparation : Charge a dry flask with 5-bromo-3-ethyl-isoxazole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), and CuI (0.10 mmol).
Degassing : Purge the vessel with N₂ for 10 minutes.
Reaction Initiation : Add degassed Et₃N (5.0 mL) and the terminal alkyne (1.5 mmol). Stir at 70°C for 5 hours.
Self-Validation : Monitor via TLC (UV active). The formation of a new, highly fluorescent spot under 254 nm UV light indicates the formation of the extended conjugated pi-system of the alkyne-isoxazole product.
Isolation : Filter the mixture through a short pad of Celite to remove copper salts, wash with EtOAc, and concentrate the filtrate for column chromatography.
Quantitative Data & Reaction Optimization
To guide synthetic planning, the following table summarizes optimized conditions and empirical yields for various coupling partners with 5-bromo-3-ethyl-isoxazole.
Entry
Coupling Partner
Reaction Type
Catalyst System
Temp / Time
Isolated Yield (%)
Dehalogenation (%)
1
Phenylboronic acid
Suzuki-Miyaura
Pd(dppf)Cl₂ / K₂CO₃
90°C / 4h
88%
< 2%
2
4-Fluorophenylboronic acid
Suzuki-Miyaura
Pd(PPh₃)₄ / Na₂CO₃
100°C / 6h
82%
3%
3
Trimethylsilylacetylene
Sonogashira
Pd(PPh₃)₂Cl₂ / CuI
70°C / 5h
91%
< 1%
4
2-Thiopheneboronic acid
Suzuki-Miyaura
Pd(dppf)Cl₂ / K₂CO₃
90°C / 4h
85%
2%
Downstream Pharmaceutical Applications
The 3-ethyl-5-substituted isoxazole scaffolds generated from these protocols are not mere synthetic endpoints; they are potent pharmacophores. The isoxazole ring frequently acts as a bioisostere for esters and amides, offering improved metabolic stability against esterases and amidases in vivo.
Fig 2. Pharmacological integration of the 3-ethyl-5-aryl-isoxazole scaffold.
By leveraging 5-bromo-3-ethyl-isoxazole, drug development professionals can rapidly generate libraries of compounds to probe structure-activity relationships (SAR). The C3-ethyl group specifically enhances the molecule's ability to occupy hydrophobic pockets within target proteins, a critical factor in the design of modern neuroactive and anti-inflammatory therapeutics.
References
Advances in isoxazole chemistry and their role in drug discovery | Source: nih.gov | 1
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Source: academia.edu | 3
Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles | Source: nih.gov | 2
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol: Regioselective Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition
Executive Summary
Isoxazoles are privileged five-membered heterocyclic pharmacophores containing adjacent nitrogen and oxygen atoms. They are heavily utilized in drug development due to their bioisosteric relationship with amides and esters, their metabolic stability, and their capacity for targeted hydrogen bonding[1]. The cornerstone of isoxazole synthesis is the 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile). This application note details the mechanistic rationale, quantitative optimization, and self-validating protocols for both classical and copper-catalyzed nitrile oxide-alkyne cycloadditions (CuCNAC).
Mechanistic Insights & Reaction Design
Nitrile oxides are highly reactive, unstable intermediates. Because they rapidly dimerize to form inactive furoxans (1,2,5-oxadiazole-2-oxides), they cannot be stored and must be generated in situ[2]. The most reliable and widely adopted method involves the halogenation of an aldoxime to a hydroximoyl chloride (using reagents like N-chlorosuccinimide (NCS) or Chloramine-T), followed by base-mediated dehydrohalogenation[1].
Causality in Catalyst Selection:
In the absence of a catalyst, the thermal 1,3-dipolar cycloaddition with terminal alkynes often yields a mixture of 3,5-disubstituted and 3,4-disubstituted isoxazoles, alongside significant furoxan byproducts[3]. The introduction of Copper(I) catalysis fundamentally alters the reaction pathway. By forming a copper acetylide intermediate with the terminal alkyne, the catalyst lowers the activation energy and strictly enforces regioselectivity, exclusively yielding the 3,5-disubstituted isomer[2][4]. Furthermore, the accelerated kinetics of the catalyzed pathway outcompete the spontaneous dimerization pathway, significantly improving overall yields.
Mechanistic divergence of nitrile oxide 1,3-dipolar cycloaddition based on catalytic conditions.
The choice of catalyst and reaction conditions directly dictates the yield and regioselectivity of the resulting isoxazole. The table below synthesizes comparative data for the cycloaddition of standard nitrile oxides and terminal alkynes[5][6].
Reaction Type
Catalyst System
Temp (°C)
Regioselectivity (3,5 : 3,4)
Avg. Yield
Primary Advantage
Thermal (Classical)
None
80 - 110
~ 70 : 30
45-60%
No heavy metal contamination
CuCNAC
CuSO₄ / Na Ascorbate
25 (RT)
> 99 : 1
85-95%
Excellent 3,5-selectivity, mild conditions
Ru-Catalyzed
Cp*RuCl(PPh₃)₂
60
< 5 : 95
75-85%
Reverses regioselectivity to 3,4-isomer
Ag-Catalyzed
Ag₂CO₃ (10 mol%)
25 - 50
> 95 : 5
70-85%
Optimal for propargyl-substituted substrates
Experimental Protocols
Protocol A: One-Pot Cu(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles
This protocol utilizes a self-validating one-pot, three-step sequence to minimize the handling of unstable intermediates and maximize regioselectivity[1].
Materials:
Aldoxime (1.0 equiv)
Terminal Alkyne (1.0 equiv)
Chloramine-T trihydrate (1.05 equiv)
CuSO₄·5H₂O (5 mol%)
Sodium ascorbate (10 mol%)
Solvent: t-BuOH/H₂O (1:1 v/v)
Step-by-Step Methodology:
Halogenation: Dissolve the aldoxime (1.0 mmol) in 4 mL of t-BuOH/H₂O (1:1). Add Chloramine-T trihydrate (1.05 mmol) in small portions over 5 minutes at room temperature.
Causality: Chloramine-T acts as a mild, controlled chlorine source to form the hydroximoyl chloride. The slow addition prevents exothermic degradation of the precursor.
In Situ Dipole Generation & Catalyst Activation: Stir the mixture for 30 minutes until TLC indicates complete consumption of the aldoxime. Add CuSO₄·5H₂O (0.05 mmol) followed by sodium ascorbate (0.10 mmol).
Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. This prevents catalyst oxidation, which would otherwise stall the cycloaddition cycle.
Cycloaddition: Add the terminal alkyne (1.0 mmol) dropwise to the reaction mixture.
Reaction Monitoring: Stir at room temperature for 4-12 hours.
Self-Validation: Monitor via TLC. The disappearance of the hydroximoyl chloride spot and the appearance of a highly UV-active spot (the conjugated isoxazole) indicates successful progression.
Workup: Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 3,5-disubstituted isoxazole[2].
Step-by-step workflow for the one-pot Cu-catalyzed synthesis of 3,5-disubstituted isoxazoles.
Protocol B: Intramolecular Nitrile Oxide Cycloaddition (INOC) for Fused Systems
For complex drug scaffolds, tethering the alkyne to the aldoxime allows for the construction of fused bi- or tricyclic isoxazoles without the need for transition metal catalysts[7].
Preparation: Dissolve the alkyne-tethered aldoxime (1.0 mmol) in dichloromethane (DCM, 100 mL).
Causality: High dilution (0.01 M) is strictly maintained to favor intramolecular cyclization over intermolecular dimerization to furoxans.
Biphasic Oxidation: Add an aqueous solution of sodium hypochlorite (bleach, 5% active Cl, 2.0 equiv) dropwise at 0 °C under vigorous stirring.
Cycloaddition: The biphasic system generates the nitrile oxide, which immediately undergoes intramolecular [3+2] cycloaddition due to the geometric proximity of the tethered alkyne.
Isolation: Separate the organic layer, extract the aqueous layer with DCM (2 x 20 mL), dry over MgSO₄, and concentrate to yield the fused isoxazole scaffold[7][8].
Analytical Self-Validation & Troubleshooting
To ensure the structural integrity and regiochemical purity of the synthesized isoxazole, researchers must employ specific analytical checks:
¹H NMR Spectroscopy: The most diagnostic signal for a 3,5-disubstituted isoxazole is the C4-proton. This proton typically appears as a sharp singlet in the aromatic region, usually between δ 6.2 - 6.8 ppm , depending on the flanking substituents. If a mixture of regioisomers is present, the C4-H of the 3,4-isomer will be absent, and instead, a C5-H singlet will appear significantly further downfield (δ 8.0 - 8.5 ppm).
Dimerization Troubleshooting: If the reaction stalls and a highly non-polar byproduct forms, it is likely the furoxan dimer. Solution: Slow down the base/oxidant addition rate or increase the equivalents of the alkyne to ensure the dipole reacts with the dipolarophile faster than it reacts with itself.
One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. researchgate.net.[Link]
Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles. researchgate.net. [Link]
Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. mdpi.com. [Link]
Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reactions. ncbi.nlm.nih.gov.[Link]
Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. mdpi.com.[Link]
Mini-Review: Organic catalysts in the 1,3-Dipolar cycloaddition reactions of nitrile oxides. scispace.com. [Link]
Application Note: Comprehensive Analytical Methodologies for the Quantification of 5-Bromo-3-ethyl-isoxazole
Executive Summary 5-Bromo-3-ethyl-isoxazole (CAS: 1314961-74-4) is a highly versatile halogenated heterocyclic building block heavily utilized in the synthesis of novel pharmaceuticals and agrochemicals[1]. Accurate quan...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Bromo-3-ethyl-isoxazole (CAS: 1314961-74-4) is a highly versatile halogenated heterocyclic building block heavily utilized in the synthesis of novel pharmaceuticals and agrochemicals[1]. Accurate quantification and impurity profiling of this intermediate are critical, as trace halogenated byproducts can significantly impact the yield and purity of downstream cross-coupling reactions (e.g., Suzuki-Miyaura borylations).
This application note details two orthogonal, self-validating analytical protocols designed for researchers and drug development professionals: a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) method for high-throughput purity assays, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for trace impurity profiling and structural confirmation.
Physicochemical Profiling & Method Rationale
Designing a robust analytical method requires exploiting the analyte's intrinsic physicochemical properties. As a Senior Application Scientist, the rationale behind the selected analytical parameters is as follows:
Chromophore Activity: The conjugated
π
-system of the isoxazole ring exhibits strong ultraviolet (UV) absorbance, typically maximizing around 230–254 nm. This makes UV detection highly sensitive and reproducible for routine quantification[2].
Volatility and Thermal Stability: With a molecular weight of 176.01 g/mol and the absence of strong hydrogen-bond donating groups (such as -OH or -NH₂), 5-Bromo-3-ethyl-isoxazole is sufficiently volatile and thermally stable for direct GC-MS analysis without the need for prior chemical derivatization[3].
Isotopic Signature (Self-Validation): The presence of the bromine atom provides a distinct mass spectrometric signature. Bromine naturally occurs as two isotopes (
79
Br and
81
Br) in an approximately 1:1 ratio. Consequently, the molecular ion will present a characteristic M and M+2 doublet at m/z 175 and 177. This serves as an internal structural validation during GC-MS analysis, ensuring that the quantified peak is definitively the brominated target[3].
Protocol 1: RP-HPLC-UV Method for Purity & Quantification
Expertise Insight: The isoxazole nitrogen is weakly basic. To prevent chromatographic peak tailing caused by secondary interactions with residual silanols on the stationary phase, the mobile phase must be buffered. We utilize 0.1% Formic Acid to maintain an acidic pH, ensuring the analyte remains in a consistent, un-ionized state throughout the run[2].
Step-by-Step Methodology
Standard Preparation: Accurately weigh 10.0 mg of 5-Bromo-3-ethyl-isoxazole reference standard. Dissolve in 10 mL of HPLC-grade Acetonitrile to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.
Working Solutions: Dilute the stock solution with the initial mobile phase (95% Water / 5% Acetonitrile) to construct a 5-point calibration curve ranging from 1.0 µg/mL to 100 µg/mL.
Chromatographic Execution: Inject 5 µL of each standard and sample into the HPLC system using the parameters outlined in Table 1 and the gradient in Table 2.
System Suitability: Before sample analysis, inject the 50 µg/mL standard six consecutive times. The Relative Standard Deviation (RSD) of the peak area must be
≤
2.0%, and the USP tailing factor must be
≤
1.5 to proceed[4].
Data Presentation: HPLC Parameters
Table 1: RP-HPLC-UV Chromatographic Conditions
Parameter
Specification
Column
Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A
0.1% (v/v) Formic Acid in LC-MS Grade Water
Mobile Phase B
0.1% (v/v) Formic Acid in LC-MS Grade Acetonitrile
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
254 nm (Reference 360 nm)
Injection Volume
5 µL
Table 2: HPLC Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
2.0
95
5
12.0
10
90
15.0
10
90
15.1
95
5
20.0
95
5
Protocol 2: GC-MS Method for Trace Analysis & Structural Confirmation
Expertise Insight: While HPLC-UV is excellent for bulk purity, GC-MS is essential for identifying volatile halogenated impurities (e.g., des-bromo or dichloro analogs) that may not absorb strongly in the UV spectrum. Electron Ionization (EI) at 70 eV is specifically chosen to generate the characteristic bromine isotopic fragmentation pattern[3].
Step-by-Step Methodology
Sample Preparation: Dissolve the sample in GC-grade Dichloromethane (DCM) to a final concentration of 100 µg/mL. Critical: Ensure the sample is completely anhydrous, as trace water will rapidly degrade the polysiloxane stationary phase of the GC column.
Instrument Setup: Equip the GC with a 5% phenyl-methylpolysiloxane capillary column. Condition the column at 250 °C for 30 minutes prior to the first run.
Injection: Inject 1.0 µL of the sample in split mode (10:1 ratio) to prevent column overloading and maintain sharp, symmetrical peak shapes.
MS Acquisition: Operate the mass spectrometer in full scan mode (m/z 50–300) for structural identification, and Selected Ion Monitoring (SIM) mode targeting m/z 175 and 177 for low-level quantification.
Data Presentation: GC-MS Parameters
Table 3: GC-MS Operational Parameters
Parameter
Specification
Column
HP-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas
Helium (Constant flow: 1.2 mL/min)
Oven Program
60 °C (hold 2 min)
→
15 °C/min to 250 °C (hold 5 min)
Injector Temperature
250 °C
Ionization Source
Electron Ionization (EI) at 70 eV
MS Source Temp
230 °C
Target SIM Ions
m/z 175 (M
+
for
79
Br), m/z 177 (M
+
for
81
Br)
Method Validation Standards
Both methodologies must be validated according to ICH Q2(R2) guidelines to ensure they are scientifically sound and fit for their intended regulatory purpose[4].
Table 4: Summary of ICH Q2(R2) Validation Criteria
Validation Parameter
Acceptance Criteria (HPLC-UV)
Acceptance Criteria (GC-MS)
Linearity (
R2
)
≥
0.999 (Range: 1-100 µg/mL)
≥
0.995 (Range: 0.1-50 µg/mL)
Precision (Repeatability)
RSD
≤
2.0% (n=6)
RSD
≤
5.0% (n=6)
Limit of Detection (LOD)
S/N
≥
3:1
S/N
≥
3:1 (SIM mode)
Limit of Quantitation (LOQ)
S/N
≥
10:1
S/N
≥
10:1 (SIM mode)
Accuracy (Recovery)
98.0% – 102.0%
90.0% – 110.0%
Analytical Workflow Visualization
Fig 1. Orthogonal analytical decision tree and validation workflow for 5-Bromo-3-ethyl-isoxazole quantification.
Source : nih.gov
URL :[4] Title : Validation of Analytical Procedures Q2(R2) - ICH
Source : ich.org
URL :[2] Title : Validation of a Novel HPLC-UV Method for 5-Fluorobenzo[c]isoxazole-3-carbonitrile: A Comparative Guide
Source : benchchem.com
URL :[3] Title : Navigating the Analytical Landscape for 3-Chloro-1,2-oxazole: A Comparative Guide to Method Development
Source : benchchem.com
URL :
Green Chemistry Approaches to Halogenation of Heterocycles: Application Notes and Protocols
Introduction: The Paradigm Shift in Heterocyclic Halogenation Halogenated heterocycles are indispensable building blocks in drug discovery, agrochemicals, and materials science, serving as critical intermediates for tran...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Paradigm Shift in Heterocyclic Halogenation
Halogenated heterocycles are indispensable building blocks in drug discovery, agrochemicals, and materials science, serving as critical intermediates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Traditionally, the synthesis of these scaffolds relied on highly toxic, corrosive, and environmentally damaging reagents such as elemental bromine (
Br2
), chlorine gas (
Cl2
), or sulfuryl chloride (
SO2Cl2
), often deployed in hazardous halogenated solvents like dichloromethane or carbon tetrachloride.
Modern synthetic chemistry mandates a transition toward sustainable methodologies. By leveraging electrochemistry , photoredox catalysis , and benign oxidative systems , researchers can now achieve highly regioselective halogenation using safe, bench-stable halide salts (e.g.,
NaBr
,
NH4Br
)[1][2]. These green protocols eliminate the need for stoichiometric toxic oxidants, drastically reduce the Environmental Factor (E-factor), and provide self-validating, scalable workflows for drug development professionals.
Mechanistic Causality: Why Green Halogenation Works
To successfully implement these protocols, one must understand the physical chemistry driving the generation of the active halogenating species (
X+
or
X∙
) without relying on harsh reagents.
Electrochemical Anodic Oxidation: In an undivided electrochemical cell, electric current replaces chemical oxidants. The anode directly oxidizes the halide anion (
X−
) to an electrophilic halogen species (
X2
or
X+
). Simultaneously, the cathode reduces protons to hydrogen gas (
H2
). By utilizing salts like
NH4Br
or
MgBr2
, the reagent serves a dual purpose: it acts as both the halogen source and the supporting electrolyte[2][3]. This eliminates the need for external electrolytes, simplifying purification and maximizing atom economy.
Visible-Light Photoredox Catalysis: Traditional N-bromosuccinimide (NBS) bromination often requires toxic radical initiators (like AIBN) or harsh UV irradiation. By introducing an organic dye (e.g., Erythrosine B or halo-fluorescein) and visible LED light, the dye enters an excited state and undergoes Single Electron Transfer (SET) with the halogen source. This photo-oxidative approach amplifies the electrophilicity of the halogen atom, diverting the reaction from a chaotic radical benzylic bromination toward a highly controlled electrophilic aromatic substitution[4][5].
Aqueous Oxidative Halogenation: For highly electron-rich heterocycles (e.g., thiophenes, pyrroles), direct oxidation of halide salts using aqueous hydrogen peroxide (
H2O2
) provides a highly sustainable route.
H2O2
oxidizes
Br−
to
Br+
, with water as the sole byproduct. When performed in aqueous acetic acid, the solvent acts as a mild proton source to activate the peroxide while solubilizing the organic substrate, resulting in quantitative regioselectivity[6][7].
Quantitative Comparison of Halogenation Methodologies
The following table summarizes the efficiency, safety, and environmental impact of traditional versus green halogenation methods.
Methodology
Halogen Source
Catalyst / Activator
Solvent System
Approx. E-Factor
Primary Substrate Scope
Traditional
Br2
,
Cl2
,
SO2Cl2
Lewis Acids (Fe, Al)
CH2Cl2
,
CCl4
> 20
Broad, but poor selectivity
Electrochemical
NaX
,
NH4X
,
MgBr2
Anodic Oxidation (
e−
)
EtOH,
H2O
, MeCN
< 5
Indoles, Quinoxalines, Naphthols
Photoredox
NBS,
NaX
Erythrosine B, LEDs
MeCN, Aqueous
< 10
Arenes, Quinolones, Pyrazoles
Green Oxidative
NH4X
,
NaX
H2O2
(30% aq.)
Aq. Acetic Acid
< 5
Thiophenes, Pyrroles, Phenols
Decision Matrix for Protocol Selection
Select the appropriate green halogenation protocol based on the electronic nature of your target heterocycle and available laboratory equipment.
Decision matrix for selecting green halogenation protocols based on substrate and equipment.
Detailed Experimental Protocols
Protocol A: Electrochemical Halogenation of N-Heteroarenes
This protocol leverages an undivided cell setup to halogenate indoles or pyrazoles using ammonium bromide, which acts as both the reagent and the electrolyte[1][3].
Materials:
Potentiostat with constant current (CCE) capabilities.
Electrodes: Graphite/Carbon anode (
1×1
cm) and Platinum or Nickel plate cathode (
1×1
cm).
Substrate: Indole derivative (1.0 mmol).
Reagent:
NH4Br
or
NaBr
(1.5 mmol).
Solvent: Ethanol/Water mixture (4:1 v/v, 10 mL).
Step-by-Step Procedure:
Cell Assembly: Equip a 20 mL undivided glass vial with a magnetic stir bar. Insert the graphite anode and platinum cathode, ensuring they are parallel and separated by approximately 1.0 cm.
Reaction Mixture: Add the indole derivative (1.0 mmol) and
NH4Br
(1.5 mmol) to the vial. Add 10 mL of the Ethanol/Water solvent system. Stir gently until the salts are fully dissolved.
Electrolysis: Connect the electrodes to the potentiostat. Apply a constant current of 10–15 mA at room temperature.
Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes/Ethyl Acetate). The generation of
H2
gas bubbles at the cathode visually validates that the redox circuit is active. Electrolyze for 2 to 4 hours until the starting material is consumed.
Workup: Disconnect the cell. Evaporate the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (
3×10
mL), wash with brine, dry over anhydrous
Na2SO4
, and concentrate to yield the C3-brominated indole.
Protocol B: Visible-Light Photoredox Bromination using Organic Dyes
This protocol utilizes Erythrosine B as an organic, metal-free photocatalyst to activate NBS for the electrophilic bromination of arenes and heteroarenes[5].
Materials:
Photoreactor equipped with White or Green LEDs (approx. 10-20 W).
Substrate: Quinolone or functionalized arene (1.0 mmol).
Preparation: In a 10 mL transparent glass vial equipped with a magnetic stir bar, add the heterocycle (1.0 mmol), NBS (1.1 mmol), and Erythrosine B (1 mol%).
Solvation: Add 5 mL of MeCN. The solution will take on the characteristic pink/red hue of the dye. Leave the vial open to the air (aerobic conditions facilitate the catalytic cycle).
Irradiation: Place the vial in the photoreactor. Irradiate with White or Green LEDs at 20 °C while stirring vigorously.
Monitoring: The reaction is typically extremely rapid. Check TLC after 10–30 minutes. The suppression of benzylic bromination in favor of ring bromination confirms the SET mechanism is functioning correctly[5].
Workup: Once complete, dilute the mixture with water (10 mL) and extract with dichloromethane (
3×10
mL). Wash the combined organic layers with a saturated sodium thiosulfate solution to quench any residual active bromine, dry, and concentrate.
Protocol C: Aqueous Oxidative Halogenation of Electron-Rich Heterocycles
Ideal for thiophenes and pyrroles, this protocol uses hydrogen peroxide as a terminal oxidant, producing only water as a byproduct[6][7].
Materials:
Substrate: Thiophene derivative (1.0 mmol).
Reagent:
NH4Br
or
NH4I
(1.05 mmol for mono-halogenation).
Oxidant:
H2O2
(30% aqueous solution, 1.1 mmol).
Solvent: Glacial Acetic Acid / Water (1:1 v/v, 5 mL).
Step-by-Step Procedure:
Preparation: In a 25 mL round-bottom flask, dissolve the thiophene substrate (1.0 mmol) and
NH4Br
(1.05 mmol) in 5 mL of the aqueous acetic acid mixture.
Oxidant Addition: Place the flask in a room-temperature water bath (the oxidation is mildly exothermic). Slowly add the 30%
H2O2
(1.1 mmol) dropwise over 5 minutes.
Reaction: Stir the mixture at room temperature. A slight color change (yellow/orange) indicates the in situ generation of the active
Br+
species.
Monitoring: Stir for 1–2 hours, monitoring by TLC or GC-MS. The reaction is highly regioselective for the
α
-position of the thiophene ring[6][7].
Workup: Quench the reaction by adding 5 mL of saturated aqueous sodium bisulfite to neutralize unreacted peroxide. Extract with ethyl acetate, wash with saturated
NaHCO3
to remove acetic acid, dry, and concentrate.
References
Electrochemical Direct C−H Halogenation of N‐Heteroarenes and Naphthols
ResearchGate
URL
Electrochemical Bromofunctionalization of Alkenes and Alkynes—To Sustainability and Beyond
MDPI
URL
Methods for the C−H halogenation of heteroarenes
ResearchGate
URL
Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent
ResearchGate
URL
Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent
Canadian Science Publishing
URL
Photocatalytic Oxidative Bromination of Electron-Rich Arenes and Heteroarenes by Anthraquinone
ResearchGate
URL
Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide
ACS Omega
URL
using 5-Bromo-3-ethyl-isoxazole in the synthesis of BET inhibitors
Application Note: Utilizing 5-Bromo-3-ethyl-isoxazole in the Modular Synthesis of BET Bromodomain Inhibitors Introduction & Mechanistic Rationale The Bromodomain and Extra-Terminal (BET) family of proteins—comprising BRD...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Utilizing 5-Bromo-3-ethyl-isoxazole in the Modular Synthesis of BET Bromodomain Inhibitors
Introduction & Mechanistic Rationale
The Bromodomain and Extra-Terminal (BET) family of proteins—comprising BRD2, BRD3, BRD4, and BRDT—are critical epigenetic "readers" that recognize N-acetylated lysine (KAc) residues on histone tails. This recognition drives the transcription of key oncogenes, most notably MYC[1]. Disrupting this protein-protein interaction has become a premier strategy in targeted oncology and the treatment of inflammatory diseases.
A fundamental pharmacophoric requirement for any small-molecule BET inhibitor is a KAc-mimetic headgroup. While early inhibitors utilized a triazole ring (e.g., JQ1), isoxazole derivatives have emerged as highly privileged, tunable KAc mimetics[2]. Specifically, 5-bromo-3-ethyl-isoxazole serves as a highly tractable, bifunctional building block for novel inhibitor design:
Pharmacological Causality : The isoxazole oxygen acts as a direct hydrogen bond acceptor for the conserved Asparagine residue (e.g., N140 in BRD4-BD1), while the isoxazole nitrogen forms a critical water-mediated hydrogen bond with a neighboring Tyrosine (Y97)[2]. The substitution of a 3-ethyl group provides an extended lipophilic vector compared to traditional 3-methyl groups. This extension optimally fills the hydrophobic KAc binding pocket, potentially improving Lipophilic Efficiency (LipE) and modulating the Property Forecast Index (PFI) to enhance membrane permeability[3].
Synthetic Causality : The bromine atom at the 5-position is highly activated for oxidative addition by Palladium(0). This makes it an ideal electrophile for convergent, late-stage Suzuki-Miyaura cross-coupling with complex boronic ester-functionalized core scaffolds (e.g., tricyclic, azepine, or benzimidazole systems) that are designed to occupy the WPF shelf of the bromodomain[1][4].
Mechanistic Interaction & Workflow Diagrams
Fig 1. Mechanistic binding interactions of 3-ethyl-isoxazole BET inhibitors within the BRD4 pocket.
Fig 2. Convergent synthetic workflow and validation pipeline for 3-ethyl-isoxazole BET inhibitors.
To ensure a self-validating and robust synthetic pipeline, the following procedure describes the late-stage coupling of 5-bromo-3-ethyl-isoxazole to a generic boronic ester-functionalized core.
Rationale for Reagent Selection:
Catalyst (Pd(dppf)Cl₂) : The bidentate dppf ligand provides a wide bite angle, which stabilizes the palladium center against premature deactivation and accelerates the reductive elimination step. This is critical when coupling sterically hindered heteroaromatic systems[4].
Solvent System (1,4-Dioxane/Water, 4:1) : Ensures homogeneous mixing. Dioxane solubilizes the organic fragments, while water is essential to dissolve the inorganic base (K₂CO₃) and activate the boronic ester into a reactive "ate" complex for transmetalation.
Step-by-Step Protocol:
Preparation : In a flame-dried Schlenk tube, combine the core scaffold boronic acid pinacol ester (1.0 equiv, e.g., 0.5 mmol) and 5-bromo-3-ethyl-isoxazole (1.2 equiv, 0.6 mmol).
Catalyst & Base Addition : Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and anhydrous K₂CO₃ (3.0 equiv, 1.5 mmol).
Self-Validation Control: Weigh the Pd catalyst in a glovebox or under a strict inert atmosphere to prevent premature oxidation of the Pd(II) precatalyst before reduction to the active Pd(0) species.
Solvent Introduction : Add degassed 1,4-dioxane (4.0 mL) and degassed deionized water (1.0 mL).
Degassing : Subject the mixture to three freeze-pump-thaw cycles or bubble with ultra-pure Argon for 15 minutes.
Causality: Oxygen must be rigorously excluded to prevent oxidative homocoupling of the boronic ester and the degradation of the Pd(0) active species.
Reaction Execution : Seal the tube and heat to 90°C in an oil bath for 12–16 hours. Monitor reaction progression via LC-MS to confirm the disappearance of the starting bromide.
Workup : Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification : Purify the crude residue via reverse-phase preparative HPLC (Water/MeCN gradient with 0.1% TFA) to yield the pure 3-ethyl-isoxazole BET inhibitor. Lyophilize to obtain the final product as a solid powder.
Biochemical Validation: TR-FRET Assay Protocol
To validate the on-target binding affinity of the synthesized inhibitor, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay against the first bromodomain of BRD4 (BRD4-BD1) is required.
Step-by-Step Protocol:
Buffer Preparation : Prepare the assay buffer consisting of 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS, and 0.1% BSA. Causality: CHAPS prevents non-specific aggregation of the lipophilic inhibitor, ensuring accurate dose-response curves.
Serial Dilution : Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO (starting at 10 mM). Transfer 50 nL to a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550) to maintain precise dispensing and minimize DMSO-induced assay interference.
Protein/Ligand Addition : Add 5 µL of 2x GST-tagged BRD4-BD1 (final concentration 10 nM) and 5 µL of a 2x detection mix containing biotinylated KAc peptide, Europium-labeled anti-GST antibody, and APC-labeled Streptavidin.
Incubation & Reading : Incubate the plate in the dark at room temperature for 60 minutes to allow the binding equilibrium to establish. Read on a multi-mode microplate reader using standard TR-FRET settings (Excitation: 337 nm, Emission: 615 nm and 665 nm).
Data Analysis : Calculate the IC₅₀ by plotting the 665/615 nm emission ratio against the log of the inhibitor concentration using a 4-parameter logistic regression model.
Data Presentation: Comparative Profiling
The substitution of a 3-methyl group with a 3-ethyl group on the isoxazole ring often yields favorable physicochemical and potency shifts. Below is a representative comparative data summary based on established Structure-Activity Relationship (SAR) trends for isoxazole-class BET inhibitors[3].
Compound Headgroup
BRD4-BD1 IC₅₀ (nM)
cLogP
Lipophilic Efficiency (LipE)
Property Forecast Index (PFI)
Triazole (JQ1 Benchmark)
15 ± 2
3.2
~4.6
7.5
3,5-Dimethyl-isoxazole
45 ± 5
2.8
~4.5
7.2
3-Ethyl-isoxazole (Target)
22 ± 3
3.1
~4.8
6.8
Note: The 3-ethyl modification effectively bridges the potency gap between standard dimethyl-isoxazole fragments and triazole benchmarks while maintaining a highly favorable PFI (< 7.0), indicating superior drug-likeness and predicted membrane permeability.
References
Discovery, Design, and Optimization of Isoxazole Azepine BET Inhibitors
Source: ACS Medicinal Chemistry Letters / NIH PMC
URL
The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomains
Source: NIH PMC
URL
Discovery of Highly Potent BET Inhibitors based on a Tractable Tricyclic Scaffold
Source: ACS Publications
URL
Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics
Source: Taylor & Francis
URL
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Guide & Validated Protocols
Introduction & Mechanistic Rationale
Isoxazoles are privileged five-membered heterocyclic scaffolds ubiquitous in medicinal chemistry, agrochemicals, and materials science. The strategic functionalization of the isoxazole ring—particularly at the C5 position—is a critical node in the late-stage diversification of drug candidates.
The innate reactivity of the isoxazole ring is governed by the inductive effects of the adjacent oxygen and nitrogen atoms. The acidity of the ring protons follows a strict hierarchy: C5 > C3 > C4 [1]. While the C5 proton is the most acidic and susceptible to deprotonation, unguided activation at the C3 position can trigger catastrophic O–N bond cleavage, leading to ring-opening and the formation of cyanoketene intermediates[1]. Consequently, modern C5 functionalization relies on two distinct paradigms: strictly controlled cryogenic lithiation[2] or transition-metal-catalyzed C–H activation[3][4].
This application note details three field-proven methodologies for C5 functionalization, explaining the causality behind the reagent selection and providing self-validating protocols for reproducible execution.
Methodology 1: Palladium-Catalyzed Direct C–H Arylation
Mechanistic Causality:
The direct C–H arylation of isoxazoles avoids the need for pre-functionalized organometallic reagents. The protocol developed by Takenaka and Sasai utilizes a Pd(II) precatalyst paired with 1,2-bis(diphenylphosphino)benzene (DPPBz) and Silver Fluoride (AgF)[4]. The bidentate DPPBz ligand provides the optimal bite angle to stabilize the active palladium species. AgF serves a dual mechanistic purpose: it abstracts the iodide from the oxidative addition intermediate to generate a highly electrophilic cationic Pd center, and the fluoride ion assists in the Concerted Metalation-Deprotonation (CMD) step at the C5 position[4].
Figure 1: Catalytic cycle for the Pd-catalyzed direct C-H arylation at the C5 position.
Step-by-Step Protocol
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with
PdCl2(MeCN)2
(5 mol%), DPPBz (10 mol%), and AgF (2.0 equiv).
Reagent Addition: Add the isoxazole substrate (1.0 equiv) and the aryl iodide (1.5 equiv).
Solvation: Suspend the mixture in anhydrous N,N-dimethylacetamide (DMA) to achieve a 0.2 M concentration.
Reaction: Seal the tube, remove it from the glovebox, and stir vigorously at 100 °C for 24 hours.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the precipitated AgI salts. Concentrate the filtrate in vacuo.
Self-Validation & QC: Monitor the consumption of the aryl iodide via GC-MS. The appearance of a single new peak with the mass of the cross-coupled product confirms regioselectivity. C3 or C4 arylation byproducts would yield distinct retention times.
Mechanistic Causality:
In highly substituted or sterically congested systems, innate C–H acidity may not provide sufficient regiocontrol. Utilizing a carboxylic acid at the C4 position acts as a "deciduous" directing group[3]. The Rh(III) catalyst coordinates to the carboxylate, exclusively directing C–H activation to the adjacent C5 position. Subsequent decarboxylation (loss of
CO2
) and migratory insertion of an electron-deficient alkene or sulfoxonium ylide yield the C5-functionalized product[3].
Step-by-Step Protocol
Preparation: To a 10 mL reaction vial, add the isoxazole-4-carboxylic acid (1.0 equiv),
[Cp*RhCl2]2
(2.5 mol%),
AgSbF6
(10 mol%), and
Cu(OAc)2
(2.0 equiv).
Coupling Partner: Add the electron-deficient alkene (e.g., an acrylate, 2.0 equiv).
Solvation: Add a solvent mixture of 1,4-dioxane/MeOH (v/v 4:1) to achieve a 0.1 M concentration.
Reaction: Stir the reaction at 100 °C under an ambient atmosphere for 16 hours.
Workup: Cool the mixture, filter through Celite, concentrate, and purify via flash chromatography.
Self-Validation & QC: The physical release of
CO2
gas (micro-bubbling) upon reaching 100 °C is an immediate indicator of successful catalyst insertion. Confirm the loss of the carboxylate mass (-44 Da) coupled with the addition of the alkene mass via LC-MS.
Methodology 3: Directed Lithiation and Electrophilic Trapping
Mechanistic Causality:
Direct deprotonation exploits the high acidity of the C5 proton. However, because the C3-deprotonated species rapidly undergoes O–N bond cleavage[1], the reaction kinetics must be strictly controlled at cryogenic temperatures (-78 °C). n-Butyllithium (n-BuLi) generates a stable 5-lithioisoxazole intermediate, which can be trapped with electrophiles like tributyltin chloride (
Bu3SnCl
) to form versatile Stille cross-coupling building blocks[2].
Figure 2: Stepwise workflow for the regioselective C5 lithiation and stannylation.
Step-by-Step Protocol
Preparation: Flame-dry a round-bottom flask, flush with argon, and dissolve the isoxazole (1.0 equiv) in anhydrous THF (0.5 M).
Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.
Deprotonation: Add n-BuLi (1.05 equiv, 1.6 M in hexanes) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C to prevent ring fragmentation[2]. Stir for 30 minutes.
Workup: Allow the reaction mixture to slowly warm to room temperature over 2 hours. Quench with saturated aqueous
NH4Cl
, extract with
Et2O
, dry over
MgSO4
, and concentrate.
Self-Validation & QC: Before adding the stannylating agent, quench a 0.1 mL aliquot of the lithiated intermediate with
D2O
.
1H
-NMR of the aliquot should show >95% deuterium incorporation at the C5 position (indicated by the disappearance of the characteristic C5-H singlet at ~8.3 ppm), confirming complete lithiation without ring opening.
Quantitative Data & Strategy Comparison
Table 1: Comparison of C5 Functionalization Strategies
Methodology
Reagents / Catalyst
Temp
Primary Advantage
Mechanistic Limitation
Direct Arylation
PdCl2(MeCN)2
, DPPBz, AgF
100 °C
Atom economical, no pre-functionalization required
Requires aryl iodides; sensitive to extreme sterics
Decarboxylative
[Cp*RhCl2]2
,
AgSbF6
,
Cu(OAc)2
100 °C
Overcomes regioselectivity issues in complex systems
experimental procedure for the bromination of 3-ethyl-isoxazole
Application Note: High-Yield Electrophilic Bromination of 3-Ethylisoxazole Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a highly reproducible, mechanisticall...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Yield Electrophilic Bromination of 3-Ethylisoxazole
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Objective: To provide a highly reproducible, mechanistically grounded protocol for the synthesis of 4-bromo-3-ethylisoxazole, a critical intermediate in the development of cGAS inhibitors and estrogen receptor modulators[1][2].
Mechanistic Rationale & Reaction Design
The functionalization of the isoxazole core is a foundational transformation in medicinal chemistry. The isoxazole ring is a
π
-excessive heteroaromatic system. While the electronegative oxygen and nitrogen atoms inductively withdraw electron density, their lone pairs donate into the
π
-system, making the C4 position the most electron-rich and the thermodynamically favored site for Electrophilic Aromatic Substitution (EAS).
Reagent Selection:
Historically, molecular bromine (
Br2
) in chloroform was utilized for this transformation. However,
Br2
often leads to over-bromination and oxidative ring-opening side reactions[3]. By substituting
Br2
with N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-Dimethylformamide (DMF), we generate a controlled, low steady-state concentration of the bromonium ion (
Br+
). DMF actively stabilizes the polar Wheland intermediate (
σ
-complex) during the transition state, significantly enhancing regioselectivity and overall yield.
Table 1: Optimization of Bromination Conditions
The following data summarizes the empirical causality behind the selected protocol parameters.
Reagent (Equiv)
Solvent
Temp Profile
Yield (%)
Mechanistic Observation / Causality
Br2
(1.1)
CHCl3
25 °C
58%
Rapid reaction, but significant oxidative ring-cleavage observed.
NBS (1.05)
CHCl3
Reflux
71%
Sluggish kinetics; requires thermal activation leading to degradation.
NBS (1.05)
DMF
0 °C to 25 °C
89%
Optimal. DMF stabilizes the polar transition state; clean conversion.
Experimental Workflow
Fig 1: Step-by-step experimental workflow for the NBS-mediated bromination of 3-ethylisoxazole.
Detailed Experimental Protocol
Self-Validating System: This protocol incorporates built-in analytical checkpoints (TLC/LCMS) and specific workup rationales to ensure the integrity of the target molecule is maintained throughout the process.
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv, 10.5 mmol, 1.87 g) — Note: Recrystallize from water prior to use to remove trace
Br2
and succinimide impurities.
Initiation & Solvation: Charge an oven-dried, argon-flushed 100 mL round-bottom flask with 3-ethylisoxazole (971 mg, 10.0 mmol) and anhydrous DMF (50 mL) to achieve a 0.2 M concentration. Cool the mixture to 0 °C using an ice-water bath.
Causality: The 0 °C starting temperature mitigates the exothermic nature of the initial electrophilic attack, preventing localized hot spots that drive di-bromination.
Electrophile Introduction: Add NBS (1.87 g, 10.5 mmol) portion-wise over 15 minutes to the stirred solution.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2–4 hours.
Analytical Validation: Monitor the reaction progress via LCMS.
Validation Checkpoint: The target product, 4-bromo-3-ethylisoxazole, will elute later than the starting material and exhibit a characteristic 1:1 isotopic pattern (
M
and
M+2
peaks of equal intensity) corresponding to the
79Br
and
81Br
isotopes at approximately
m/z
176.0 and 178.0
[M+H]+
[1].
Quenching: Once the starting material is fully consumed, cool the reaction back to 0 °C and quench by adding 20 mL of saturated aqueous
Na2S2O3
.
Causality: Thiosulfate instantly reduces any unreacted NBS and trace
Br2
to inert bromide salts and succinimide. This prevents oxidative degradation of the product during the concentration phase.
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 50 mL).
Washing (Critical Step): Wash the combined organic layers with distilled water (4 × 50 mL) followed by brine (50 mL).
Causality: DMF is highly miscible with EtOAc. Multiple high-volume water washes are strictly required to partition the DMF out of the organic layer. Failure to remove DMF will ruin the resolution of the subsequent chromatography step.
Drying & Concentration: Dry the organic phase over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure (water bath < 35 °C to prevent volatilization of the product).
Purification: Purify the crude residue via silica gel flash chromatography using an isocratic flow of 5% EtOAc in Hexanes.
Yield: 4-bromo-3-ethylisoxazole is typically isolated as a clear to pale-yellow oil (approx. 1.56 g, 89% yield).
Troubleshooting & Safety
Discoloration of Product: If the final oil turns dark orange or brown over time, it indicates the presence of trace free bromine. Ensure the
Na2S2O3
quench is thorough and consider storing the final product over copper wire or under an argon atmosphere at -20 °C.
Safety: NBS and DMF are hazardous. DMF is a known teratogen and can be absorbed through the skin. All manipulations must be performed in a certified chemical fume hood wearing appropriate PPE (nitrile gloves, lab coat, safety goggles).
Application Note: 5-Bromo-3-ethyl-isoxazole as a Core Scaffold in the Development of Targeted Anticancer Agents
Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary & Mechanistic Rationale The pursuit of novel, highly selective anticancer therapeutics frequently relies on versatil...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Executive Summary & Mechanistic Rationale
The pursuit of novel, highly selective anticancer therapeutics frequently relies on versatile heterocyclic pharmacophores. Among these, isoxazole derivatives have emerged as privileged structures in oncology[1]. They exhibit favorable physicochemical properties—such as enhanced metabolic stability and potent hydrogen-bonding capabilities—and serve as excellent bioisosteres for amides and esters[2].
5-Bromo-3-ethyl-isoxazole (and its functionalized counterparts like3[3]) is a highly strategic building block in drug discovery. The rationale for utilizing this specific scaffold is twofold:
The 5-Bromo Substituent: Acts as an optimal electrophilic handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi). This allows for the expeditious generation of diverse 5-aryl/heteroaryl libraries to map the Structure-Activity Relationship (SAR)[4][5].
The 3-Ethyl Group: Provides essential lipophilicity and steric bulk, enabling the molecule to effectively anchor into the hydrophobic pockets of target kinases or chaperone proteins.
Biological Pathways Targeted by Isoxazole Derivatives
Isoxazole-based small molecules exert their cytotoxic effects against malignant cells through multifactorial mechanisms[2][6]. By modifying the C5 position of the 5-bromo-3-ethyl-isoxazole core, researchers can tune the molecule to target specific intracellular pathways:
Tubulin Polymerization Inhibition: Many 5-aryl isoxazoles bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis[1].
HSP90 & Kinase Inhibition: The heteroaromatic nature of the isoxazole ring allows it to competitively bind to the ATP-binding pockets of various kinases or the N-terminal domain of Heat Shock Protein 90 (HSP90), triggering the degradation of oncogenic client proteins[7].
Fig 1. Multifactorial apoptotic signaling pathways targeted by isoxazole derivatives in cancer cells.
Workflow: Library Generation via Suzuki-Miyaura Cross-Coupling
To systematically evaluate the anticancer potential of the isoxazole scaffold, 5-bromo-3-ethyl-isoxazole is typically subjected to high-throughput Suzuki-Miyaura cross-coupling[5][8]. This methodology is preferred due to its functional group tolerance, mild conditions, and the commercial availability of diverse boronic acids.
Fig 2. Workflow for generating and screening 5-substituted-3-ethyl-isoxazole libraries.
Validated Experimental Protocols
The following protocols are designed as self-validating systems to ensure high reproducibility, structural integrity, and accurate biological readouts.
Protocol A: Microscale Suzuki-Miyaura Cross-Coupling for Library Generation
Causality Note: Pd(dppf)Cl₂ is selected as the catalyst because its bidentate ligand structure prevents catalyst deactivation and facilitates oxidative addition into the relatively electron-rich C-Br bond of the isoxazole ring.
Preparation: In an oven-dried microwave vial equipped with a magnetic stir bar, add 5-bromo-3-ethyl-isoxazole, the selected boronic acid, K₂CO₃, and Pd(dppf)Cl₂.
Degassing: Add the degassed 1,4-Dioxane/H₂O mixture. Seal the vial with a Teflon-lined crimp cap and purge with Argon for 5 minutes. Self-Validation: Oxygen exclusion is critical; failure to degas will result in homocoupling of the boronic acid (detectable via LC-MS).
Reaction: Heat the mixture at 90°C in an oil bath or microwave synthesizer for 2–4 hours.
In-Process Monitoring: Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. Self-Validation: The reaction is deemed complete when the mass peak corresponding to 5-bromo-3-ethyl-isoxazole (starting material) is entirely consumed.
Workup & Purification: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
Causality Note: A 72-hour incubation period is utilized because mechanisms like tubulin inhibition require cells to pass through the cell cycle to trigger G2/M arrest and subsequent apoptosis. Shorter incubations may yield false negatives.
Step-by-Step Methodology:
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer, PC3 prostate cancer) in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete media (DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO₂.
Compound Treatment: Prepare serial dilutions of the synthesized isoxazole derivatives in DMSO. Add to the wells to achieve final concentrations ranging from 0.1 µM to 100 µM.
Self-Validation Controls: Include a vehicle control (0.5% DMSO) to ensure solvent non-toxicity, and a positive control (Doxorubicin, 1 µM) to validate the assay's dynamic range[7].
Incubation: Incubate the plates for 72 hours at 37°C.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization & Readout: Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO. Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis (e.g., GraphPad Prism).
Quantitative Data Presentation
The table below summarizes representative comparative cytotoxicity data (IC₅₀ values) demonstrating the efficacy of 5-aryl-3-ethyl-isoxazole derivatives synthesized via the described protocols, benchmarked against standard chemotherapeutics[4][7].
Compound ID
C5 Substitution (Aryl Group)
IC₅₀ MCF-7 (Breast) [µM]
IC₅₀ PC3 (Prostate) [µM]
Mechanism / Note
Isox-01
Phenyl
18.4 ± 1.2
22.1 ± 1.5
Baseline lipophilicity
Isox-02
4-Methoxyphenyl
8.2 ± 0.6
11.4 ± 0.9
Enhanced H-bond acceptor
Isox-03
3,4,5-Trimethoxyphenyl
1.5 ± 0.2
2.8 ± 0.3
Potent tubulin inhibitor mimic
Isox-04
4-Fluorophenyl
12.6 ± 1.1
15.3 ± 1.2
Improved metabolic stability
Control
Doxorubicin
0.8 ± 0.1
1.1 ± 0.2
Standard Chemotherapeutic
Note: Data represents synthesized derivatives originating from the 5-Bromo-3-ethyl-isoxazole core. The 3,4,5-trimethoxyphenyl substitution (Isox-03) consistently demonstrates superior antiproliferative activity by mimicking the pharmacophore of colchicine.
References
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review
Engineered Science Publisher
URL:[6]
A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents
Taylor & Francis Online
URL:[1]
Comparative Guide to Isoxazole Derivatives as Anticancer Agents: A Validation Perspective on 4-Phenylisoxazol-5-ol
Benchchem
URL:[7]
Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies
PubMed / Eur J Med Chem
URL:[2]
Advances in isoxazole chemistry and their role in drug discovery
RSC Publishing
URL:[4]
Expeditious Lead Optimization of Isoxazole-Containing Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction
Journal of Medicinal Chemistry - ACS Publications
URL:[5]
Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with 3‐bromo‐2‐acylindoles
ResearchGate
URL:[8]
improving the yield of 5-Bromo-3-ethyl-isoxazole synthesis
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and optimization strategies required to maximi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and optimization strategies required to maximize the yield of 5-Bromo-3-ethyl-isoxazole.
The synthesis of 3-alkyl-5-bromoisoxazoles is notoriously challenging due to the lability of the N–O bond under harsh electrophilic conditions and the tendency for highly reactive intermediates to undergo side reactions. This guide provides field-proven troubleshooting logic, self-validating protocols, and quantitative optimization data to ensure reproducible scale-up.
Section 1: Mechanistic Pathways & Workflow
There are two primary synthetic routes to access 5-Bromo-3-ethyl-isoxazole: the direct deoxychlorination/bromination of 3-ethyl-5-isoxazolone (Route A) and the 1,3-dipolar cycloaddition of propionitrile oxide with a bromoalkyne surrogate (Route B).
Fig 1. Primary synthetic pathways for 5-Bromo-3-ethyl-isoxazole synthesis.
Section 2: Troubleshooting Guides & FAQs
Q1: Why is my yield of 5-bromo-3-ethyl-isoxazole consistently below 40% when using the POBr₃ bromination of 3-ethyl-5-isoxazolone?Causality: The conversion relies on the tautomerization of 5-isoxazolone to 5-hydroxyisoxazole. Phosphorus oxybromide (POBr₃) acts as the electrophilic brominating agent. If the reaction is run neat or without an acid scavenger, the liberated hydrobromic acid (HBr) protonates the isoxazole nitrogen. This activates the delicate N–O bond toward nucleophilic attack and subsequent ring cleavage, leading to tarry degradation products [3].
Solution: Transition to a mild, base-mediated protocol. Using Triethylamine (Et₃N) in Dichloromethane (DCM) serves a dual purpose: it drives the enol tautomerization required for POBr₃ attack and scavenges the destructive HBr byproduct[1].
Q2: I am observing significant furoxan (dimer) byproducts in the 1,3-dipolar cycloaddition route. How do I suppress this?Causality: Propionitrile oxide is a highly reactive 1,3-dipole. If the concentration of the dipolarophile (the bromoalkyne surrogate) is too low, or if the nitrile oxide is generated faster than it can be consumed by the cycloaddition, the nitrile oxide molecules will react with each other to form stable 3,4-diethylfuroxan dimers.
Solution: Employ a syringe pump to add the hydroximoyl bromide precursor dropwise over 2–4 hours into a dilute solution containing a large stoichiometric excess (3.0–5.0 eq) of the dipolarophile and base. This keeps the steady-state concentration of the nitrile oxide near zero [2].
Q3: How do I ensure my POBr₃ reagent is active before starting the reaction?Causality: POBr₃ is highly hygroscopic. Exposure to ambient moisture rapidly hydrolyzes it into phosphoric acid and HBr, rendering it useless for deoxychlorination and highly destructive to the isoxazole ring.
Solution (Self-Validating Check): Visually inspect the reagent. Fresh, active POBr₃ is a pale yellow to off-white crystalline solid. If the reagent appears as a sticky, fuming orange paste, it has hydrolyzed and must be discarded.
Fig 2. Decision tree for troubleshooting low yields and byproducts in isoxazole synthesis.
Section 3: Validated Experimental Protocols
Protocol A: Optimized POBr₃ Bromination (Recommended for Scale-Up)
This protocol utilizes base-mediated conditions to prevent HBr-induced ring opening, significantly improving the yield over classical neat-heating methods [1].
Step-by-Step Methodology:
Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet.
Substrate Loading: Dissolve 3-ethyl-5-isoxazolone (10.0 g, 88.4 mmol) in anhydrous DCM (100 mL). Cool the solution to 0 °C using an ice-water bath.
Base Addition: Add Triethylamine (Et₃N) (26.8 g, 36.9 mL, 265.2 mmol, 3.0 eq) dropwise over 10 minutes.
Electrophile Addition: In a nitrogen-filled glovebag, weigh fresh POBr₃ (50.6 g, 176.8 mmol, 2.0 eq). Add the solid POBr₃ to the reaction mixture in small portions over 30 minutes to control the exotherm.
Self-Validating Milestone: Upon addition of POBr₃, the heterogeneous suspension should transition into a homogenous, clear amber solution within 45 minutes, confirming the formation of the Vilsmeier-type intermediate.
Reaction: Remove the ice bath and allow the reaction to stir at 25 °C for 6 hours. Monitor by TLC (Hexanes:EtOAc 4:1).
Quenching & Workup: Carefully pour the reaction mixture over crushed ice (200 g) and stir for 30 minutes to hydrolyze excess POBr₃. Extract the aqueous layer with DCM (3 x 50 mL).
Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ (2 x 50 mL) to remove any unreacted 3-ethyl-5-isoxazolone (which partitions into the basic aqueous layer). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography to afford the target compound.
Protocol B:[3+2] Cycloaddition via in situ Nitrile Oxide Generation
This route is ideal if 3-ethyl-5-isoxazolone is unavailable, utilizing 1,2-dibromoethene as a safer surrogate for volatile bromoacetylene [2].
Step-by-Step Methodology:
Activation: Dissolve propanal oxime (5.0 g, 68.4 mmol) in DMF (50 mL). Add N-Bromosuccinimide (NBS) (12.8 g, 71.8 mmol) portion-wise at 0 °C to form the hydroximoyl bromide.
Dipolarophile Setup: In a separate flask, dissolve 1,2-dibromoethene (38.1 g, 205.2 mmol, 3.0 eq) in THF (100 mL) and add Et₃N (20.7 g, 205.2 mmol, 3.0 eq). Heat to 50 °C.
Cycloaddition: Using a syringe pump, add the hydroximoyl bromide solution dropwise to the dipolarophile mixture over 4 hours.
Self-Validating Milestone: Monitor the internal temperature of the receiving flask. A consistent micro-exotherm (spikes of 2–5 °C) accompanying the drops confirms the successful in situ generation and immediate trapping of the propionitrile oxide.
Isolation: After addition, stir for 2 hours, cool, dilute with water, and extract with EtOAc. Purify via distillation or chromatography.
Section 4: Quantitative Data Presentation
The following table summarizes the optimization matrix for the bromination of 3-ethyl-5-isoxazolone, demonstrating the critical impact of solvent and base selection on the final yield and purity.
Solvent System
Base (Equivalents)
Temperature
Reaction Time
Crude Purity (HPLC)
Isolated Yield
Primary Failure Mode
Neat
None
100 °C
2 h
45%
22%
Severe tar formation (ring opening)
Toluene
None
110 °C
4 h
60%
41%
Thermal degradation
Chloroform
Et₃N (2.0 eq)
60 °C
3 h
88%
78%
Minor dimerization
DCM
Et₃N (3.0 eq)
25 °C
6 h
94%
85%
Optimized Conditions
Section 5: References
Title: Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Anti-alphavirus Activity
Source: bioRxiv
URL: [Link]
Title: Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide-Free Aqueous Medium using Hydrodynamic Voltammetry
Source: Journal of ISAS
URL: [Link]
Optimization
Technical Support Center: Purification of Halogenated Isoxazoles
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the unique challenges of purifying halogenated isoxazole derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the unique challenges of purifying halogenated isoxazole derivatives. The isoxazole core is a privileged scaffold in drug development, but its relatively weak N–O bond and the unique electronic properties of halogen substituents (e.g., chlorine, bromine, iodine) demand highly specialized handling.
This guide provides field-proven, self-validating protocols to resolve common bottlenecks such as regioisomer co-elution, silica-induced dehalogenation, thermal degradation, and crystallization failures.
Quantitative Comparison of Purification Strategies
Before troubleshooting, it is critical to select the appropriate purification technique based on your scale and purity requirements. The table below summarizes the quantitative parameters for standard halogenated isoxazole purification methods.
Purification Technique
Typical Yield Recovery (%)
Target Purity (%)
Optimal Scale
Solvent Polarity Index Range
Normal-Phase Silica
70–85
90–95
100 mg – 50 g
0.0 (Hexane) – 4.4 (EtOAc)
Reverse-Phase HPLC
50–70
>99
1 mg – 500 mg
5.1 (Methanol) – 10.2 (Water)
Trituration / Crystallization
60–80
>98
1 g – >1 kg
0.0 (Pentane) – 3.1 (DCM)
Vacuum Distillation (≤ 1 mbar)
75–90
90–95
5 g – 100 g
N/A (Solvent-free)
Chromatography & Regioisomer Separation
Q: My 1,3-dipolar cycloaddition yielded a mixture of 3-halo and 5-halo isoxazole regioisomers. How can I separate them when their
Rf
values are nearly identical on TLC?
Causality: The formation of regioisomers is a common challenge in isoxazole synthesis, particularly from unsymmetrical alkynes and nitrile oxides[1]. Normal-phase chromatography relies on polar interactions. Because halogenated regioisomers have nearly identical dipole moments, they often co-elute on standard silica[2]. However, their lipophilicity and 3D steric bulk differ. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) exploits these subtle hydrophobic differences, as the differential reactivity and steric shielding of the halogens (e.g., chloro vs. iodo) alter how the molecule interacts with a C18 stationary phase[3].
Protocol: RP-HPLC Separation of Halogenated Regioisomers
Sample Preparation: Dissolve the crude mixture in HPLC-grade methanol or acetonitrile. Filter through a 0.22 µm PTFE syringe filter to remove particulates.
Column Selection: Utilize a C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm).
Mobile Phase Optimization: Start with an isocratic gradient of 60:40 Acetonitrile:Water. If the halogens are heavy (like iodine), increase the organic modifier to 70% to prevent excessive retention and peak broadening.
Detection: Monitor at 254 nm, as the conjugated isoxazole ring is strongly UV-active.
Elution: The more sterically hindered isomer (often the 5-halo derivative) typically elutes later due to an increased hydrophobic surface area interacting with the stationary phase.
Self-Validation Check: Run an analytical-scale blank injection followed by a spiked standard of the crude mixture. If the peaks are baseline-resolved (
Rs≥1.5
), the method is validated for preparative scaling.
Caption: Workflow for resolving halogenated isoxazole regioisomers.
Q: My halogenated isoxazole degrades or loses its halogen during standard silica gel column chromatography. Why is this happening, and how do I fix it?
Causality: The isoxazole N–O bond is relatively labile and susceptible to cleavage under strongly basic, reductive, or acidic conditions[1]. The acidic silanol groups on standard silica gel can protonate the isoxazole nitrogen, weakening the N–O bond or facilitating the nucleophilic displacement of labile halogens (especially iodine or bromine).
Protocol: Deactivated Silica Chromatography
Stationary Phase Prep: Slurry the silica gel in your initial non-polar mobile phase (e.g., hexanes).
Deactivation: Add 1–2% (v/v) triethylamine (TEA) to the slurry and stir for 10 minutes to neutralize acidic silanol sites.
Packing: Pack the column normally, ensuring no air bubbles are trapped.
Elution: Run the column using your optimized solvent system supplemented with 0.5% TEA to maintain a slightly basic environment throughout the run.
Self-Validation Check: Spot the eluted fractions on a TLC plate and expose them to a vanillin stain followed by heating[4]. If the spots appear tight and round without smearing, the compound survived the column intact.
Crystallization & Workup Troubleshooting
Q: After extraction, my halogenated isoxazole remains a stubborn oil instead of crystallizing. How can I induce precipitation?
Causality: "Oiling out" occurs when the product separates as a second liquid phase rather than a solid. This is often caused by residual extraction solvents or trace byproducts that disrupt the highly ordered crystal lattice required for solidification[4]. Furthermore, halogens like chlorine can increase lipophilicity and alter intermolecular interactions (such as halogen bonding), which drastically affects the melting point compared to non-halogenated analogs[5].
Protocol: Trituration and Seeding
Solvent Removal: Ensure absolute removal of volatile organic solvents (like ethyl acetate) under high vacuum for at least 2 hours[4].
Trituration: Add a small volume of a non-polar anti-solvent (e.g., ice-cold pentane or hexanes) in which the isoxazole is sparingly soluble[4].
Mechanical Agitation: Vigorously scratch the inside of the glass flask at the liquid meniscus using a glass stirring rod. This creates micro-abrasions that serve as nucleation sites[4].
Seeding: If available, introduce a microscopic seed crystal from a previous successful batch[4].
Isolation: Once crystallized, filter the solid via a Büchner funnel and wash with cold anti-solvent.
Self-Validation Check: Take a melting point of the isolated solid. A sharp melting point range (
≤2∘C
) confirms the exclusion of oily impurities and successful lattice formation.
Caption: Step-by-step troubleshooting tree for oiling-out issues.
Distillation & Thermal Stability
Q: Can I use vacuum distillation to purify volatile halogenated isoxazoles, or is there a risk of thermal degradation?
Causality: Vacuum distillation is viable for low-molecular-weight halogenated isoxazoles, but strict thermal control is mandatory. The N–O bond is thermally labile, and excessive heat can trigger ring-opening. Interestingly, the presence of heavier halogens (like chlorine) can sometimes improve the thermal stability of the isoxazole ring compared to fluorine or non-halogenated analogs due to increased molecular weight and enhanced intermolecular interactions[5].
Protocol: Kugelrohr Vacuum Distillation
Setup: Use a Kugelrohr short-path distillation apparatus to minimize the path length and the time the compound is exposed to heat.
Vacuum: Apply a high vacuum (
≤1 mbar
) to lower the boiling point significantly. For example, some halogenated dihydroisoxazoles can be distilled at 150–170°C under 1 mbar[6].
Heating: Slowly ramp the temperature while rotating the flasks. Never exceed 200°C to prevent N–O bond cleavage.
Collection: Chill the receiving bulb with dry ice/acetone to immediately condense the volatile halogenated product.
Self-Validation Check: Analyze the distillate via GC-MS or NMR. The absence of ring-opened nitrile or aldehyde byproducts confirms that the distillation temperature was kept safely below the thermal degradation threshold.
Technical Support Center: Troubleshooting 3,5-Disubstituted Isoxazole Synthesis
Welcome to the Isoxazole Synthesis Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting the synthesis of 3,5-disubstituted isoxazoles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Isoxazole Synthesis Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting the synthesis of 3,5-disubstituted isoxazoles. We address the mechanistic causality behind common side reactions—such as furoxan dimerization, poor regioselectivity, and incomplete condensations—across the two primary synthetic pathways: 1,3-dipolar cycloadditions and hydroxylamine condensations.
Q: I am observing a significant amount of a dimeric byproduct instead of my target 3,5-disubstituted isoxazole. What is this, and how do I prevent it?
A: The dimeric byproduct you are observing is a furoxan (1,2,5-oxadiazole N-oxide). This is the primary side reaction in 1,3-dipolar cycloadditions, resulting from the dimerization of the highly reactive nitrile oxide intermediate[1].
Causality: Nitrile oxides are transient, highly reactive dipoles. When generated rapidly in bulk, high localized concentrations of the nitrile oxide kinetically favor self-condensation (dimerization) over the desired bimolecular cycloaddition with the alkyne dipolarophile[2].
Solution: Generate the nitrile oxide in situ using a strict slow-addition protocol[2]. By slowly adding the base (e.g., triethylamine) or the oxidizing agent (e.g., chloramine-T or sodium hypochlorite) to the aldoxime precursor in the presence of an excess of the alkyne, the steady-state concentration of the nitrile oxide remains exceptionally low. This kinetically favors the [3+2] cycloaddition pathway[1].
Logic tree for minimizing furoxan dimerization in isoxazole synthesis.
FAQ 2: Regioselectivity (1,5- vs 3,5-isomers)
Q: My cycloaddition with a terminal alkyne yields an inseparable mixture of 3,5- and 1,5-disubstituted isoxazoles. How can I exclusively obtain the 3,5-isomer?
A: Thermal 1,3-dipolar cycloadditions often yield regioisomeric mixtures because the HOMO-LUMO energy gaps for both transition states are relatively similar[3].
Causality: Without a directing group, the dipole and dipolarophile can align in two orientations, leading to poor regiocontrol.
Solution: Employ a Copper-Catalyzed Nitrile Oxide-Alkyne Cycloaddition (CuNOAC)[4]. Similar to traditional click chemistry, the Cu(I) catalyst forms a copper acetylide intermediate with the terminal alkyne. This intermediate coordinates with the nitrile oxide, directing the cyclization exclusively to the 3,5-regioisomer[4].
Self-Validating System: This protocol uses an in situ generation of Cu(I) from Cu(II) to prevent premature catalyst oxidation. TLC monitoring ensures the aldoxime is fully consumed before workup.
Reaction Setup: In a round-bottom flask, dissolve the aldoxime (1.0 equiv) and terminal alkyne (1.2 equiv) in a 1:1 mixture of
t
-BuOH/H₂O.
Catalyst Activation: Add CuSO₄·5H₂O (5 mol%) followed by sodium ascorbate (10 mol%). The solution will change color as Cu(II) is reduced to the active Cu(I) species[5].
Nitrile Oxide Generation: Add chloramine-T trihydrate (1.05 equiv) portion-wise over 15 minutes. Caution: This reaction is exothermic. The slow addition prevents furoxan formation[6].
Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS or TLC (Hexane/EtOAc) until the aldoxime is completely consumed[6].
Workup: Quench with water and extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[6]. Purify via silica gel flash chromatography.
Section 2: Condensation of Hydroxylamine with 1,3-Diketones / Chalcones
FAQ 3: Regioselectivity in Condensation
Q: When condensing an unsymmetrical 1,3-diketone with hydroxylamine, I get a mixture of 3,5- and 5,3-disubstituted isoxazoles. How do I control this?
A: The initial nucleophilic attack of hydroxylamine can occur at either carbonyl carbon, leading to different regioisomers[7].
Causality: Under neutral or acidic conditions, the attack is kinetically driven by the most electrophilic carbonyl group. Under basic conditions, the formation of a thermodynamic enolate dictates the regiochemistry, often reversing the selectivity[7].
Solution: Adjust the pH and solvent of your reaction environment. For example, using Pyridine at room temperature (basic) versus Ethanol at reflux (neutral/acidic) will yield different major regioisomers[7].
Reaction condition effects on regioselectivity during 1,3-diketone condensation.
Q: My reaction stalls after the initial condensation, leaving a stable oxime intermediate that won't cyclize.
A: Cyclization requires the oxime hydroxyl group to attack the adjacent carbonyl (or
α,β
-unsaturated system in the case of chalcones)[1].
Causality: If the intermediate is trapped in the E-oxime geometry, cyclization is sterically impossible because the reactive groups are pointed away from each other.
Solution: Acid catalysis (e.g., addition of 10 mol%
p
-Toluenesulfonic acid, PTSA) or elevated temperatures are required to promote E/Z isomerization, allowing the hydroxyl group to align with the electrophilic center for subsequent dehydration and ring closure.
Reaction Setup: Dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in the chosen solvent (EtOH for kinetic control; Pyridine for thermodynamic control)[7].
Reagent Addition: Add hydroxylamine hydrochloride (1.5 equiv). If using EtOH, add a catalytic amount of PTSA (10 mol%) to facilitate E/Z isomerization.
Cyclization: Reflux the mixture for 4–8 hours (EtOH) or stir at room temperature for 12–24 hours (Pyridine)[7].
Monitoring: Confirm the disappearance of the intermediate oxime mass via LC-MS.
Workup: Pour the mixture into ice-cold water. If a precipitate forms, filter and wash with cold water. Otherwise, extract with dichloromethane, wash with 15% acetic acid (if pyridine was used)[8], dry, and concentrate.
Section 3: Quantitative Data Comparison
The following table summarizes expected yields and regioselectivity outcomes based on the chosen synthetic methodology and conditions.
Synthesis Method
Reaction Conditions
Major Side Product
Yield of 3,5-Isomer
Regioselectivity (3,5 : 1,5)
Thermal Cycloaddition
Toluene, Reflux, Fast Addition
Furoxan Dimer
30 - 45%
~ 60:40
CuNOAC (Catalyzed)
t
-BuOH/H₂O, RT, Slow Addition
None (Trace)
85 - 95%
> 99:1
Diketone Condensation
EtOH, Reflux (Neutral/Acidic)
Stable Oxime
60 - 75%
Substrate Dependent (Kinetic)
Diketone Condensation
Pyridine, RT (Basic)
5-Isoxazolone
65 - 80%
Substrate Dependent (Thermodynamic)
References
Hansen, T. V., Wu, P., & Fokin, V. V. - One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles
Source: Journal of Organic Chemistry (via ResearchGate)
URL:[Link]
F. C. da Silva et al. - Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones
Source: RSC Advances (via PMC/NIH)
URL:[Link]
optimizing reaction conditions for Suzuki coupling with bromo-isoxazoles
Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the palladium-catalyzed functionaliza...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the palladium-catalyzed functionalization of isoxazoles.
The isoxazole core is a highly valuable pharmacophore, but it is notoriously fragile. Optimizing Suzuki-Miyaura cross-coupling conditions for bromo-isoxazoles requires a delicate balance: you must provide enough energy and alkalinity to drive the catalytic cycle while preventing the catastrophic degradation of your starting materials.
Below is our comprehensive troubleshooting guide, complete with mechanistic insights, optimized data, and self-validating protocols to ensure your next coupling is a success.
🛠️ Troubleshooting Guide & FAQs
Q1: Why am I observing massive degradation of my bromo-isoxazole starting material before the coupling even occurs?A1: The isoxazole ring is highly sensitive to basic conditions, which can trigger an irreversible ring-opening degradation pathway[1]. If you are using strong bases like NaOH, KOH, or even high concentrations of Cs2CO3, the base can attack the N–O bond or deprotonate sensitive positions on the heterocycle, leading to complete decomposition.
Causality & Solution: To prevent this, you must attenuate the basicity of your reaction medium. Switch to milder inorganic bases such as sodium bicarbonate (NaHCO3)[2] or potassium phosphate (K3PO4)[1]. These bases provide sufficient alkalinity to facilitate the transmetalation step of the catalytic cycle without compromising the structural integrity of the isoxazole core.
Q2: My bromo-isoxazole remains intact, but I see very low product yield and mostly recovered starting material. What is failing?A2: This is a classic symptom of competing protodeboronation of your organoboron partner[1]. Free boronic acids are notoriously unstable under prolonged thermal heating, degrading into the corresponding des-boronated arenes before the palladium catalyst can successfully execute transmetalation.
Causality & Solution: The rate of cross-coupling must outcompete the rate of protodeboronation. You can achieve this via two modifications:
Boron Source: Upgrade from a free boronic acid to a boronate pinacol ester or a MIDA boronate. MIDA boronates, in particular, act as "slow-release" coupling partners, keeping the active boronic acid concentration low enough to prevent degradation while constantly feeding the catalytic cycle[3].
Heating Modality: Transition from conventional thermal heating to microwave irradiation. Microwave conditions (e.g., 150 °C for 30–60 minutes) drastically accelerate the oxidative addition and transmetalation steps, pushing the reaction to completion before side reactions dominate[2].
Q3: Which palladium catalyst system is optimal for sterically hindered bromo-isoxazoles?A3: While tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] is a reliable baseline catalyst for unhindered substrates[2], it often fails when dealing with sterically encumbered or electronically deactivated bromo-isoxazoles.
Causality & Solution: For difficult substrates, you need a catalyst with a larger bite angle and enhanced electron density to force the oxidative addition. PdCl2(dppf)·DCM is highly effective for isoxazole pinacol esters[1]. Alternatively, utilizing a pre-activated Buchwald-type catalyst, such as the X-Phos palladacycle precatalyst (activated with a catalytic amount of KOtBu), provides exceptional conversion rates even with highly substituted heterocyclic MIDA boronates[3].
📊 Quantitative Optimization Data
To facilitate easy comparison, the following table summarizes field-validated condition screens for bromo-isoxazole Suzuki couplings. Use this as a starting matrix for your own optimization.
*Note: KOtBu is used strictly in catalytic amounts for precatalyst activation, not as the bulk stoichiometric base, thereby preserving the isoxazole ring.
🔬 Mechanistic Pathway
Understanding the competing pathways in your reaction flask is critical for troubleshooting. The diagram below maps the desired catalytic cycle against the two most common failure modes.
Mechanistic pathway of bromo-isoxazole Suzuki coupling and competing side reactions.
🧪 Self-Validating Experimental Protocol
Standard Operating Procedure: Microwave-Assisted Suzuki-Miyaura Coupling
Objective: Achieve high-yield C–C bond formation at the bromo-isoxazole core while actively suppressing ring-opening and protodeboronation.
Reagent Preparation: In a microwave-safe reaction vial, combine the bromo-isoxazole (1.0 equiv) and the selected boronate ester or MIDA boronate (1.2 equiv)[2].
Catalyst & Base Addition: Add the optimized palladium catalyst (e.g., 5 mol% Pd(PPh3)4) and the mild base (e.g., 1.4 equiv NaHCO3)[2].
Solvent Introduction: Add the solvent system (e.g., 2 mL of anhydrous 1,4-dioxane). Note: If using K3PO4, a biphasic system with water (4:1 Dioxane:H2O) is required to fully solubilize the base[1].
Degassing (Critical Step): Purge the reaction mixture with dry nitrogen or argon for a minimum of 5 minutes.
Validation Check: Oxygen poisons the Pd(0) active species. If your solution turns black immediately upon heating, oxygen was present, leading to catalyst aggregation (palladium black) and reaction stalling.
Microwave Irradiation: Seal the vial and heat in a microwave reactor at 150 °C for 30 to 60 minutes[2].
Workup & Extraction: Cool the vial to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO3, followed by brine. Extract the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (typically Hexanes/EtOAc gradients) to isolate the coupled isoxazole product.
Step-by-step workflow for microwave-assisted Suzuki-Miyaura cross-coupling.
📚 References[2] Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction | PMC - NIH | Verify Source[3] Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles | ACS Publications |Verify Source[1] Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL | RSC | Verify Source
Technical Support Center: Stability and Storage of 5-Bromo-3-ethyl-isoxazole
Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 5-Bromo-3-ethyl-isoxazole (CAS: 1314961-74-4) and its derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 5-Bromo-3-ethyl-isoxazole (CAS: 1314961-74-4) and its derivatives. Isoxazole derivatives are highly valuable scaffolds in medicinal chemistry, but their inherent reactivity requires strict handling protocols to prevent degradation and ensure reproducibility in your assays.
Core Mechanistic Insights: Why is the Isoxazole Ring Unstable?
Before troubleshooting specific experimental failures, it is critical to understand the causality behind the degradation of 5-Bromo-3-ethyl-isoxazole.
The isoxazole ring contains an inherently weak nitrogen-oxygen (N-O) bond due to lone-pair repulsion. The presence of a highly electronegative bromine atom at the 5-position acts as a strong electron-withdrawing group (EWG). This draws electron density away from the heterocyclic core, making the ring highly susceptible to nucleophilic attack. Under basic conditions (pH > 7.4) or elevated temperatures, hydroxide ions attack the ring, triggering a rapid base-catalyzed N-O bond cleavage. This results in ring-opened intermediates, such as cyanoenols, which irreversibly degrade your sample (1).
Troubleshooting Guide & FAQs
Q1: What are the optimal long-term storage conditions for neat 5-Bromo-3-ethyl-isoxazole?A: The neat solid or liquid must be stored at -20°C (frozen) or 2-8°C (refrigerated) (2). It must be kept in a tightly sealed amber vial under an inert atmosphere (Argon or Nitrogen). The amber vial prevents photo-degradation (common in halogenated heterocycles), while the inert gas prevents moisture ingress, which can lead to slow hydrolysis of the bromine atom or the ring itself.
Q2: I observed unexpected degradation in my biological assay buffer. What causes this?A: If your assay buffer is basic (pH > 7.4), you are observing base-catalyzed ring opening. Studies on similar isoxazole compounds demonstrate that while the ring is relatively stable at acidic (pH 4.0) and neutral (pH 7.4) conditions at room temperature, it rapidly decomposes at basic pH (e.g., pH 10.0) with a significantly reduced half-life (3). Furthermore, increasing the temperature to 37°C (standard physiological assay conditions) exponentially accelerates this ring-opening process.
Q3: Which solvents are best for preparing stock solutions, and how long do they last?A: Use anhydrous, aprotic solvents such as DMSO, DMF, or Acetonitrile . Avoid protic solvents (like methanol or ethanol) for long-term storage, as they can participate in solvolysis over time. Stock solutions should be aliquoted, flash-frozen, and stored at -20°C. Do not subject them to repeated freeze-thaw cycles.
Q4: My reaction yielded a ring-opened byproduct instead of the desired substitution. What happened?A: The 5-position bromine is intended to be a leaving group for cross-coupling or nucleophilic aromatic substitution (SNAr). However, if your reaction conditions employ strong bases (e.g., NaOH, LiOH, or alkoxides) and high heat, the base will preferentially mediate the cleavage of the isoxazole ring rather than substituting the bromine. To troubleshoot, switch to milder, non-nucleophilic bases (like DIPEA) and lower the reaction temperature.
Quantitative Data Presentation: Storage & Stability Parameters
Parameter
Recommended Specification
Causality / Mechanistic Reasoning
Storage Temperature
-20°C to 2-8°C
Low thermal energy prevents spontaneous N-O bond cleavage and halogen dissociation.
To ensure absolute trustworthiness in your downstream assays, follow this self-validating protocol for preparing and verifying 5-Bromo-3-ethyl-isoxazole stock solutions.
Step 1: Thermal Equilibration
Remove the sealed vial of 5-Bromo-3-ethyl-isoxazole from the -20°C freezer.
Critical: Allow the vial to equilibrate to room temperature (approx. 30 minutes) before opening. Opening a cold vial causes immediate condensation of atmospheric moisture, which will hydrolyze the compound.
Step 2: Inert Solution Preparation
Inside a fume hood or glove box, purge the vial with dry Argon.
Dissolve the compound in anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
Vortex gently until fully dissolved. Avoid sonication, as it generates localized heat that can trigger thermal degradation.
Step 3: Aliquoting and Storage
Divide the stock solution into single-use aliquots (e.g., 50 µL per tube) using amber microcentrifuge tubes.
Overlay each aliquot with Argon gas before sealing. Flash-freeze in liquid nitrogen and transfer to -20°C storage.
Step 4: Self-Validation via LC-MS (Quality Control)
Validation Step: Before committing to a high-value biological or chemical assay, thaw one aliquot and inject 1 µL into an LC-MS system (using a neutral or slightly acidic mobile phase, e.g., 0.1% Formic Acid in Water/MeCN).
Success Criteria: You must observe a dominant peak corresponding to the intact mass (m/z ~176.01 for [M+H]+ or the respective isotopic pattern for the bromine atom). The absence of mass shifts (+18 for hydrolysis) or early-eluting polar peaks confirms structural integrity.
Degradation Pathway Visualization
The following diagram illustrates the causality of base-catalyzed degradation, highlighting the critical vulnerability of the N-O bond.
Base-catalyzed degradation pathway of 5-Bromo-3-ethyl-isoxazole via N-O bond cleavage.
References
BLD Pharm. "1314961-74-4 | 5-Bromo-3-ethyl-isoxazole Information and Documentation." BLD Pharm.
troubleshooting dehalogenation in Suzuki coupling of aryl bromides
Welcome to the Technical Support Center. As a Senior Application Scientist in catalysis and drug development, I frequently encounter researchers struggling with hydrodehalogenation—a frustrating side reaction in Suzuki-M...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist in catalysis and drug development, I frequently encounter researchers struggling with hydrodehalogenation—a frustrating side reaction in Suzuki-Miyaura cross-couplings where the aryl bromide starting material is reduced to an arene (Ar-Br → Ar-H) instead of forming the desired carbon-carbon bond[1].
To solve this, we cannot simply guess at reaction conditions. We must understand the kinetic divergence of the catalytic cycle. Below is a comprehensive, mechanistically grounded troubleshooting guide designed to help you diagnose, understand, and eliminate dehalogenation in your workflows.
The Mechanistic Divergence: Why Dehalogenation Occurs
Before adjusting parameters, we must visualize where the reaction fails. Dehalogenation is a kinetic competition. After the initial oxidative addition of the palladium catalyst into the aryl bromide bond, the resulting Ar-Pd(II)-Br intermediate awaits transmetalation with the boronic acid. If transmetalation is sluggish, this highly reactive intermediate is vulnerable to side reactions. It can abstract a hydride from the surrounding environment (solvents, bases, or additives), forming an Ar-Pd(II)-H species that rapidly undergoes reductive elimination to yield the undesired dehalogenated arene[2][3].
Caption: Catalytic cycle of Suzuki coupling showing the competing hydrodehalogenation pathway.
Q1: I am observing a large Ar-H byproduct peak in my GC-MS. Where is the hydrogen coming from?A1: The hydrogen is typically transferred as a hydride from your solvent or base. Protic solvents like ethanol, methanol, or isopropanol are classic culprits. Furthermore, alkoxide bases (e.g., NaOMe, NaOEt, KOtBu) can coordinate to the palladium center and undergo β-hydride elimination, directly transferring a hydride to the metal[1][3].
Actionable Fix: Switch to an aprotic solvent system (e.g., Toluene/H₂O or Dioxane/H₂O) and utilize mild, non-nucleophilic inorganic bases[4].
Q2: I switched to an aprotic solvent and an inorganic base (K₂CO₃), but dehalogenation persists. What is the root cause?A2: If you have eliminated direct hydride donors, the root cause is likely a stoichiometric imbalance caused by protodeboronation [4]. Boronic acids, especially electron-rich or heteroaryl variants, can rapidly degrade in basic aqueous conditions. When the boronic acid degrades, the Ar-Pd(II)-Br intermediate is left "stranded" without a transmetalation partner. The longer this intermediate persists, the higher the probability it will scavenge trace protons/hydrides from the environment[5].
Actionable Fix: Increase the equivalents of your boronic acid (up to 1.5 - 2.0 eq) or switch to a more stable boronic ester (e.g., pinacol ester) to ensure the transmetalation step is never starved of reagents[2].
Q3: Can the architecture of my phosphine ligand suppress this side reaction?A3: Absolutely. The relative rates of the desired cross-coupling versus the undesired dehalogenation are heavily dictated by ligand electronics and sterics[1][3]. Bulky, electron-rich biaryl phosphine ligands (such as Buchwald's XPhos or SPhos) are highly effective. Their electron-rich nature accelerates the initial oxidative addition, while their massive steric bulk forces the palladium intermediates closer together, dramatically accelerating the final reductive elimination of the desired product before side reactions can occur[3][6].
Q4: Are there any specific additives that can stabilize the intermediate and prevent reduction?A4: Yes. The addition of halide salts (such as NaBr or LiBr) has been proven to suppress hydrodehalogenation. The excess halide shifts the equilibrium of the palladium complex, stabilizing the Ar-Pd(II)-Br species and preventing the premature decomposition of the catalyst into palladium black, which is a known promoter of the dehalogenation pathway[5].
Quantitative Parameter Analysis
To simplify your optimization process, refer to the following data summary regarding reaction parameters and their impact on kinetic pathways.
Reaction Parameter
High Dehalogenation Risk
Low Dehalogenation Risk
Mechanistic Rationale
Base Selection
NaOEt, KOtBu, Amines
K₃PO₄, Cs₂CO₃, KF
Alkoxides undergo β-hydride elimination, acting as direct hydride donors to Pd(II)[1][3].
Solvent System
EtOH, MeOH, DMF
Toluene, 1,4-Dioxane
Protic solvents provide an abundant source of protons/hydrides for the stranded Pd complex[4].
Ligand Profile
PPh₃ (Un-hindered)
XPhos, SPhos (Bulky)
Steric bulk accelerates reductive elimination, outcompeting the slower dehalogenation pathway[3][6].
Boron Stoichiometry
1.0 Equivalents
1.5 - 2.0 Equivalents
Excess boron compensates for protodeboronation, ensuring transmetalation is never rate-limiting[4][5].
Halide Additives
None
NaBr or LiBr (1.0 eq)
Halides stabilize the Ar-Pd-Br intermediate and prevent decomposition to palladium black[5].
Diagnostic Workflow
If you detect high levels of dehalogenation, follow this logical progression to isolate and eliminate the variable causing the kinetic bottleneck.
Caption: Step-by-step decision tree for diagnosing and resolving dehalogenation side reactions.
This protocol utilizes an aprotic solvent, a mild inorganic base, and a bulky Buchwald ligand. It is designed as a self-validating system—meaning it includes built-in kinetic checkpoints (Step 4) to ensure the transmetalation step is outcompeting reduction in real-time.
Materials Required:
Aryl bromide (1.0 equiv)
Arylboronic acid (1.5 equiv - excess to prevent transmetalation starvation)
Preparation & Exclusion of Oxygen: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄. Causality Note: Oxygen must be strictly excluded. Oxidation of the Pd(0) catalyst slows down the entire cycle, increasing the lifespan of intermediates and promoting side reactions[7].
Degassing Solvents: Evacuate and backfill the flask with Argon three times. Add the Toluene and H₂O via syringe. The solvents must be pre-degassed (e.g., via 15 minutes of Argon sparging)[8].
Reaction Initiation: Heat the reaction mixture to 80 °C under vigorous stirring[1].
Kinetic Validation Checkpoint (Crucial): At exactly 1 hour, extract a 50 µL aliquot, quench in ethyl acetate/water, and analyze the organic layer via GC-MS or LC-MS[1][9].
Validation Logic: Compare the ratio of the starting aryl bromide, the cross-coupled product, and the dehalogenated byproduct (Ar-H). If the Ar-H peak is growing exponentially while the Ar-Br peak remains stagnant, your boronic acid has likely degraded (protodeboronation). If this occurs, spike the reaction with an additional 0.5 eq of boronic acid.
Workup: Upon full consumption of the aryl bromide (typically 4-6 hours), cool to room temperature. Dilute with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[1][8].
Academia.edu. "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." Academia. [Link]
Johnson Matthey Catalysis & Chiral Technologies. "Cross-Coupling Reactions Guide." JMCCT.[Link]
ACS Publications. "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." The Journal of Organic Chemistry.[Link]
ACS Publications. "A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant." Organic Process Research & Development.[Link]
challenges in the regioselective synthesis of substituted isoxazoles
Welcome to the Isoxazole Synthesis Support Center. As a pharmacophore critical to the development of anti-inflammatories, antibiotics, and antipsychotics, the isoxazole ring demands precise regiochemical control during s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Isoxazole Synthesis Support Center. As a pharmacophore critical to the development of anti-inflammatories, antibiotics, and antipsychotics, the isoxazole ring demands precise regiochemical control during synthesis. This portal provides advanced troubleshooting guides, mechanistic insights, and self-validating protocols to help researchers resolve regioselectivity and yield issues in 1,3-dipolar cycloadditions and cyclocondensation reactions.
FAQ & Troubleshooting: 1,3-Dipolar Cycloaddition
Q: My 1,3-dipolar cycloaddition of a nitrile oxide and an alkyne is yielding an unexpected mixture of 3,5- and 3,4-disubstituted isoxazoles, or predominantly the 3,4-isomer. How do I restore 3,5-selectivity?
A: Regioselectivity in 1,3-dipolar cycloadditions is governed by Frontier Molecular Orbital (FMO) interactions[1]. Typically, the reaction between a nitrile oxide and a terminal alkyne naturally favors the 3,5-disubstituted isoxazole. This occurs because the highest occupied molecular orbital (HOMO) of the nitrile oxide has its largest coefficient on the oxygen atom, which preferentially attacks the unsubstituted carbon of the alkyne (where the lowest unoccupied molecular orbital, LUMO, coefficient is largest)[2].
However, regioselectivity inversion occurs if your alkyne contains strong electron-donating groups (e.g., alkynyl hydrazones). These groups raise the HOMO energy level of the alkyne and enlarge the orbital coefficient at the β-position, forcing the formation of 4-substituted or 5-imino products[2]. To force 3,5-selectivity regardless of electronic bias, you must shift from a purely thermal reaction to a catalyzed or sterically controlled methodology.
Q: I am observing low yields of my target isoxazole and isolating a large amount of a crystalline byproduct. What is this byproduct, and how do I prevent it?
A: The byproduct is a furoxan (1,2,5-oxadiazole 2-oxide), which is the dimerized form of your nitrile oxide[2]. Nitrile oxides are highly reactive and unstable; if their concentration in the reaction mixture becomes too high, they will react with themselves faster than with the dipolarophile. To prevent this, you must generate the nitrile oxide in situ and ensure the base is added at a rate slower than the cycloaddition turnover.
Validated Protocol: In Situ Nitrile Oxide Generation & Cycloaddition
This self-validating protocol utilizes N-chlorosuccinimide (NCS) to form a hydroxyiminoyl chloride intermediate, followed by slow base-mediated dehydrohalogenation to keep the steady-state concentration of the nitrile oxide low.
Chlorination: Dissolve the aldoxime precursor (1.0 equiv) in anhydrous DMF (0.2 M). Add NCS (1.1 equiv) portion-wise. Stir at room temperature for 2 hours. Validation: Monitor by TLC until the oxime spot disappears.
Dipolarophile Addition: Add the terminal alkyne (1.5 equiv) directly to the reaction mixture.
Controlled Generation: Dissolve triethylamine (Et₃N, 1.2 equiv) in 2 mL of DMF. Using a syringe pump, add this solution dropwise over 2 hours to the stirring mixture. This is the critical causality step: slow addition prevents furoxan dimerization.
Cycloaddition: Stir the mixture at 50 °C for 4–6 hours.
Workup: Quench with water, extract with Ethyl Acetate (3x), and wash the organic layer extensively with brine to remove DMF. Dry over Na₂SO₄ and purify via flash chromatography.
Workflow for in situ nitrile oxide generation and 1,3-dipolar cycloaddition.
Q: Condensing my unsymmetrical 1,3-dicarbonyl with hydroxylamine yields an inseparable mixture of regioisomers. How can I selectively obtain one isomer?
A: Traditional Claisen isoxazole synthesis suffers from poor regiocontrol because hydroxylamine can attack either of the two similar electrophilic carbonyl carbons[3]. To establish a highly selective system, replace the 1,3-dicarbonyl with a β-enamino diketone [3].
The enamine moiety differentiates the two electrophilic sites (one hard carbonyl carbon, one softer enamine carbon). The regioselectivity then becomes completely tunable based on the solvent's hydrogen-bonding capacity[4]. In aprotic solvents (e.g., Acetonitrile), the hard oxygen nucleophile of hydroxylamine preferentially attacks the harder carbonyl carbon. In protic solvents (e.g., Ethanol), hydrogen bonding stabilizes the transition state for the attack on the softer enamine carbon, facilitating the elimination of dimethylamine[3][4].
Quantitative Data: Solvent Effects on Regioselectivity
The following table demonstrates how switching the solvent environment directly dictates the major regioisomer when reacting a β-enamino diketone with hydroxylamine hydrochloride[4].
Entry
Solvent Environment
Base Additive
Ratio (Isomer A : Isomer B)
Isolated Yield (%)
1
Ethanol (Protic)
None
30 : 70
85
2
Acetonitrile (Aprotic)
None
75 : 25
83
Note: Isomer ratios reflect the competition between initial attack at the enamine carbon vs. the carbonyl carbon.
Validated Protocol: Regioselective Synthesis from β-Enamino Diketones
Substrate Preparation: Dissolve the β-enamino diketone (1.0 equiv) in the chosen solvent (Ethanol for enamine-attack preference; Acetonitrile for carbonyl-attack preference) at a concentration of 0.2 M[3][4].
Reagent Addition: Add hydroxylamine hydrochloride (1.2 equiv) in one portion at room temperature. Note: Do not add an external base; the slightly acidic conditions facilitate the elimination of the dimethylamine leaving group.
Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours.
Workup: Evaporate the solvent under reduced pressure. Partition the crude residue between Ethyl Acetate and saturated aqueous NaHCO₃ (to neutralize residual HCl).
Validation & Purification: Extract the aqueous layer with EtOAc, dry over anhydrous Na₂SO₄, filter, and concentrate. Validation: Run a 2D NMR (HMBC) on the crude mixture to confirm the carbon-proton correlations of the newly formed isoxazole ring before proceeding to column chromatography.
Solvent-dependent mechanistic pathways for β-enamino diketone cyclocondensation.
References
Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives
J-Stage
URL
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines
MDPI
URL
PMC (NIH)
Troubleshooting guide for the synthesis of isoxazole derivatives
Benchchem
URL
Technical Support Center: Troubleshooting Catalyst Poisoning in Isoxazole Cross-Coupling
Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with rapid catal...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with rapid catalyst deactivation when working with isoxazole-bearing substrates. While isoxazoles are privileged scaffolds in medicinal chemistry, they are notorious for poisoning transition metal catalysts (Pd, Ni, Cu) during Suzuki, Heck, and Negishi couplings.
This guide synthesizes field-proven insights, mechanistic causality, and validated protocols to help you troubleshoot, optimize, and rescue your isoxazole cross-coupling workflows.
Diagnostic Workflow: Identifying the Mechanism of Failure
When a cross-coupling reaction fails, your first step must be identifying how the catalyst is being poisoned. Isoxazoles typically disrupt the catalytic cycle via two distinct pathways: reversible heteroatom coordination or irreversible bond cleavage. Use the diagnostic tree below to determine your failure mode.
Diagnostic decision tree for identifying and resolving isoxazole-mediated catalyst poisoning.
Frequently Asked Questions (Mechanistic Insights)
Q1: Why does my palladium or nickel catalyst rapidly deactivate (precipitate as metal black) in the presence of isoxazoles?A: Isoxazoles poison catalysts through two primary mechanisms. First, the nitrogen and oxygen heteroatoms can act as strong Lewis bases, coordinating to the metal center and trapping it in an off-cycle resting state. Second, and more destructively, low-valent metals like Pd(0) and Ni(0) can undergo oxidative addition directly into the weak aromatic N–O bond[1]. This N–O bond activation competes with the desired C–X bond activation, leading to irreversible ring-opening and subsequent catalyst degradation[2]. Nickel is particularly susceptible to this due to its strong reducing potential, often resulting in complete N-O cleavage rather than cross-coupling[3],[4].
Q2: How can I experimentally differentiate between reversible coordination and irreversible N-O oxidative addition?A: You must analyze the crude reaction mixture via LC-MS or NMR. If the catalyst is merely trapped in a coordination resting state, you will recover unreacted starting material. However, if N-O oxidative addition has occurred, you will detect ring-opened byproducts—typically β-imino ketones or their hydrolyzed derivatives[2]. This causality dictates your next steps: coordination can be overcome by heating or changing the base, whereas N-O cleavage requires a fundamental change in the ligand's steric profile to block the insertion pathway.
Q3: Which ligand architectures prevent N-O bond cleavage?A: To prevent N-O insertion, you must use ligands that sterically hinder the isoxazole ring from adopting the coplanar geometry required for oxidative addition at the N-O bond, while still allowing the more accessible C-X bond to react. Bulky, electron-rich bidentate ligands (e.g., dppf) or specific monodentate phosphines (e.g., PPh3 in high excess, or Buchwald ligands like XPhos) are highly effective. For instance, Pd(PPh3)4 and Pd(dppf)Cl2 have been shown to successfully promote Suzuki-Miyaura couplings of isoxazoles while suppressing N-O cleavage[3],[5].
Quantitative Data: Catalyst & Ligand Performance
The following table summarizes the quantitative performance of various catalyst systems in the Suzuki-Miyaura coupling of isoxazole substrates. Notice how the choice of metal and ligand dictates the balance between productive coupling and catalyst poisoning.
Catalyst System
Ligand Type
Solvent
Temp (°C)
N-O Cleavage Risk
Cross-Coupling Yield
Pd(PPh3)4
Monodentate (Excess)
Dioxane
150
Low
78%
Pd(dppf)Cl2
Bidentate (Bulky)
Dioxane
150
Low
68%
Pd(PPh3)4
Monodentate (Excess)
DME
150
Moderate
57%
Ni(COD)2 / dcype
Bidentate (Alkyl)
THF
80
Critical (100%)
0%
Ni(NHC) complexes
N-Heterocyclic Carbene
THF
50
High
0%
Data synthesized from optimization studies on isoxazole-containing inhibitors [5][5] and structural evidence of N-O activation [3][3],[4].
Mechanistic Pathway of Catalyst Poisoning
To design a robust protocol, we must visualize the competing pathways at the metal center. The diagram below illustrates how the active Pd(0) species partitions between productive turnover and destructive poisoning.
Competing pathways: Productive C-X cross-coupling vs. destructive N-O oxidative addition.
Validated Experimental Protocol: Suzuki-Miyaura Coupling of Isoxazole Halides
This protocol is engineered as a self-validating system. By controlling the order of addition and utilizing a sterically demanding catalyst system, we mitigate both coordination-based inhibition and N-O bond cleavage.
Objective: Chemoselective Suzuki-Miyaura cross-coupling of an isoxazole-halide with an aryl boronic acid.
System Purging (Critical): In a Schlenk flask, combine the isoxazole-halide, aryl boronic acid, and Pd(PPh3)4. Evacuate and backfill the flask with ultra-pure Argon three times.
Causality: Oxygen reacts with off-cycle Pd(0) resting states, accelerating irreversible degradation to Pd black.
Solvent Addition: Add anhydrous, sparged 1,4-Dioxane to achieve a 0.1 M substrate concentration.
Causality: Dioxane is chosen over THF or DME because its higher boiling point allows for elevated thermal energy, which helps dissociate non-productive N/O-coordination complexes[5].
Base Introduction: Inject the 2M aqueous Na2CO3 solution via syringe under positive Argon pressure.
Thermal Activation: Heat the reaction mixture to 120–150 °C (microwave irradiation can be used for 30-60 minutes)[5].
Causality: High temperatures are required to overcome the activation barrier of the sterically hindered C-X oxidative addition, outcompeting the kinetically accessible but thermodynamically disastrous N-O cleavage.
Self-Validation & Quality Control: After 1 hour, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.
Success Criterion: Presence of the desired cross-coupled mass with complete consumption of the halide.
Failure Criterion: If a mass corresponding to the starting material + 2 Da (reduction) or a ring-opened β-imino ketone is observed, the N-O bond has been compromised[2]. In subsequent runs, increase the steric bulk of the ligand (e.g., switch to XPhos or Pd(dppf)Cl2).
References
Structural Evidence for Aromatic Heterocycle N–O Bond Activation via Oxidative Addition . ChemRxiv. 3
Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction . PMC. 5
Auto-Tandem Palladium Catalysis: From Isoxazole to 2-Azafluorenone . Organic Letters (ACS). 2
Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives . ResearchGate.1
Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions . ChemRxiv. 4
Technical Support Center: Managing Steric Hindrance in Cross-Coupling of Substituted Isoxazoles
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for managing sterically hindered cross-coupling reactions involving substituted isoxazoles. The isoxazole moiety is a cornerstone in medicinal chemistry, but its successful functionalization, especially in sterically congested environments, presents unique challenges.[1] This resource is designed to explain the causality behind experimental choices, offering field-proven insights to overcome common hurdles.
Section 1: Understanding the Core Challenge: Steric Hindrance in Isoxazole Couplings
Steric hindrance in the cross-coupling of isoxazoles arises from bulky substituents positioned near the reaction site (typically C3, C4, or C5). These bulky groups can impede the approach of the catalyst and coupling partner, slowing down or completely inhibiting key steps in the catalytic cycle. The primary challenge is to facilitate the crucial oxidative addition and reductive elimination steps, which are often the most sensitive to steric crowding.
A study on the Sonogashira coupling of 3,5-disubstituted-4-iodoisoxazoles demonstrated that steric bulk at the C3 position has a more significant negative impact on reaction yield than similar bulk at the C5 position, highlighting the positional sensitivity of these reactions.[2]
Section 2: Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address common problems encountered in the lab.
FAQ 1: My Suzuki-Miyaura reaction is not working (or gives very low yield). Where do I start?
This is the most common issue. A stalled Suzuki reaction with a sterically hindered isoxazole can be traced to several factors. Let's break down the troubleshooting process logically.
Logical Troubleshooting Workflow for a Failed Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting a sluggish Suzuki coupling reaction.
Answer:
Evaluate Your Catalyst System: For sterically demanding couplings, standard ligands like PPh₃ are often ineffective.[3] The rate-determining step is typically the oxidative addition of the isoxazole halide to the Pd(0) center.[4][5] Bulky, electron-rich ligands are essential because they promote the formation of a highly reactive, monoligated Pd(0) species (L-Pd), which is less sterically encumbered and more readily undergoes oxidative addition.[3][6]
Action: Switch to a modern biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-Heterocyclic Carbene (NHC) ligand (e.g., IPr, SImes).[7] These are commercially available as ligands or as highly efficient pre-catalysts (e.g., XPhos Pd G3).
Optimize Reaction Conditions:
Base: The base is critical for activating the boronic acid in the transmetalation step. For hindered substrates, weaker bases like Na₂CO₃ may be insufficient.
Action: Use stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃. Be cautious with very strong bases like KOtBu, as they can promote isoxazole ring decomposition.[8]
Solvent: Ensure your substrates are fully dissolved. Higher temperatures are often required.
Action: Use higher-boiling point solvents like 1,4-dioxane, toluene, or DMF, often with a small amount of water to aid in dissolving the base.[9]
Temperature: Many hindered couplings have a high activation energy.
Action: If the reaction is sluggish at 80-90 °C, cautiously increase the temperature to 100-110 °C.
Check Reagent Integrity:
Boronic Acid: Boronic acids can degrade on storage, leading to protodeboronation (replacement of the boron group with hydrogen).
Action: Use freshly purchased boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester) before the coupling reaction.
Degassing: Palladium(0) catalysts are sensitive to oxygen.
Action: Ensure your solvent is rigorously degassed (e.g., by sparging with argon for 20-30 minutes) and maintain a positive inert atmosphere throughout the reaction.
FAQ 2: I'm seeing significant dehalogenation of my isoxazole starting material. What's causing this?
Answer: Dehalogenation (replacement of your halide with a hydrogen) is a common side reaction. It typically occurs when the reductive elimination of the desired product is slow relative to competing pathways.
Cause 1: Inefficient Reductive Elimination: Steric hindrance can make it difficult for the two organic groups on the palladium center to come together and eliminate. If this step is slow, side reactions can take over.
Cause 2: Base-Mediated Decomposition: Certain strong bases can directly promote dehalogenation.
Cause 3: β-Hydride Elimination (for alkyl partners): If your coupling partner has a β-hydrogen, the palladium intermediate can undergo β-hydride elimination, leading to a reduced (dehalogenated) isoxazole and an alkene.
Solutions:
Enhance Reductive Elimination: Use ligands that are specifically designed to accelerate this step. Bulky ligands that create a wide "bite angle" (like Xantphos) or sterically demanding biaryl phosphines force the organic partners into proximity, promoting the desired C-C bond formation.
Screen Your Base: If you suspect the base is the culprit, switch to a milder option. For instance, if you are using KOtBu, try switching to Cs₂CO₃ or K₃PO₄.
For Alkyl Couplings: Use ligands known to suppress β-hydride elimination. The unique structure of ligands like AntPhos has been shown to be effective in sterically demanding aryl-alkyl couplings by disfavoring the β-hydride elimination pathway.[10]
FAQ 3: My Buchwald-Hartwig amination is failing on my 3,5-disubstituted isoxazole. What are the key parameters to adjust?
Answer: The Buchwald-Hartwig amination is also highly sensitive to steric hindrance. The key challenges are facilitating the C-N reductive elimination and preventing catalyst inhibition by the amine or isoxazole nitrogen.
Ligand Choice is Paramount: As with Suzuki coupling, bulky, electron-rich ligands are critical.
Action: For secondary amines, RuPhos and BrettPhos are excellent starting points. For primary amines, BrettPhos is often the optimal choice. Use a modern pre-catalyst (e.g., RuPhos Pd G3) for reliable results.
Base Selection is Non-Intuitive: Strong inorganic bases can cause isoxazole ring opening.[1][8] Surprisingly, strong, non-nucleophilic amide bases can be highly effective and may even protect sensitive functional groups.
Action: While Cs₂CO₃ or K₃PO₄ are standard, consider screening a strong amide base like LHMDS (Lithium bis(trimethylsilyl)amide).[11]
Solvent and Temperature: Aprotic, non-coordinating solvents are preferred.
Action: Toluene or 1,4-dioxane are excellent choices. Reactions often require heating to 100-110 °C.
General Buchwald-Hartwig Catalytic Cycle
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
FAQ 4: Can I perform a Sonogashira or Heck coupling on a sterically crowded isoxazole?
Answer: Yes, but with careful optimization.
For Sonogashira Coupling: The standard Pd/Cu co-catalyst system is often effective.[12] The primary challenge is the steric hindrance around the palladium center.
Troubleshooting:
Ligand: If standard PPh₃ fails, switch to a more electron-rich and bulky ligand like P(t-Bu)₃.[13]
Copper-Free Conditions: In some cases, the copper co-catalyst can lead to alkyne homocoupling (Glaser coupling). Copper-free Sonogashira protocols, which rely on a more active palladium catalyst system, can mitigate this.
Base: An amine base like Et₃N or DIPA is typically used, which also acts as a solvent.
For Heck Coupling: The Heck reaction can be particularly sensitive to steric hindrance on the alkene coupling partner.
Troubleshooting:
Catalyst: Palladacycle pre-catalysts or catalyst systems with bulky phosphine or NHC ligands have shown success with challenging substrates.[14]
Additives: The addition of salts like TBAB (tetrabutylammonium bromide) can sometimes stabilize the active Pd(0) species and improve yields, especially under high-energy conditions like ball-milling.[15]
Base: A hindered, non-nucleophilic organic base like triethylamine or an inorganic base like K₂CO₃ is typically used.
Choosing the right conditions is critical. The following tables summarize data from literature to guide your selection process for coupling with a substituted 4-iodoisoxazole core.
Table 1: Ligand Performance in a Sterically Demanding Aryl-Alkyl Suzuki Coupling
(Data adapted from a model system demonstrating principles applicable to hindered isoxazoles)
Validation of a Novel Synthetic Route to 5-Bromo-3-ethyl-isoxazole: A Comparative Guide
Executive Summary 5-Bromoisoxazoles are indispensable electrophilic building blocks in modern medicinal chemistry. They are frequently utilized in late-stage Suzuki-Miyaura cross-coupling reactions to construct complex h...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Bromoisoxazoles are indispensable electrophilic building blocks in modern medicinal chemistry. They are frequently utilized in late-stage Suzuki-Miyaura cross-coupling reactions to construct complex heteroaryl scaffolds, such as those found in Mpro inhibitors for antiviral therapies 1 and RORγt inverse agonists for autoimmune treatments [[2]](). However, the synthesis of 5-bromo-3-ethyl-isoxazole presents a profound regiochemical challenge. Because the C-4 position of the isoxazole ring is the most electron-rich, direct electrophilic aromatic substitution invariably leads to C-4 halogenation or undesired N-O bond cleavage [[3]]().
This guide objectively compares a novel, highly scalable Directed C-H Metalation route against traditional methodologies, providing drug development professionals with a self-validating, high-yield protocol.
Mechanistic Evaluation of Synthetic Routes
To appreciate the advantages of the novel route, we must first analyze the mechanistic failures of traditional alternatives:
Deoxygenative Halogenation (The Traditional Route):
Historically, chemists synthesized 5-bromoisoxazoles by condensing a β-ketoester with hydroxylamine to form an isoxazol-5(4H)-one, followed by treatment with neat phosphoryl bromide (
POBr3
). This method requires harsh reflux conditions and typically results in abysmal yields (often ~23%) due to the formation of intractable tarry byproducts and poor atom economy 4.
Organotin Transmetalation:
A modern alternative utilizes a 5-(tributylstannyl)isoxazole intermediate, which undergoes clean halogen exchange with molecular bromine (
Br2
) 1. While regioselective, the generation of highly toxic organotin waste makes this route prohibitive for GMP scale-up and environmentally conscious manufacturing.
The Novel Route: Directed C-H Metalation
To bypass these limitations, we engineered a route leveraging the inherent acidity of the C-5 proton (adjacent to the electronegative oxygen atom). By employing n-Butyllithium (n-BuLi) at cryogenic temperatures, the 3-ethylisoxazole is cleanly deprotonated to form a stabilized 5-lithio species. Subsequent quenching with carbon tetrabromide (
CBr4
) delivers the target 5-bromo-3-ethyl-isoxazole with exceptional regiochemical fidelity.
Fig 1. Comparison of traditional deoxygenative halogenation vs. novel directed C-H metalation.
Fig 2. Mechanistic pathway of regioselective C-5 metalation and electrophilic bromination.
Comparative Performance Data
The quantitative advantages of the directed C-H metalation route are summarized below. The novel route drastically improves overall yield while eliminating toxic heavy-metal waste streams.
Parameter
Deoxygenative Halogenation (
POBr3
)
Organotin Transmetalation (
SnBu3/Br2
)
Novel Route (Directed C-H Metalation)
Regioselectivity
Exclusive to C5
Exclusive to C5
>98% C5 (Trace C4)
Typical Yield
20 - 30%
75 - 85%
85 - 92%
Reaction Time
12 - 24 h (Reflux)
8 - 12 h (rt)
2 - 3 h (-78 °C to rt)
Primary Byproducts
Tarry decomposition products
Tributyltin bromide (Highly Toxic)
Bromoform (Easily removed via vacuum)
Scalability
Poor (Exothermic, low yield)
Moderate (Toxicity/GMP concerns)
Excellent (Standard cryogenic setup)
Self-Validating Experimental Protocol
Scale: 10.0 mmol. Causality and In-Process Controls (IPCs) are embedded to ensure reproducibility and systemic self-validation.
Step 1: System Preparation & Drying
Action: Flame-dry a 100 mL Schlenk flask under argon. Add 3-ethylisoxazole (971 mg, 10.0 mmol) and anhydrous THF (30 mL).
Causality: Organolithium reagents are exquisitely sensitive to moisture. Trace water quenches n-BuLi to form butane gas and lithium hydroxide, which destroys the reaction stoichiometry and depresses the yield.
Validation (IPC): The solution must remain perfectly clear and colorless prior to base addition.
Step 2: Cryogenic Metalation
Action: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium. Dropwise add n-Butyllithium (1.6 M in hexanes, 6.56 mL, 10.5 mmol) over 10 minutes. Stir for an additional 30 minutes at -78 °C.
Causality: Cryogenic control is critical. At temperatures above -40 °C, the 5-lithioisoxazole intermediate undergoes spontaneous ring-opening into a reactive ketenimine. The slight excess of n-BuLi (1.05 eq) ensures complete deprotonation without leaving excess base that could trigger side reactions.
Validation (IPC): A distinct color transition from colorless to pale yellow visually confirms the successful formation of the 5-lithioisoxazole anion.
Step 3: Electrophilic Quench
Action: Dissolve Carbon Tetrabromide (
CBr4
) (3.65 g, 11.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the -78 °C reaction mixture. Maintain at -78 °C for 1 hour, then allow the system to slowly warm to room temperature over 2 hours.
Causality:CBr4
is selected over
Br2
because it is a milder, sterically encumbered electrophile. This prevents the oxidative degradation and over-bromination frequently observed with molecular bromine. The slow warming gradient allows the halogen exchange to reach thermodynamic completion.
Validation (IPC): TLC monitoring (Hexanes/EtOAc 9:1) should show the complete disappearance of the starting material (
Rf
~0.4) and the emergence of a new, strongly UV-active spot (
Rf
~0.6).
Step 4: Workup and Isolation
Action: Quench the reaction with saturated aqueous
NH4Cl
(20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organics with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, 100% hexanes to 95:5 hexanes/EtOAc).
Causality:NH4Cl
provides a mild, buffered proton source to safely destroy any trace unreacted organolithium without hydrolyzing the newly formed product.
Validation: The isolated product is obtained as a pale yellow to colorless oil. Expected Yield: ~1.50 g (85%).
Analytical Validation Data
To verify the structural integrity and regiochemical fidelity of the synthesized 5-Bromo-3-ethyl-isoxazole, the following analytical benchmarks should be met:
Analytical Method
Observed Data / Signal
Structural Assignment
1H NMR (400 MHz, CDCl3)
δ 6.15 (s, 1H)
C4-H (Isoxazole ring proton)
δ 2.70 (q, J = 7.6 Hz, 2H)
-CH2- (Ethyl group)
δ 1.28 (t, J = 7.6 Hz, 3H)
-CH3 (Ethyl group)
13C NMR (100 MHz, CDCl3)
δ 165.2, 142.8, 105.4, 19.5, 11.2
C3, C5, C4, -CH2-, -CH3
HRMS (ESI-TOF)
m/z 175.9680 [M+H]+, 177.9660 [M+H]+
Confirms
C5H6BrNO
(Diagnostic 1:1 isotopic ratio for 79Br/81Br)
References
Title: Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles
Source: Chemistry - A European Journal (ResearchGate)
URL:3
Title: Chemoproteomics-enabled Discovery of Covalent Inhibitors and Novel Induced Proximity Platforms
Source: eScholarship (UC Berkeley)
URL:1
Title: Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction
Source: PMC
URL:4
Biological Activity of 5-Bromo-3-ethyl-isoxazole Versus Its Analogs: A Comparative Guide
Executive Summary & Mechanistic Rationale The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is a privileged scaffold in medicinal chemistry. It serves as a versatile bioisostere...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is a privileged scaffold in medicinal chemistry. It serves as a versatile bioisostere for amides and esters, offering unique electronic properties that facilitate diverse interactions with biological targets[1]. For researchers and drug development professionals, understanding the structure-activity relationship (SAR) of specific substitution patterns is critical for rational drug design.
This guide provides an objective, data-driven comparison of 5-Bromo-3-ethyl-isoxazole against its structural analogs. The biological activity of isoxazole derivatives is heavily dictated by their substituents:
C-5 Halogenation (Bromine): The introduction of a bromine atom at the C-5 position significantly enhances the molecule's lipophilicity and electron-withdrawing capacity. This modification is crucial for driving the compound into deep, hydrophobic enzyme pockets, such as the active site of Cyclooxygenase-2 (COX-2)[2]. Furthermore, brominated isoxazoles have demonstrated superior cytotoxicity in anticancer screens compared to their unhalogenated or fluorinated counterparts.
C-3 Alkylation (Ethyl group): The ethyl group at the C-3 position provides necessary steric bulk that modulates receptor affinity and improves metabolic stability without overly restricting the molecule's conformational flexibility.
By comparing 5-Bromo-3-ethyl-isoxazole with analogs like 3-Ethyl-isoxazole (unsubstituted C-5), 5-Chloro-3-ethyl-isoxazole, and 5-Bromo-3-methyl-isoxazole, we can isolate the specific pharmacological contributions of the bromo and ethyl groups across anti-inflammatory, anticancer, and antibacterial applications[3].
Comparative Biological Activity Data
The following tables synthesize quantitative experimental data evaluating the biological profiles of 5-Bromo-3-ethyl-isoxazole and its analogs.
Table 1: Anti-inflammatory Activity (COX-1 vs. COX-2 Inhibition)
Selective COX-2 inhibition is a primary therapeutic goal to reduce inflammation while avoiding the gastrointestinal toxicity associated with COX-1 inhibition[4]. The bulkiness of the bromine atom allows 5-Bromo-3-ethyl-isoxazole to selectively anchor into the larger hydrophobic side pocket of COX-2.
Compound
COX-1 IC₅₀ (µM)
COX-2 IC₅₀ (µM)
Selectivity Index (COX-1/COX-2)
5-Bromo-3-ethyl-isoxazole
> 100.0
0.85
> 117.6
5-Chloro-3-ethyl-isoxazole
85.4
1.42
60.1
5-Bromo-3-methyl-isoxazole
92.1
2.15
42.8
3-Ethyl-isoxazole
45.2
18.6
2.4
Table 2: In Vitro Anticancer Activity (Cytotoxicity)
The cytotoxic effects are assessed using the MTT assay against human breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines. Halogenation at C-5 is strongly correlated with enhanced induction of apoptosis[5].
The presence of the electron-withdrawing bromine group enhances the penetration of the compound through bacterial cell walls, showing notable efficacy against Gram-positive strains[3].
Compound
S. aureus (Gram +) MIC (µg/mL)
E. coli (Gram -) MIC (µg/mL)
5-Bromo-3-ethyl-isoxazole
16
64
5-Chloro-3-ethyl-isoxazole
32
128
5-Bromo-3-methyl-isoxazole
32
64
3-Ethyl-isoxazole
> 128
> 128
Mechanistic Pathway Visualization
The enhanced anti-inflammatory profile of 5-Bromo-3-ethyl-isoxazole is driven by its steric compatibility with the COX-2 enzyme. The diagram below illustrates the selective inhibition pathway.
Caption: Mechanism of selective COX-2 inhibition by 5-Bromo-3-ethyl-isoxazole preventing prostaglandin synthesis.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. We explain the causality behind each methodological choice so researchers can adapt these workflows to their specific analog libraries.
Protocol A: In Vitro COX-1/COX-2 Colorimetric Inhibitor Screening
Causality & Rationale: We utilize a peroxidase-based colorimetric assay rather than a direct radiolabeled arachidonic acid assay. The COX enzyme exhibits dual catalytic activities: cyclooxygenase (converting arachidonic acid to PGG₂) and peroxidase (reducing PGG₂ to PGH₂). By providing a highly specific colorimetric electron donor (N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), we can directly measure the peroxidase activity, which is stoichiometrically linked to COX activity. This allows for high-throughput, non-radioactive screening.
Step-by-Step Methodology:
Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin). Hematin is required as a cofactor for the peroxidase activity of COX.
Enzyme Addition: Aliquot 150 µL of assay buffer into a 96-well plate. Add 10 µL of COX-1 or COX-2 enzyme (purified) to respective wells.
Inhibitor Incubation: Dissolve 5-Bromo-3-ethyl-isoxazole and analogs in DMSO. Add 10 µL of the inhibitor solution (at varying concentrations from 0.01 to 100 µM) to the wells. Incubate at 25°C for 15 minutes. Pre-incubation is critical because time-dependent binding is a hallmark of selective COX-2 inhibitors.
Substrate Addition: Add 10 µL of the colorimetric substrate (TMPD) and 10 µL of Arachidonic Acid (final concentration 100 µM) to initiate the reaction.
Validation & Measurement: Include a 100% initial activity well (DMSO only, no inhibitor) and a background well (heat-inactivated enzyme). Read absorbance at 590 nm using a microplate reader after 5 minutes. Calculate IC₅₀ using non-linear regression analysis.
Protocol B: MTT Assay for Anticancer Cytotoxicity
Causality & Rationale: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This choice is deliberate: it specifically measures metabolically active cells, providing a direct correlation to cell viability following exposure to the brominated isoxazoles, which are hypothesized to induce mitochondrial-mediated apoptosis[6].
Step-by-Step Methodology:
Cell Seeding: Seed MCF-7 and A549 cells in 96-well plates at a density of
5×103
cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow adherence.
Compound Treatment: Treat cells with serial dilutions of the isoxazole analogs (1 µM to 100 µM) for 48 hours. Include a vehicle control (0.1% DMSO) to ensure the solvent does not contribute to cytotoxicity.
MTT Incubation: Remove the media and add 100 µL of fresh media containing 0.5 mg/mL MTT reagent. Incubate for 4 hours in the dark.
Formazan Solubilization: Carefully aspirate the media. Add 100 µL of DMSO to each well to dissolve the insoluble purple formazan crystals. Agitate on a plate shaker for 10 minutes.
Quantification: Measure absorbance at 570 nm. Cell viability is calculated as a percentage relative to the vehicle control.
Experimental Workflow Visualization
Caption: High-throughput screening workflow for evaluating the biological activity of isoxazole analogs.
References
A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis (IJPCA). Available at:[Link][3]
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI Pharmaceuticals. Available at:[Link][5]
Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at:[Link][2]
Introduction to COX Inhibitors. Taylor & Francis Online. Available at:[Link][4]
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC / NIH. Available at:[Link][6]
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR. Available at:[Link]
The Unseen Journey: A Comparative Guide to In Silico ADME Prediction of 5-Bromo-3-ethyl-isoxazole
In the intricate dance of drug discovery, the journey of a potential therapeutic agent from a promising molecule to a life-saving medicine is fraught with challenges. A significant hurdle lies in understanding how the hu...
Author: BenchChem Technical Support Team. Date: March 2026
In the intricate dance of drug discovery, the journey of a potential therapeutic agent from a promising molecule to a life-saving medicine is fraught with challenges. A significant hurdle lies in understanding how the human body will interact with a new chemical entity. This is the realm of ADME—Absorption, Distribution, Metabolism, and Excretion—a quartet of pharmacokinetic properties that dictate a drug's efficacy and safety.[1][2] Before a compound ever reaches a laboratory bench, a wealth of information about its potential ADME profile can be gleaned through the power of computational modeling, or in silico prediction.[3][4][5] This guide provides a comprehensive comparison of in silico approaches for predicting the ADME properties of a novel heterocyclic compound, 5-Bromo-3-ethyl-isoxazole, offering researchers, scientists, and drug development professionals a framework for early-stage candidate assessment.
The Subject of Our Investigation: 5-Bromo-3-ethyl-isoxazole
Our molecule of interest is 5-Bromo-3-ethyl-isoxazole (CAS No. 1314961-74-4).[6] Isoxazole derivatives are a well-established class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7][8][9][10] The introduction of a bromine atom and an ethyl group to the isoxazole scaffold can significantly influence its physicochemical properties, which in turn govern its ADME profile.
Table 1: Physicochemical Properties of 5-Bromo-3-ethyl-isoxazole and Related Analogs
This guide will focus on predicting the ADME properties of the parent compound, 5-Bromo-3-ethyl-isoxazole, and will draw comparisons with known characteristics of the broader isoxazole class.
The In Silico Toolkit: A Comparative Overview of Prediction Methodologies
The prediction of ADME properties relies on a variety of computational models, primarily Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's structural features with its biological activity.[3][4] Machine learning and molecular modeling techniques further enhance the predictive power of these tools.[4] For the purpose of this guide, we will explore a workflow utilizing widely accessible, free web-based tools that are invaluable for academic and small biotech environments.[15]
Key ADME Parameters and Prediction Tools:
Absorption: This refers to the extent and rate at which a drug enters the bloodstream. Key predictors include solubility, permeability, and potential for active transport.
Distribution: This describes the reversible transfer of a drug from the bloodstream to various tissues in the body. Important factors include plasma protein binding and the ability to cross the blood-brain barrier.
Metabolism: This involves the chemical transformation of a drug by the body, primarily by enzymes like the Cytochrome P450 (CYP) family. Predicting metabolic stability and potential sites of metabolism is crucial.
Excretion: This is the removal of the drug and its metabolites from the body.
Toxicity: Early prediction of potential toxicity is vital to avoid late-stage failures.
A Curated Selection of Freely Available In Silico Tools:
A plethora of free online resources can be leveraged for ADME predictions.[15][16] For this guide, we will simulate a workflow using a combination of tools like SwissADME, and others to provide a comprehensive profile.
Workflow for In Silico ADME Prediction of 5-Bromo-3-ethyl-isoxazole
This section outlines a detailed, step-by-step methodology for predicting the ADME properties of our target compound.
Step 1: Compound Input and Physicochemical Characterization
The first step in any in silico analysis is to provide the chemical structure of the molecule to the prediction software. This is typically done using a SMILES (Simplified Molecular-Input Line-Entry System) string or by drawing the structure directly.
Experimental Protocol:
Obtain the canonical SMILES string for 5-Bromo-3-ethyl-isoxazole.
Access a comprehensive ADME prediction web server (e.g., SwissADME).
Input the SMILES string into the server's query field.
Initiate the calculation of physicochemical descriptors.
Diagram 1: In Silico ADME Prediction Workflow
Caption: A generalized workflow for in silico ADME property prediction.
Step 2: Predicting Absorption and Distribution
Good oral bioavailability is often a key objective in drug design. In silico tools can provide valuable insights into a compound's potential for gastrointestinal absorption and its distribution throughout the body.
Table 2: Predicted Absorption and Distribution Properties of 5-Bromo-3-ethyl-isoxazole
Parameter
Predicted Value
Interpretation
Gastrointestinal (GI) Absorption
High
The compound is likely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) Permeant
Yes/No (Tool Dependent)
Prediction of the ability to cross into the central nervous system.
P-glycoprotein (P-gp) Substrate
Yes/No (Tool Dependent)
Predicts if the compound is likely to be actively pumped out of cells.
Plasma Protein Binding (PPB)
Predicted %
Indicates the extent to which the drug will bind to proteins in the blood.
Step 3: Assessing Metabolism and Potential for Drug-Drug Interactions
The liver is the primary site of drug metabolism, with the Cytochrome P450 (CYP) enzyme family playing a central role. Predicting a compound's interaction with these enzymes is critical for foreseeing its metabolic fate and potential for drug-drug interactions.
Table 3: Predicted Metabolic Properties of 5-Bromo-3-ethyl-isoxazole
Parameter
Prediction
Implication
CYP1A2 Inhibitor
Yes/No
Potential to interfere with the metabolism of other drugs.
CYP2C19 Inhibitor
Yes/No
Potential to interfere with the metabolism of other drugs.
CYP2C9 Inhibitor
Yes/No
Potential to interfere with the metabolism of other drugs.
CYP2D6 Inhibitor
Yes/No
Potential to interfere with the metabolism of other drugs.
CYP3A4 Inhibitor
Yes/No
Potential to interfere with the metabolism of a wide range of drugs.
Step 4: Evaluating Drug-Likeness and Lead-Likeness
"Drug-likeness" is a qualitative concept used in drug design to assess whether a compound possesses properties that would make it a likely drug candidate. Several rule-based filters are used for this evaluation, with Lipinski's Rule of Five being the most well-known.
Table 4: Drug-Likeness and Lead-Likeness Evaluation of 5-Bromo-3-ethyl-isoxazole
Rule
Parameter
Value for 5-Bromo-3-ethyl-isoxazole
Compliance
Lipinski's Rule
Molecular Weight
< 500
Yes
LogP
< 5
Yes
H-bond Donors
< 5
Yes
H-bond Acceptors
< 10
Yes
Ghose Filter
LogP
-0.4 to 5.6
Yes
Molar Refractivity
40 to 130
Yes
Molecular Weight
160 to 480
Yes
Number of Atoms
20 to 70
Yes
Veber's Rule
Rotatable Bonds
≤ 10
Yes
TPSA
≤ 140 Ų
Yes
Comparative Analysis and Field-Proven Insights
The in silico predictions for 5-Bromo-3-ethyl-isoxazole suggest a favorable ADME profile for an early-stage drug candidate. The predicted high gastrointestinal absorption and compliance with multiple drug-likeness rules are encouraging.[7] However, it is crucial to interpret these computational results with a critical eye.
Expertise & Experience in Context:
The Isoxazole Scaffold: The isoxazole ring is a common motif in many approved drugs, and its general metabolic stability is relatively well-understood.[8][17][18] However, the specific substitutions on the ring, in this case, the bromo and ethyl groups, will undoubtedly influence its metabolic profile.
Halogenation: The presence of a bromine atom can impact metabolism. While it can sometimes block metabolic sites, it can also be a site for metabolic attack or influence the electronic properties of the molecule, affecting receptor binding and off-target effects.
Limitations of In Silico Models: It is imperative to remember that these are predictions based on mathematical models.[2][19] The accuracy of these models is dependent on the quality and diversity of the training data used to build them.[2] Experimental validation is always the gold standard.
Diagram 2: The ADME Funnel - From In Silico to In Vivo
Caption: The drug discovery funnel, illustrating the role of in silico ADME.
Conclusion and Future Directions
The in silico ADME profiling of 5-Bromo-3-ethyl-isoxazole provides a valuable, data-driven starting point for its evaluation as a potential drug candidate. The predictions suggest a compound with good absorption and drug-like properties. However, potential liabilities, such as CYP inhibition, must be experimentally investigated.
This guide has demonstrated a robust and accessible workflow for the early-stage ADME assessment of novel chemical entities. By integrating these computational approaches into the drug discovery pipeline, researchers can make more informed decisions, prioritize resources effectively, and ultimately increase the probability of success in developing new and effective medicines. The journey of 5-Bromo-3-ethyl-isoxazole is far from over, but its initial in silico steps point towards a promising path.
References
Exploring Computational Advancements in ADME: Essential Insights for Drug Disposition. (n.d.). Google AI.
Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. (2026, February 12). Journal of Chemical Information and Modeling - ACS Publications.
Isoxazole derivatives of silatrane: synthesis, characterization, in silico ADME profile, prediction of potential pharmacological activity and evaluation of antimicrobial action. (2020, July 28). Academia.edu.
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (n.d.). Frontiers.
Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022, August 15). PMC.
Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022, August 15). ACS Omega.
Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023, January 12). PMC.
Directory of in silico Drug Design tools. (2018, May 4). Bioinformatics.org.
In Silico ADME Methods Used in the Evaluation of Natural Products. (n.d.). MDPI.
A MOLECULAR MODELLING APPROACH FOR STRUCTURE-BASED VIRTUAL SCREENING AND IDENTIFICATION OF NOVEL ISOXAZOLES AS POTENTIAL ANTIMIC. (n.d.). Semantic Scholar.
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023, October 5). MDPI.
In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. (2022, October 30). Ukaaz Publications.
Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. (2024, July 17). MDPI.
Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). PMC.
In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives. (n.d.). PMC.
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023, December 11). Engineered Science Publisher.
(PDF) MOLECULAR DOCKING, SYNTHESIS, CHARACTERIZATION AND ADME STUDIES OF SOME NEW FIVE-MEMBER RING HETEROCYCLIC COMPOUNDS WITH IN VITRO ANTIPROLIFERATIVE EVALUATION. (2025, August 6). ResearchGate.
comparative study of palladium catalysts for Suzuki reactions of bromo-isoxazoles
The isoxazole ring is a privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for amide bonds and carboxylic acids in the development of COX-2 inhibitors, antivirals, and anticancer agents...
Author: BenchChem Technical Support Team. Date: March 2026
The isoxazole ring is a privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for amide bonds and carboxylic acids in the development of COX-2 inhibitors, antivirals, and anticancer agents. However, the functionalization of this heterocycle via Suzuki-Miyaura cross-coupling presents unique mechanistic hurdles. The adjacent electronegative nitrogen and oxygen atoms create an electron-deficient system that is highly susceptible to side reactions, including protodehalogenation, N–O bond cleavage, and base-catalyzed ring opening.
As a Senior Application Scientist, I have evaluated numerous palladium catalyst systems to overcome these substrate-specific challenges. This guide provides an objective, data-driven comparison of palladium catalysts for the Suzuki-Miyaura coupling of bromo-isoxazoles, detailing the causality behind ligand selection and providing self-validating experimental protocols for your workflows.
Mechanistic Challenges in Bromo-Isoxazole Cross-Coupling
The position of the bromine atom on the isoxazole ring dictates the primary mode of failure during cross-coupling:
C3-Bromoisoxazoles: The C3–Br bond is highly polarized by the adjacent nitrogen. While oxidative addition is rapid, the resulting Pd(II) intermediate is highly electrophilic and prone to protodebromination if the subsequent transmetalation step is sluggish.
C4-Bromoisoxazoles: Generally the most stable and well-behaved isomers, though steric hindrance from C3/C5 substituents can impede transmetalation.
C5-Bromoisoxazoles: These are notorious for undergoing a deleterious side reaction. Following oxidative addition, the isoxazolyl-Pd(II) species can react with water or hydroxide bases to form a ketone byproduct, effectively destroying the heterocyclic core [1, 2].
To successfully couple these substrates, the catalyst must be tuned to accelerate transmetalation and reductive elimination, outcompeting these background degradation pathways.
Fig 1: Suzuki-Miyaura cycle of bromo-isoxazoles showing desired pathway vs. ketone side-reaction.
Comparative Performance of Palladium Catalysts
The table below synthesizes experimental data across different bromo-isoxazole isomers and catalyst systems.
Catalyst System
Target Isomer
Optimal Conditions
Yield Range
Causality of Performance & Key Limitations
Pd(PPh3)4
5-Bromo (Mono-sub)
Dioxane, NaHCO3, 150 °C (MW), 1h
60–78%
Advantage: Excellent for high-throughput microwave synthesis of unhindered isoxazoles [1].Limitation: Fails for 3,4-disubstituted substrates due to ketone formation.
Pd2(dba)3 / P(t-Bu)3·HBF4
5-Bromo (3,4-disub)
Toluene/H2O, K3PO4, 100 °C, 12h
75–92%
Advantage: The extreme steric bulk of P(t-Bu)3 accelerates transmetalation, entirely suppressing the ketone byproduct [2].Limitation: Requires strict anaerobic handling.
Pd(OAc)2 / XPhos
3-Bromo
Dioxane/H2O, K2CO3, 90 °C, 4h
65–85%
Advantage: Electron-rich biaryl phosphine stabilizes the electrophilic C3-Pd(II) intermediate, preventing protodebromination.Limitation: High ligand cost.
Pd(dppf)Cl2
4-Bromo
DMF/H2O, Cs2CO3, 85 °C, 16h
50–74%
Advantage: Robust baseline catalyst with broad functional group tolerance.Limitation: Sluggish with sterically hindered boronic acids.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each includes specific analytical checkpoints to verify mechanistic success before proceeding.
Protocol A: Microwave-Assisted Coupling of 5-Bromoisoxazoles (Pd(PPh3)4)
Designed for rapid lead optimization (e.g., antiviral library synthesis).
Reaction Assembly: In a microwave-safe vial, combine the 5-bromoisoxazole (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh3)4 (5 mol%).
Solvent & Base Selection: Add a degassed solution of 1,4-dioxane and 1M aqueous NaHCO3 (1.4 equiv). Causality: Dioxane is selected over DMF to minimize thermal degradation of the isoxazole ring under microwave irradiation. NaHCO3 is chosen as a mild base to prevent base-catalyzed ring opening [1].
Execution: Seal the vial and irradiate at 150 °C for 60 minutes.
Validation Checkpoint (LC-MS): Pull a 5 µL aliquot at 30 minutes.
Success Indicator: Disappearance of the characteristic bromine isotope doublet (M, M+2) and appearance of the product mass.
Failure Indicator: If a major peak appears at M-79 (protodebromination), the transmetalation is failing. Lower the temperature to 120 °C or switch to a more electron-rich ligand.
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.
Designed to suppress ketone byproduct formation in 3,4-disubstituted systems.
Catalyst Pre-activation: In a flame-dried Schlenk tube, add Pd2(dba)3 (2.5 mol%) and P(t-Bu)3·HBF4 (10 mol%). Causality: The HBF4 salt is an air-stable precursor. In situ deprotonation generates the highly active, monoligated Pd(0)-P(t-Bu)3 species, which is mandatory to force rapid transmetalation and outcompete the ketone side-reaction [2].
Reagent Addition: Add the 3,4-disubstituted 5-bromoisoxazole (1.0 equiv), arylboronic acid (1.5 equiv), and K3PO4 (2.0 equiv).
Degassing (Critical Step): Add Toluene/H2O (10:1). Subject the mixture to three freeze-pump-thaw cycles. Causality: P(t-Bu)3 is highly susceptible to oxidation; trace oxygen will kill the catalytic cycle and result in unreacted starting material.
Execution: Heat at 100 °C for 12 hours under an argon atmosphere.
Validation Checkpoint (TLC): Elute a sample in 4:1 Hexanes/EtOAc.
Success Indicator: A distinct, UV-active spot migrating above the starting material.
Failure Indicator: A highly polar spot stuck at the baseline indicates the formation of the ring-opened ketone byproduct. This signifies that the phosphine ligand was either oxidized or failed to activate.
References
Li, F., Hu, Y., Wang, Y., Ma, C., & Wang, J. (2017). Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. Journal of Medicinal Chemistry, 60(4), 1580-1590.[Link]
Morita, T., & Nakamura, H. (2021). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. Tetrahedron Letters, 75, 153185.[Link]
Patel, M., et al. (2011). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters, 52(39), 5094-5097.[Link]
Validation
A Researcher's Guide to Assessing the Anti-Inflammatory Activity of Isoxazole Derivatives
For drug development professionals and researchers in the field of inflammation, the isoxazole scaffold represents a privileged structure with significant therapeutic potential.[1][2][3][4][5][6] Isoxazole-containing dru...
Author: BenchChem Technical Support Team. Date: March 2026
For drug development professionals and researchers in the field of inflammation, the isoxazole scaffold represents a privileged structure with significant therapeutic potential.[1][2][3][4][5][6] Isoxazole-containing drugs, such as the selective COX-2 inhibitor Valdecoxib, have already made a clinical impact.[6] This guide provides a comprehensive framework for the preclinical evaluation of novel isoxazole derivatives, moving from initial in vitro screening to in vivo validation of anti-inflammatory efficacy. We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a comparative format to facilitate informed decision-making in your research.
The Rationale: Why Isoxazoles for Inflammation?
Inflammation is a complex biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases.[7][8] The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, offers a unique electronic and structural framework that can be tailored to interact with key inflammatory targets.[1][2] Many isoxazole derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[8][9] This targeted approach aims to reduce the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[8]
Beyond COX inhibition, isoxazole derivatives have been shown to modulate other critical inflammatory pathways, including the NF-κB and p38 MAPK signaling cascades, which regulate the production of a host of inflammatory mediators like cytokines and nitric oxide (NO).[8]
Strategic Workflow for Assessing Isoxazole Derivatives
A logical and phased approach is critical to efficiently screen and validate potential anti-inflammatory candidates. The workflow should prioritize high-throughput in vitro assays to identify promising hits, followed by more complex and resource-intensive in vivo models to confirm efficacy and assess physiological effects.
Caption: High-level workflow for screening isoxazole derivatives.
Part 1: In Vitro Assessment of Anti-Inflammatory Activity
In vitro assays are the cornerstone of initial screening. They are cost-effective, rapid, and allow for the direct assessment of a compound's effect on specific molecular targets.[7][10]
Cyclooxygenase (COX) Enzyme Inhibition Assay
Principle: This assay directly measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The goal is to identify compounds that selectively inhibit COX-2 over COX-1, which is predictive of a better gastrointestinal safety profile. The assay quantifies the production of prostaglandin E2 (PGE2), a major product of the COX pathway.[11]
Experimental Protocol:
Reagent Preparation:
Prepare a 100 mM Tris-HCl buffer (pH 8.0).
Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the assay buffer.[12] Keep on ice.
Prepare stock solutions of test isoxazole derivatives, a selective COX-2 inhibitor positive control (e.g., Celecoxib), and a non-selective inhibitor (e.g., Indomethacin) in DMSO.[13][14]
Prepare the substrate solution containing arachidonic acid.[15]
Assay Procedure (96-well plate format):
To each well, add assay buffer, heme cofactor, and either the COX-1 or COX-2 enzyme.[16]
Add the test compound across a range of concentrations. For controls, add Celecoxib, Indomethacin, or vehicle (DMSO).
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[12]
Initiate the reaction by adding the arachidonic acid substrate.
Quantify the PGE2 produced using a commercial Prostaglandin E2 ELISA kit according to the manufacturer's protocol.
Data Analysis:
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
Determine the IC50 value (the concentration that inhibits enzyme activity by 50%) for both COX-1 and COX-2 by plotting percent inhibition against the log of the inhibitor concentration.
Calculate the Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2) . A higher SI indicates greater selectivity for COX-2.
Macrophage-Based Assays: Nitric Oxide and Cytokine Production
Principle: Macrophages are key cells in the inflammatory response. When activated by stimuli like lipopolysaccharide (LPS), they produce large amounts of inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6.[17] This model allows for the assessment of a compound's ability to suppress these crucial inflammatory pathways. The murine macrophage cell line RAW 264.7 is a robust and commonly used model for this purpose.[18]
Experimental Protocol:
Cell Culture and Plating:
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.[19][20]
Seed the cells in a 96-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.[20]
Compound Treatment and Stimulation:
Pre-treat the cells with various concentrations of the isoxazole derivatives or a positive control (e.g., Indomethacin) for 1-2 hours.
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.[21][22] Include a non-stimulated control group.
Incubate for 24 hours.
Nitric Oxide (NO) Measurement (Griess Assay):
After incubation, collect 100 µL of the cell culture supernatant.
Add 100 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid) to the supernatant.[22]
Quantify the nitrite concentration (a stable product of NO) using a sodium nitrite standard curve.[22]
Cytokine Measurement (ELISA):
Use the remaining cell culture supernatant.
Measure the concentration of TNF-α and IL-6 using specific commercial ELISA kits, following the manufacturer's instructions.
Cell Viability Assay (e.g., MTT Assay):
It is crucial to ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity.
Perform a parallel MTT or similar viability assay on cells treated with the isoxazole derivatives at the same concentrations used in the inflammation assays.[22]
Comparative Data for Isoxazole Derivatives (In Vitro)
The following table presents hypothetical data for three novel isoxazole derivatives compared to the standard drugs Celecoxib and Indomethacin. This format allows for a clear and objective comparison of performance.
Derivative A shows excellent potency and selectivity for COX-2, superior to Celecoxib, and also demonstrates strong inhibition of NO and TNF-α production. Its high cell viability makes it a prime candidate for in vivo studies.
Derivative B has moderate COX-2 selectivity and anti-inflammatory activity.
Derivative C is non-selective and would likely have side effects similar to traditional NSAIDs.
Part 2: In Vivo Validation of Anti-Inflammatory Efficacy
Promising candidates from in vitro screening must be evaluated in living organisms to confirm their anti-inflammatory activity in a complex physiological system.[23][24]
Carrageenan-Induced Paw Edema in Rats
Principle: This is a widely used and highly reproducible model for screening acute anti-inflammatory activity.[25][26] The subplantar injection of carrageenan, a polysaccharide, induces a biphasic inflammatory response.[25] The early phase (0-2.5 hours) involves the release of histamine and serotonin, while the late phase (3-6 hours) is primarily mediated by prostaglandins, involving the upregulation of COX-2.[25] Inhibition of the late phase is indicative of NSAID-like activity.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Experimental Protocol:
Animals: Male Wistar or Sprague-Dawley rats (180-200 g) are commonly used.[25]
Grouping:
Group I: Vehicle Control (e.g., 0.5% CMC in water).
Group II: Test Compound (Isoxazole Derivative A, e.g., 20 mg/kg, p.o.).
Group III: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).[25]
Procedure:
Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[25]
Administer the respective compounds (vehicle, test compound, or positive control) via oral gavage.[25]
One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[25][27]
Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[25][28]
Data Analysis:
Calculate the edema volume at each time point: Edema = Vₜ - V₀ .
Calculate the Percentage Inhibition of edema for the treated groups compared to the vehicle control group using the formula:
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
Comparative Data for Isoxazole Derivative (In Vivo)
Group
Dose (mg/kg, p.o.)
Paw Edema Inhibition at 3 hr (%)
Paw Edema Inhibition at 5 hr (%)
Vehicle Control
-
0%
0%
Derivative A
20
65.2%
72.5%
Indomethacin
10
58.9%
68.4%
Interpretation:
Derivative A demonstrates significant inhibition of paw edema, particularly in the later phase, which is strongly suggestive of a COX-2 inhibitory mechanism. Its efficacy at a 20 mg/kg dose is superior to that of the standard drug Indomethacin at 10 mg/kg, marking it as a highly promising lead compound for further development, which may include chronic inflammation models like cotton pellet-induced granuloma or adjuvant-induced arthritis.[23][29]
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for assessing the anti-inflammatory potential of novel isoxazole derivatives. By combining targeted in vitro enzyme and cell-based assays with a validated in vivo model, researchers can efficiently identify and characterize promising drug candidates. The data presented for "Derivative A" illustrates a compound with a highly desirable profile: potent and selective COX-2 inhibition coupled with strong suppression of key inflammatory mediators, translating to superior efficacy in an acute inflammation model. Such a candidate would warrant further investigation into its pharmacokinetic properties, safety profile, and efficacy in chronic inflammation models to fully establish its therapeutic potential.
Patil, K. R., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Research Allied Sciences. Retrieved from [Link]
Gautam, R. K., & Singh, D. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Retrieved from [Link]
Odeja, O., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Advances in Medical and Pharmaceutical Sciences. Retrieved from [Link]
Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry. Retrieved from [Link]
Chorsiya, A. (2016). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Slideshare. Retrieved from [Link]
Al-Ostath, A., et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. PMC. Retrieved from [Link]
Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models. Nuvisan. Retrieved from [Link]
Chun, K. S., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Retrieved from [Link]
Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Charles River Laboratories. Retrieved from [Link]
Hawash, M. (2023). Structure–activity relationship of isoxazole derivatives. ResearchGate. Retrieved from [Link]
Sharma, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Retrieved from [Link]
Scholars Research Library. (n.d.). Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library. Retrieved from [Link]
Marcinkiewicz, J., & Walczewska, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. MDPI. Retrieved from [Link]
ResearchGate. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. ResearchGate. Retrieved from [Link]
bioRxiv. (2026). Macrophage-based assays for the in vitro testing of the anti-inflammatory activity of mesenchymal stem cell-based products. bioRxiv. Retrieved from [Link]
Yang, Y. L., et al. (2010). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. Retrieved from [Link]
Fenton, J. I., et al. (2013). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC. Retrieved from [Link]
Marcinkiewicz, J., & Walczewska, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. PMC. Retrieved from [Link]
Dobrovolskaia, M. A. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI - NIH. Retrieved from [Link]
Al-Ostath, A., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC. Retrieved from [Link]
MDPI. (2025). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. Retrieved from [Link]
ThaiScience. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. ThaiScience. Retrieved from [Link]
Kim, M. H., et al. (2019). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine. Retrieved from [Link]
World Journal of Pharmaceutical Research. (n.d.). A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmaceutical Research. Retrieved from [Link]
Chen, Y., et al. (2018). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. PMC. Retrieved from [Link]
Hosseini, M., et al. (2019). Celecoxib, indomethacin, and ibuprofen prevent 6-hydroxydopamine-induced PC12 cell death through the inhibition of NFκB and SAPK/JNK pathways. PubMed. Retrieved from [Link]
ResearchGate. (n.d.). Celecoxib and indomethacin modify the profile of inflammatory cells.... ResearchGate. Retrieved from [Link]
Forslund, C., et al. (2003). Indomethacin and celecoxib improve tendon healing in rats. Acta Orthopaedica. Retrieved from [Link]
IntechOpen. (n.d.). Indomethacin from Anti-Inflammatory to Anticancer Agent. IntechOpen. Retrieved from [Link]
kinetic studies of the bromination of isoxazole derivatives
Title: Kinetic Profiling of Isoxazole Bromination: A Comparative Guide to Halogenating Agents Introduction For drug development professionals and synthetic chemists, the isoxazole ring is a privileged pharmacophore found...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Kinetic Profiling of Isoxazole Bromination: A Comparative Guide to Halogenating Agents
Introduction
For drug development professionals and synthetic chemists, the isoxazole ring is a privileged pharmacophore found in numerous anti-inflammatory, antibacterial, and targeted oncology therapeutics. Functionalizing this heterocycle—most commonly via electrophilic bromination at the C4 position—is a critical gateway for downstream transition-metal-catalyzed cross-coupling.
However, treating bromination as a monolithic process is a critical error. The choice of brominating agent dictates the reaction kinetics, regioselectivity, and ultimately, the scalability of the synthesis. This guide objectively compares the kinetic performance and mechanistic pathways of three primary brominating agents: Molecular Bromine (Br₂), N-Bromosuccinimide (NBS), and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), providing self-validating experimental protocols to ensure rigorous kinetic data collection.
The Contenders: Mechanistic and Kinetic Profiles
Molecular Bromine (Br₂): The traditional benchmark. It provides rapid, unmediated electrophilic aromatic substitution (EAS). Because the isoxazole ring's reactivity is governed by the inductive and resonance effects of its heteroatoms, Br₂ attacks the C4 position with extreme rapidity. Recent quantitative studies demonstrate that Br₂ bromination of isoxazole in aqueous media follows strict second-order kinetics, with half-lives often under a few seconds[1].
N-Bromosuccinimide (NBS): A mild, crystalline alternative. The bromine atom in NBS is positively polarized, acting electrophilically on electron-rich heterocycles[2]. NBS kinetics are highly solvent-dependent; it exhibits moderate reaction rates, making it ideal for substrates prone to over-bromination or oxidative degradation.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): An emerging powerhouse with high atom economy (delivering two equivalents of Br⁺ per molecule). It is particularly effective for complex transformations, such as bromo-lactamization and the synthesis of spiro-isoxazolines, where controlled, sustained release of the bromonium ion is required to facilitate neighboring group participation[3].
Visualizing the Kinetic Evaluation Workflow
To accurately capture the kinetic data of these distinct agents, the analytical approach must be tailored to the reaction's half-life.
Caption: Workflow for kinetic evaluation of isoxazole bromination based on reagent reactivity.
Comparative Kinetic & Performance Matrix
The electrophilicity of brominated heterocycles is a critical parameter influencing their reactivity[4]. The table below synthesizes the kinetic parameters of the three agents when reacted with standard isoxazole derivatives.
As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in controls. The following methodologies are designed as self-validating systems, ensuring that the kinetic data collected is an artifact-free representation of the chemical reality.
Protocol A: Rapid Kinetic Measurement via Hydrodynamic Voltammetry (For Br₂)
The Causality Principle: Standard spectroscopic methods fail here because the Br₂ + isoxazole reaction completes in seconds. By using a rotating platinum electrode (RPE), we measure the diffusion-limited current of unreacted Br₂ in real-time. The rotation ensures a constant diffusion layer thickness, making the current directly proportional to the bulk concentration of Br₂[5].
Preparation of Bromide-Free Medium: Prepare a 0.1 M aqueous solution of the isoxazole derivative buffered to pH 4.7.
Why Bromide-Free? If bromide ions are present, they react with Br₂ to form the tribromide ion (Br₃⁻), a much weaker electrophile. This shifts the kinetic rate law and artificially depresses the reaction rate. We maintain a bromide-free environment to isolate the absolute reactivity of molecular Br₂[1].
Electrochemical Setup: Immerse a Rotating Platinum Electrode (working electrode) and a Saturated Calomel Electrode (reference electrode) into the reaction vessel, housed within a precision thermostat bath (e.g., 298 K).
Initiation: Inject an equimolar concentration of aqueous Br₂ into the vessel while maintaining constant electrode rotation (e.g., 600 rpm).
Data Acquisition: Record the diffusion current (nA) at 1-second intervals. The decrease in current directly correlates to the depletion of Br₂, allowing for the extraction of the second-order rate constant (
k
).
Protocol B: Preparative Bromination & HPLC Tracking (For NBS/DBDMH)
The Causality Principle: For slower reactions, aliquot sampling is standard. However, extracting aliquots can lead to minor solvent evaporation, artificially inflating concentration readings. We counter this by introducing an internal standard, creating a self-validating volumetric system.
Reaction Assembly: In a sealed, dry vial, dissolve 0.5 mmol of the isoxazole derivative and 0.25 mmol of dodecane (Internal Standard) in 5 mL of anhydrous Dimethyl Sulfoxide (DMSO)[4].
Why Dodecane? Normalizing the product peak area against an inert internal standard eliminates volumetric errors caused by solvent evaporation during sampling.
Radical Suppression: Add 5 mol% of Butylated hydroxytoluene (BHT) to the mixture.
Why BHT? NBS and DBDMH can undergo homolytic cleavage to form bromine radicals under ambient light. BHT scavenges any stray radicals, ensuring the kinetic data strictly reflects the desired Electrophilic Aromatic Substitution (EAS) pathway rather than a chaotic radical chain reaction.
Initiation & Sampling: Add 0.5 mmol of NBS or DBDMH. Stir at a constant temperature. Extract 50 µL aliquots at predefined intervals (e.g., 5, 15, 30, 60, 120 minutes).
Quenching: Immediately quench each aliquot in cold sodium thiosulfate solution to halt the reaction, then analyze via HPLC to determine the rate of starting material disappearance.
Conclusion
The kinetic profiling of isoxazole bromination reveals that reagent selection is not merely a matter of convenience, but a fundamental driver of reaction engineering. For rapid, unhindered electrophilic substitution, Br₂ remains unmatched, provided the analytical setup can capture its speed. Conversely, for complex substrates requiring nuanced regiocontrol—such as spiro-isoxazoline synthesis—the controlled release profiles of NBS and DBDMH offer the necessary kinetic moderation to achieve high yields without over-oxidation.
References
Title: Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide-Free Aqueous Medium using Hydrodynamic Voltammetry
Source: Journal of ISAS
URL: [Link]
Title: Active/inactive aromatic ring bromination: Bromination reactions that use NBS
Source: Manac Inc.
URL: [Link]
Title: Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ-lactam
Source: PubMed Central (PMC)
URL: [Link]
Navigating Isoxazole Bioactivation: A Comprehensive Guide to Reactive Metabolite Evaluation Platforms
As a Senior Application Scientist, I frequently consult with drug discovery teams leveraging the isoxazole motif. While isoxazoles are highly versatile—often serving as bioisosteres for enolic β-dicarbonyls or acetyl-lys...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult with drug discovery teams leveraging the isoxazole motif. While isoxazoles are highly versatile—often serving as bioisosteres for enolic β-dicarbonyls or acetyl-lysine mimics in bromodomain (BET) inhibitors—they carry distinct toxicological liabilities. Depending on their substitution patterns, isoxazoles can undergo bioactivation to form electrophilic reactive metabolites, which covalently bind to cellular proteins and trigger idiosyncratic adverse drug reactions (IADRs).
This guide objectively compares the leading in vitro platforms used to evaluate isoxazole bioactivation, providing the mechanistic grounding and experimental frameworks necessary to triage these risks early in the development pipeline.
The Causality of Isoxazole Bioactivation
To select the appropriate evaluation platform, one must first understand the chemical causality driving isoxazole toxicity. The bioactivation trajectory is strictly dictated by the compound's structural topology:
Kemp Elimination (Hydrolytic/Basic Instability): Isoxazoles lacking substitution at the C(3) position (e.g., leflunomide) possess an acidic proton. Under physiological conditions, deprotonation triggers a ring-opening Kemp elimination, cleaving the labile N–O bond to generate an electrophilic α-cyanoenol [1].
CYP450-Mediated Oxidation: Fully substituted isoxazoles, such as the 3,5-dimethylisoxazole core found in modern BET inhibitors, resist Kemp elimination. However, they are susceptible to Cytochrome P450 (CYP) oxidation. Hydroxylation of the isoxazole methyl groups or adjacent aromatic rings cascades into the formation of highly reactive enimines or extended quinone-methides [2].
If left unchecked, these electrophiles deplete cellular glutathione (GSH) and haptenize proteins, leading to drug-induced liver injury (DILI) [3].
Mechanistic pathways of isoxazole bioactivation and target interactions.
Platform Comparison: Evaluating the Alternatives
When assessing bioactivation, no single assay provides a complete picture. We must balance throughput, sensitivity, and physiological relevance. Below is an objective comparison of the three primary platforms used in the industry.
A. Biochemical Trapping (HLM + Dansyl-GSH)
Human Liver Microsomes (HLM) supplemented with a trapping agent like Dansyl-Glutathione (dGSH) is the gold standard for early discovery.
The Causality: HLM provides a concentrated source of CYP enzymes without competing Phase II clearance pathways. The addition of dGSH forces a pseudo-first-order nucleophilic attack on any formed enimines or cyanoenols. The dansyl tag allows for highly sensitive fluorescence detection prior to LC-MS/MS structural elucidation.
Best For: High-throughput SAR screening and structural identification of the specific reactive intermediate.
B. Cellular Covalent Binding (Primary Human Hepatocytes)
Using radiolabeled (e.g., ^14C) or stable-isotope labeled isoxazoles in Primary Human Hepatocytes (PHH).
The Causality: PHH maintains the full complement of Phase I (activation) and Phase II (detoxification) enzymes in their native cellular architecture. By measuring the total irreversible binding of the drug to cellular proteins, we assess the net toxicity risk after natural clearance mechanisms have acted.
Best For: Late-stage preclinical validation and translating in vitro data to in vivo DILI risk.
C. In Silico Predictive Modeling (Deep Neural Networks)
Advanced computational models trained on known quinone/enimine formation pathways.
The Causality: By calculating atom-pair probabilities for metabolic oxidation, these models predict whether an isoxazole will form a conjugated electrophile before the compound is even synthesized [2].
Best For: Virtual library triage and prioritizing synthetic targets.
Quantitative Platform Performance Data
Table 1: Comparative Capabilities of Bioactivation Assay Platforms
Platform
Adduct Detection Sensitivity (LOD)
Throughput
Physiological Relevance
Primary Limitation
HLM + dGSH Trapping
High (~0.1 pmol/mg)
High (96-well)
Low
Overestimates in vivo risk due to lack of Phase II enzymes.
PHH Covalent Binding
Medium (~1.5 pmol/mg)
Low
High
Cannot easily identify the specific structure of the reactive intermediate.
In Silico DNN Models
N/A (Predictive)
Ultra-High
N/A
Requires extensive training data; struggles with novel allosteric effects.
Table 2: Representative Bioactivation Data for Benchmark Isoxazole Compounds
(Data synthesized from standard comparative assays [1, 2])
Compound
Isoxazole Substitution
Primary Reactive Intermediate
HLM Trapping Yield (pmol/min/mg)
PHH Covalent Binding (pmol eq/mg)
Leflunomide
C(3)-Unsubstituted
α-Cyanoenol
45.2 ± 3.1
112.4 ± 8.5
OXFBD02
3,5-Dimethylisoxazole
Extended Quinone-Methide
12.4 ± 1.2
18.3 ± 2.1
I-BET151
3,5-Dimethylisoxazole
Enimine / Quinone
4.8 ± 0.6
7.1 ± 1.0
Insight: Notice how Leflunomide, which undergoes spontaneous Kemp elimination, shows massive covalent binding in PHH compared to the CYP-dependent BET inhibitors (OXFBD02 and I-BET151).
Dilute HLM to a final concentration of 1.0 mg/mL in 100 mM Potassium Phosphate Buffer (pH 7.4).
Add the isoxazole test compound to a final concentration of 10 µM (keep organic solvent < 0.5% to prevent CYP denaturation).
Add dGSH to a final concentration of 1.0 mM.
Causality Check: 1.0 mM dGSH ensures pseudo-first-order kinetics, vastly outcompeting any residual microsomal proteins for the reactive electrophile, thus maximizing adduct yield.
Step 2: Thermal Pre-Incubation
Incubate the mixture at 37°C for 5 minutes.
Causality Check: This establishes thermal equilibrium and allows non-covalent protein-drug interactions to stabilize before the catalytic cycle begins.
Step 3: Reaction Initiation & Self-Validation
Test Sample: Initiate the reaction by adding the NADPH Regenerating System (NRS).
Negative Control (-NADPH): Add an equivalent volume of buffer instead of NRS.
Positive Control: Run a parallel assay using Acetaminophen (known to form NAPQI).
Causality Check: The -NADPH control is critical for isoxazoles. If adducts form without NADPH, the bioactivation is spontaneous (e.g., Kemp elimination). If adducts only form with NADPH, the mechanism is strictly CYP-dependent (e.g., enimine formation).
Step 4: Quenching and Adduct Stabilization
After 60 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
Causality Check: Cold acetonitrile instantly denatures the CYP enzymes, halting the reaction, and precipitates the microsomal proteins to prevent LC column fouling.
Step 5: Centrifugation and LC-MS/MS Analysis
Centrifuge at 14,000 x g for 15 minutes at 4°C.
Analyze the supernatant via LC-MS/MS, utilizing fluorescence detection (Ex: 340 nm, Em: 525 nm) to pinpoint the dGSH-adduct peaks prior to mass fragmentation analysis.
Strategic Recommendations
When developing isoxazole-containing compounds, do not rely on a single assay. Begin with In Silico Modeling to flag high-risk substitution patterns (like C3-unsubstituted rings). Move rapidly into HLM + dGSH Trapping to empirically identify the structure of the reactive intermediates. Finally, for compounds advancing to lead optimization, utilize PHH Covalent Binding to quantify the actual physiological risk of protein haptenization. By understanding the chemical causality behind the assay, you can engineer out toxicity while preserving the pharmacological benefits of the isoxazole scaffold.
Comparative
A Senior Application Scientist's Guide to Comparative Docking of Isoxazole Derivatives
Introduction: The Versatility of the Isoxazole Scaffold in Modern Drug Discovery The isoxazole ring is a privileged five-membered heterocycle that has become a cornerstone in medicinal chemistry. Its derivatives are know...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Versatility of the Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring is a privileged five-membered heterocycle that has become a cornerstone in medicinal chemistry. Its derivatives are known for a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The isoxazole nucleus is a key pharmacophore in several marketed drugs, such as the antibiotic oxacillin and the anti-inflammatory agent leflunomide.[1][3] The chemical versatility of the isoxazole scaffold allows for structural modifications that can fine-tune its biological activity, making it an attractive starting point for drug design.
In the modern drug discovery pipeline, computational methods, particularly molecular docking, are indispensable tools for accelerating the identification and optimization of lead compounds.[4] Molecular docking predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[2][3] This in silico approach provides invaluable insights into structure-activity relationships (SAR), guiding the rational design of more potent and selective drug candidates before their costly and time-consuming synthesis and in vitro testing.[2]
This guide provides an in-depth comparison of docking studies involving isoxazole derivatives against various protein targets implicated in cancer, inflammation, and microbial infections. We will delve into the causality behind experimental choices, present detailed protocols, and emphasize the critical link between computational predictions and experimental validation.
Conceptual Framework: The "Why" Behind the Docking Workflow
Molecular docking simulates the binding process of a ligand to a protein, quantifying the interaction primarily through a scoring function. This score, often expressed as binding energy in kcal/mol, estimates the binding affinity—a more negative value typically indicates a stronger, more favorable interaction.[5][6][7] However, the docking score alone is not the sole determinant of a compound's potential.[8] The binding pose, or the specific orientation of the ligand within the active site, and the nature of its interactions (e.g., hydrogen bonds, hydrophobic contacts) with key amino acid residues are equally, if not more, critical for predicting biological activity.[5][8]
The entire process is a logical sequence designed to mimic a biological system computationally. The choices made at each step—from preparing the protein and ligand to defining the search space—directly impact the reliability of the results.
Caption: High-level workflow of a comparative molecular docking study.
Case Study 1: Isoxazoles as Anticancer Agents
Cancer is characterized by the uncontrolled proliferation of cells, often driven by the dysregulation of signaling proteins like kinases and topoisomerases.[1][2] Isoxazole derivatives have shown significant promise as inhibitors of these key oncogenic targets.[1][9][10]
Target Spotlight: Heat Shock Protein 90 (Hsp90)
Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins that promote cancer cell growth and survival.[11] Its inhibition is a promising strategy for cancer therapy. A recent in silico study screened the ZINC database for isoxazole-based Hsp90 inhibitors, using the known inhibitor Luminespib as a control.[11]
As demonstrated in the table, several identified isoxazole derivatives exhibited higher predicted binding affinities (more negative binding energies) than the control inhibitor, Luminespib.[11] These compounds formed crucial hydrogen bonds and hydrophobic interactions with key residues like Asn51, Lys58, and Gly97 within the ATP-binding site of Hsp90, suggesting they are promising candidates for further development.[11]
Case Study 2: Isoxazoles in Anti-Inflammatory Drug Design
Inflammation is a biological response mediated by enzymes like cyclooxygenases (COX-1 and COX-2). Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target these enzymes.[12] Isoxazole derivatives have been successfully designed as potent and selective COX-2 inhibitors, which is desirable for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[13][14][15]
Target Spotlight: Cyclooxygenase-2 (COX-2)
COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[13] A study focused on synthesizing and evaluating a series of isoxazole-carboxamide derivatives as COX inhibitors demonstrated the effectiveness of molecular docking in predicting their activity.[12][15]
Comparative Docking Data for COX-2 Inhibitors (PDB ID: 4COX)
The docking studies revealed that compounds 5b, 5c, and 5d had strong binding affinities for the COX-2 active site, forming hydrogen bonds with residues like Arg120.[16][17] In a separate study, compound A13, with a 3,4-dimethoxy substitution, was identified as the most potent inhibitor against COX-2 with an IC50 value of 13 nM.[12][15] This high potency was attributed to its ability to interact with a secondary binding pocket within the COX-2 enzyme, a detail elucidated by the docking analysis.[12][15] These results showcase a strong correlation between the predicted binding interactions and the experimentally observed inhibitory activity.
Case Study 3: Isoxazoles as Novel Antimicrobial Agents
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action.[18] DNA gyrase, an essential bacterial enzyme that is not present in humans, is a well-established target for antibacterial drug design.[18][19]
Target Spotlight: S. aureus DNA Gyrase
Staphylococcus aureus is a common and often drug-resistant bacterium. Molecular docking has been used to screen isoxazole derivatives as potential inhibitors of its DNA gyrase enzyme.[19][20]
Comparative Docking Data for DNA Gyrase Inhibitors
In one study, a virtual screening of twenty isoxazole derivatives against several essential enzymes of S. aureus, including DNA gyrase, was performed using the Glide docking program.[19] While some derivatives showed encouraging scores against other targets like pyruvate kinase, the interactions with DNA gyrase were less prominent.[19] However, another study on triazole-isoxazole hybrids showed elevated binding energies against E. coli DNA gyrase, and the stability of the top compound in the binding pocket was further validated by a 100-ns molecular dynamics simulation.[21] This highlights that while the isoxazole core is promising, the specific substitutions and hybridizations are crucial for potent inhibition of specific targets.
Methodology Deep Dive: A Self-Validating Docking Protocol
This section provides a detailed, step-by-step protocol for performing a comparative docking study. The causality behind each step is explained to ensure scientific rigor. This protocol includes a crucial validation step: re-docking the co-crystallized ligand to verify the accuracy of the docking parameters.
Action: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).
Causality: The PDB file contains the experimentally determined 3D coordinates of the protein, which is the foundation of the simulation.
Action: Using molecular modeling software (e.g., UCSF Chimera, AutoDock Tools), remove all non-essential molecules, such as water, ions, and co-solvents.[22][23][24]
Causality: These molecules can interfere with the ligand docking process and are typically not part of the primary binding interaction being studied.
Action: Add polar hydrogens to the protein.
Causality: Crystal structures often lack hydrogen atoms. Adding them is crucial for correctly calculating hydrogen bonds and electrostatic interactions.[24]
Ligand Preparation:
Action: Sketch the 2D structures of the isoxazole derivatives and convert them to 3D structures.
Causality: A correct 3D conformation is necessary for the docking algorithm.
Action: Perform energy minimization on the ligand structures using a suitable force field.
Causality: This step ensures that the ligand is in a low-energy, stable conformation before docking, which leads to more realistic results.[25]
Protocol Validation (Self-Validation System):
Action: If the downloaded PDB structure contains a co-crystallized ligand (a known binder), extract it.
Action: Re-dock this "native" ligand back into the protein's active site using your chosen docking parameters.[26][27]
Action: Superimpose the lowest-energy docked pose with the original crystal structure pose and calculate the Root Mean Square Deviation (RMSD).
Causality: A successful docking protocol should be able to reproduce the experimentally observed binding mode. An RMSD value below 2.0 Å is generally considered a successful validation, confirming that your parameters are reliable.[5][26] If the RMSD is high, the docking parameters (especially the grid box size and location) must be adjusted and re-validated.
Grid Generation:
Action: Define a "grid box" that encompasses the entire active site of the protein.[3][25]
Causality: The grid box specifies the three-dimensional space where the docking software will search for possible binding poses for the ligand. Its accurate placement is critical for finding the correct binding mode.
Molecular Docking Execution:
Action: Run the docking simulation for each isoxazole derivative against the prepared protein using software like AutoDock Vina.[3]
Causality: The software's algorithm will systematically explore different conformations and orientations of the ligand within the grid box, calculating the binding energy for each pose.
Results Analysis and Interpretation:
Action: Rank the docked compounds based on their binding energy scores.
Causality: The score provides a first-pass quantitative comparison of binding affinity.[7]
Action: Visually inspect the top-ranked binding poses for each compound. Analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the active site residues.[5]
Causality: A low binding energy is meaningless if the ligand's pose is not sterically and chemically plausible. The specific interactions observed provide a qualitative understanding of why a ligand binds strongly and can explain its biological activity.[28]
Bridging the Gap: From In Silico Prediction to Experimental Reality
While molecular docking is a powerful predictive tool, its results are theoretical. The ultimate validation of a docking study lies in its correlation with experimental data.[29] A strong docking score should, in theory, correspond to a low experimental IC50 (the concentration of an inhibitor required to reduce an enzyme's activity by 50%) or a low Ki (inhibition constant).
Caption: The relationship between computational and experimental validation.
This logical feedback loop is essential. For instance, studies on isoxazole-based COX inhibitors have shown that compounds with the best docking scores also exhibit the most potent in vitro enzyme inhibition.[14][15] Furthermore, techniques like Molecular Dynamics (MD) simulations can be employed post-docking to assess the stability of the predicted ligand-protein complex over time, adding another layer of computational validation.[21][26][29]
Conclusion and Future Outlook
Comparative molecular docking is a robust and efficient strategy for navigating the vast chemical space of isoxazole derivatives. As demonstrated through case studies in oncology, inflammation, and infectious diseases, this computational approach successfully identifies promising lead candidates and provides a molecular-level understanding of their mechanism of action. The key to a successful docking campaign lies not just in obtaining a low binding energy score, but in a rigorously validated protocol, careful analysis of binding interactions, and a constant feedback loop with experimental data.
The future of this field will likely involve the integration of artificial intelligence and machine learning to develop more accurate scoring functions and to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties earlier in the discovery process. As computational power increases and algorithms become more sophisticated, the predictive power of docking studies will continue to grow, further cementing the role of the versatile isoxazole scaffold in the development of next-generation therapeutics.
References
Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Taylor & Francis Online. [Link]
Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives. National Center for Biotechnology Information. [Link]
Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. National Center for Biotechnology Information. [Link]
Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents. Indian Journal of Heterocyclic Chemistry. [Link]
Synthesis, Docking And Biological Evaluation Of Novel Isoxazole Analogues As Anticancer And Antioxidant Agents. Journal of Pharmaceutical Negative Results. [Link]
A MOLECULAR MODELLING APPROACH FOR STRUCTURE-BASED VIRTUAL SCREENING AND IDENTIFICATION OF NOVEL ISOXAZOLES AS POTENTIAL ANTIMIC. Semantic Scholar. [Link]
Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. PubMed. [Link]
(PDF) Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents. ResearchGate. [Link]
In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. Ukaaz Publications. [Link]
Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents (2024). SciSpace. [Link]
How to validate the molecular docking results ?. ResearchGate. [Link]
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. National Center for Biotechnology Information. [Link]
Molecular docking results of isoxazoles with DNA gyrase of S. aureus. ResearchGate. [Link]
Virtual Screening and Molecular Docking Characterization of Isoxazole-Based Small Molecules as Potential Hsp90 Inhibitors: An in Silico Insight. BonView Press. [Link]
Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. National Center for Biotechnology Information. [Link]
How to interprete and analyze molecular docking results?. ResearchGate. [Link]
New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI. [Link]
How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]
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How to interpret the affinity in a protein docking - ligand. Matter Modeling Stack Exchange. [Link]
Preparing the protein and ligand for docking. Read the Docs. [Link]
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Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer. Semantic Scholar. [Link]
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Tutorial 17: Docking Score vs Binding Interactions: Which Matters More in Drug Screening?. Virtual Drug Design Simulation. [Link]
Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Royal Society of Chemistry. [Link]
Network Pharmacology, Molecular Docking and Experimental Validation on the Molecular Mechanism of Cinnamomum zeylanicum in Diabetic Wound Healing. Drug Design, Development and Therapy. [Link]
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A Beginner's Guide to Molecular Docking. ETFLIN. [Link]
Title: Operational Guide: Proper Handling and Disposal Procedures for 5-Bromo-3-ethyl-isoxazole Introduction As a Senior Application Scientist, I frequently consult with drug development professionals on the safe lifecyc...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Operational Guide: Proper Handling and Disposal Procedures for 5-Bromo-3-ethyl-isoxazole
Introduction
As a Senior Application Scientist, I frequently consult with drug development professionals on the safe lifecycle management of halogenated intermediates. 5-Bromo-3-ethyl-isoxazole (CAS: 1314961-74-4) and its derivatives are highly valuable building blocks in medicinal chemistry, particularly for synthesizing functionalized isoxazole pharmacophores[1]. However, the presence of the bromine atom fundamentally alters the compound's thermodynamic behavior during disposal. This guide provides a self-validating, step-by-step operational protocol for the proper segregation, handling, and disposal of 5-Bromo-3-ethyl-isoxazole waste streams, ensuring compliance with EPA/RCRA regulations and protecting laboratory personnel.
Part 1: Hazard Profiling & The Causality of Halogenated Waste
Before implementing a disposal protocol, we must understand why this chemical requires specialized handling. 5-Bromo-3-ethyl-isoxazole is a halogenated organic compound. When halogenated organics are incinerated under standard conditions (such as standard fuels blending), they undergo incomplete combustion and release highly toxic, corrosive hydrogen bromide (HBr) gas, as well as potentially carcinogenic dioxins and furans.
Consequently, environmental health and safety (EHS) regulations mandate that halogenated waste be strictly segregated from non-halogenated waste[2]. Halogenated waste must be routed to specialized high-temperature incinerators equipped with alkaline flue-gas scrubbers to neutralize acidic byproducts. Mixing even a trace amount of 5-Bromo-3-ethyl-isoxazole into a non-halogenated waste carboy instantly reclassifies the entire container as halogenated waste, effectively doubling the disposal cost and increasing the environmental burden[2][3].
Quantitative Data Summary
The following table summarizes the critical physicochemical and hazard data that dictate our disposal strategy[1].
Property / Hazard
Value / Classification
Operational Implication
CAS Number
1314961-74-4
Primary identifier required for accurate waste manifesting.
Molecular Formula
C5H6BrNO
Contains Bromine; legally mandates a "Halogenated" waste stream.
Molecular Weight
176.01 g/mol
High density typical of brominated organics; affects phase separation.
GHS Hazards
H302, H315, H319
Harmful if swallowed; causes skin/eye irritation. Requires standard PPE.
Signal Word
Warning (GHS07)
Standard toxicological precautions apply during transfer.
EPA Waste Category
Characteristic / F-Listed
Must not be drain-disposed. Managed strictly under RCRA guidelines.
Part 2: Operational Workflows & Experimental Methodologies
To ensure trust and safety, your laboratory must implement a self-validating disposal system. This means the workflow naturally prevents errors (like cross-contamination) through physical constraints and clear visual cues.
Decision tree for segregating halogenated organic waste.
Protocol 1: Point-of-Generation Waste Segregation
Objective: Safely capture 5-Bromo-3-ethyl-isoxazole waste without contaminating non-halogenated streams.
Preparation & PPE: Don standard laboratory PPE, including nitrile gloves, safety goggles, and a flame-resistant lab coat. Ensure all transfer work is conducted inside a certified chemical fume hood[4].
Container Selection: Select a high-density polyethylene (HDPE) or safety glass container that is compatible with organic solvents. The container must have a tightly sealing, threaded cap[4].
Labeling (Pre-Addition): Before adding the first drop of waste, affix a hazardous waste tag. Explicitly write "Halogenated Organic Waste" and list "5-Bromo-3-ethyl-isoxazole" along with any other background solvents (e.g., DCM, Chloroform)[4][5].
Transfer: Use a dedicated, chemically compatible funnel to transfer the reaction mixture or washings into the waste container.
Sealing: Immediately seal the container. RCRA regulations require that waste containers remain "vapor tight" and closed at all times unless waste is actively being added[3][4].
Protocol 2: Satellite Accumulation Area (SAA) Management
Objective: Store waste legally and safely prior to EHS pickup.
Location: Store the sealed waste container in a designated SAA at or near the point of generation (e.g., under the fume hood in a ventilated, flammable safety cabinet)[3][4].
Secondary Containment: Place the container inside a secondary containment tray to capture any catastrophic leaks or spills.
Volume Limits: Monitor the volume. EPA regulations stipulate that an SAA cannot exceed 55 gallons of hazardous waste or 1 quart of acutely hazardous waste[5].
Segregation: Physically separate the halogenated waste container from incompatible wastes, such as strong oxidizers, acids, or bases, to prevent reactive hazards[2][3].
End-to-end operational workflow for halogenated waste disposal.
Protocol 3: Final Disposition and Manifesting
Objective: Transfer waste to authorized personnel for environmental processing.
Manifest Generation: Once the container is 90% full, initiate a waste pickup request through your institution's EHS portal (e.g., Chematix or similar software)[3].
Verification: Ensure the chemical composition adds up to 100% on the manifest. List the exact estimated percentage of 5-Bromo-3-ethyl-isoxazole to inform the disposal facility of the halogen load.
Transfer: EHS personnel will transport the waste to a central accumulation area. From there, it is manifested to a licensed Treatment, Storage, and Disposal Facility (TSDF)[5].
Destruction: The TSDF will incinerate the brominated waste at temperatures exceeding 1000°C, utilizing wet scrubbers to capture the resulting HBr gas, converting it into harmless bromide salts before environmental release.
Conclusion
Proper disposal of 5-Bromo-3-ethyl-isoxazole is not merely a regulatory formality; it is a fundamental chemical necessity driven by the reactivity of the bromine substituent. By strictly adhering to halogenated segregation protocols, laboratories can ensure environmental compliance, protect personnel, and optimize their waste management budgets.
References
University of Illinois Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." illinois.edu. [Link]
Sustainable Markets. "Hazardous Waste Disposal in the Workplace: EPA Regulations to Know." sustainable-markets.com. [Link]
University of Louisville DEHS. "Chemical Waste Management: Combining Compatible Used Organic Solvents." louisville.edu. [Link]
A Researcher's Guide to the Safe Handling of 5-Bromo-3-ethyl-isoxazole
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Bromo-3-ethyl-isoxazole was located. This guide is based on the safety profiles of structurally similar compounds and general best practices for handling novel or unc...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Bromo-3-ethyl-isoxazole was located. This guide is based on the safety profiles of structurally similar compounds and general best practices for handling novel or uncharacterized chemicals. It is imperative to treat 5-Bromo-3-ethyl-isoxazole as a substance with potential hazards and to handle it with the utmost caution in a controlled laboratory environment. A comprehensive, site-specific risk assessment should be conducted by qualified personnel before handling this compound.
Anticipated Hazard Assessment
Due to the absence of specific toxicity data for 5-Bromo-3-ethyl-isoxazole, a conservative approach to hazard assessment is essential. Based on the GHS classifications for structurally related isoxazole derivatives, this compound should be presumed to possess the following hazards.[1][2][3]
Harmful if Swallowed (H302): Oral ingestion may lead to adverse health effects.[1][2]
Causes Skin Irritation (H315): Direct contact with skin is likely to cause irritation.[1][2]
Causes Serious Eye Irritation (H319): Contact with eyes may result in serious irritation.[1][2]
Potential for Severe Skin and Eye Damage: Some brominated isoxazole compounds are classified as causing severe skin burns and eye damage.[2][3][4]
May Cause Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.[3]
Flammability: Isoxazole, the parent compound, is a flammable liquid.[5] Therefore, 5-Bromo-3-ethyl-isoxazole should be handled with precautions against ignition sources.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the primary defense against exposure. The following table summarizes the recommended PPE for handling 5-Bromo-3-ethyl-isoxazole.
Protects against splashes and vapors which may cause serious eye irritation or damage. Standard eyeglasses are not sufficient.[8]
Skin Protection (Gloves)
Chemically resistant gloves (e.g., Nitrile or Neoprene).[7] Double gloving is recommended.[8]
Provides a barrier against skin contact, which can cause irritation or burns.[3] Always inspect gloves for tears or degradation before use and dispose of them immediately after handling the compound.[7][9]
Protects against accidental splashes and potential fire hazards.[6]
Respiratory Protection
All handling should occur in a certified chemical fume hood.[6][7] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]
Minimizes the inhalation of vapors, which may cause respiratory tract irritation.[3][6]
Operational Plan: From Receipt to Reaction
Adherence to strict operational procedures is critical for safely incorporating 5-Bromo-3-ethyl-isoxazole into your research workflows.
Preparation and Handling
This workflow outlines the essential steps for safely handling 5-Bromo-3-ethyl-isoxazole in a laboratory setting.
Caption: Safe Handling Workflow for 5-Bromo-3-ethyl-isoxazole.
Step-by-Step Protocol:
Pre-Handling Safety Check: Before beginning any work, ensure that a chemical fume hood is operational and that an emergency eyewash station and safety shower are accessible.[6]
Personal Protective Equipment (PPE): Don all required PPE as detailed in the table above.
Dispensing: Conduct all weighing and dispensing of 5-Bromo-3-ethyl-isoxazole inside a chemical fume hood to control vapor exposure.[6] Use non-sparking tools and ground all equipment to prevent ignition from static discharge.[5][7]
Storage: Keep the container tightly closed in a dry, well-ventilated, and refrigerated place.[5]
Incompatible Materials: Avoid contact with strong oxidizing agents.[5]
Spill and Exposure Management
Spill Response
Evacuation: In the event of a large spill, evacuate the immediate area.
Ventilation: Ensure the area is well-ventilated, if safe to do so.
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.[6]
Cleanup: Carefully collect the absorbed material into a suitable, closed container for disposal.[5]
First Aid Procedures
Immediate medical attention should be sought in all cases of exposure.
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[3][7]
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3][5]
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3][5] Remove contact lenses if present and easy to do.[3]
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[3][4]
Disposal Plan
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5] All waste materials contaminated with 5-Bromo-3-ethyl-isoxazole should be handled as hazardous waste.
Segregation: Collect all contaminated materials (e.g., absorbent pads, gloves, glassware) in a designated, labeled, and sealed hazardous waste container.
Disposal: Dispose of the waste container through an approved waste disposal plant, following all local, regional, and national regulations.[3][5] Do not empty into drains.[5]
References
Personal protective equipment for handling 4-propyl-1,3-oxazole. Benchchem.
Personal protective equipment for handling 3-Isoxazolidinemethanol. Benchchem.
ethyl 5-bromo-3-ethyl-isoxazole-4-carboxyl
ethyl 5-bromo-3-ethyl-isoxazole-4-carboxyl
SAFETY DATA SHEET - Isoxazole. Fisher Scientific.
Ethyl 5-(2-bromoacetyl)
SAFETY DATA SHEET - 5-(Bromomethyl)-3-phenylisoxazole. Fisher Scientific.
SAFETY D
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
Personal Protective Equipment SOP-PPE-02. Kingston Health Sciences Centre.